Product packaging for Gentiacaulein(Cat. No.:CAS No. 15402-27-4)

Gentiacaulein

Cat. No.: B098140
CAS No.: 15402-27-4
M. Wt: 288.25 g/mol
InChI Key: WYOSCUWDVFHQFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Gentiacaulein (CAS 15402-27-4) is a tetraoxygenated xanthone, a class of polyphenolic compounds known for their significant biological activities. Isolated from species such as Gentiana kochiana , this compound is a subject of interest in pharmacological research, particularly for its cardiovascular effects. Studies indicate that this compound is a key compound responsible for the vasodilator properties of gentian root extracts, exhibiting its action through endothelium-independent mechanisms, potentially by blocking calcium release from intracellular stores in vascular smooth muscle cells . Recent research highlights its endothelial-protective capabilities. This compound has been shown to effectively counteract oxidized LDL-induced endothelial cell apoptosis by reducing intracellular reactive oxygen species (ROS), preventing mitochondrial depolarization, and inhibiting caspase activation . Furthermore, it upregulates oxLDL-suppressed protective signaling pathways, including the Akt/CREB/eNOS axis and ERK activity, and restores nitric oxide levels, underscoring its potential in research related to atherosclerosis and cardiovascular protection . Preliminary research also suggests this compound may have monoamine oxidase (MAO)-A inhibitor effects, indicating potential research applications in the field of neuroscience . Researchers utilize this compound to explore its mechanisms in vitro, making it a valuable tool for advancing understanding in vascular biology and oxidative stress. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12O6 B098140 Gentiacaulein CAS No. 15402-27-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

15402-27-4

Molecular Formula

C15H12O6

Molecular Weight

288.25 g/mol

IUPAC Name

2,8-dihydroxy-1,6-dimethoxyxanthen-9-one

InChI

InChI=1S/C15H12O6/c1-19-7-5-9(17)12-11(6-7)21-10-4-3-8(16)15(20-2)13(10)14(12)18/h3-6,16-17H,1-2H3

InChI Key

WYOSCUWDVFHQFY-UHFFFAOYSA-N

SMILES

COC1=CC(=C2C(=C1)OC3=C(C2=O)C(=C(C=C3)O)OC)O

Canonical SMILES

COC1=CC(=C2C(=C1)OC3=C(C2=O)C(=C(C=C3)O)OC)O

Synonyms

gentiacaulein

Origin of Product

United States

Foundational & Exploratory

Gentiacaulein: A Technical Guide to Its Natural Sources, Distribution, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gentiacaulein, a tetraoxygenated xanthone, has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth overview of the natural sources and distribution of this compound, with a primary focus on the Gentianaceae family of flowering plants. This document details quantitative data on its prevalence in various plant species and tissues, outlines comprehensive experimental protocols for its extraction, isolation, and quantification, and elucidates a key signaling pathway through which it exerts its biological effects. The information is presented to support and guide further research and development of this compound as a potential therapeutic agent.

Natural Sources and Distribution of this compound

This compound is predominantly found in plant species belonging to the Gentianaceae family, a large family of flowering plants with a cosmopolitan distribution. Within this family, the genus Gentiana is a particularly rich source of this xanthone.

Primary Sources:

  • Gentiana kochiana (Stemless Gentian): This species, endemic to the mountain areas of central and southern Europe, is one of the most significant natural sources of this compound. Studies have shown it to be one of the two main xanthones present in the plant[1]. The aerial parts of Gentiana kochiana have been found to contain a high concentration of this compound.

  • Gentianella amarella (Autumn Gentian): This species has also been identified as a source of this compound.

  • Cudrania tricuspidata (Cudrania Tree): While not in the Gentianaceae family, this plant has been reported to contain this compound.

  • Halenia paniculata: This species is another known source of this compound.

  • Triperospermum chinense: this compound has been isolated from this plant.

  • Juglans mandshurica (Manchurian Walnut): This species has also been identified as containing this compound.

The distribution of this compound can vary between different parts of the plant, with the aerial parts and roots often being significant sources.

Quantitative Analysis of this compound

The concentration of this compound in plant material can be influenced by the species, the specific plant part, and the extraction method employed. The following table summarizes the quantitative data available for this compound in a key natural source.

Plant SpeciesPlant PartExtraction SolventThis compound ConcentrationReference
Gentiana kochianaAerial PartsDiethylether76.1% of the extract[1]

Experimental Protocols

Extraction of this compound from Gentiana kochiana

This protocol describes the extraction of this compound from the aerial parts of Gentiana kochiana.

Materials:

  • Dried and powdered aerial parts of Gentiana kochiana

  • Methanol

  • Diethyl ether

  • Rotary evaporator

  • Filter paper

Procedure:

  • Macerate the dried and powdered aerial parts of Gentiana kochiana in methanol for 48 hours at room temperature.

  • Filter the methanolic extract to remove solid plant material.

  • Evaporate the methanol from the filtrate using a rotary evaporator to obtain a crude extract.

  • Redissolve the crude extract in distilled water.

  • Perform a liquid-liquid extraction of the aqueous solution with diethyl ether.

  • Separate the diethyl ether phase, which contains the this compound-rich fraction.

  • Evaporate the diethyl ether to yield the final extract.

Isolation and Purification of this compound

Further purification of this compound from the crude extract can be achieved using chromatographic techniques.

Materials:

  • Crude this compound extract

  • Silica gel for column chromatography

  • Appropriate solvent system for elution (e.g., a gradient of hexane and ethyl acetate)

  • Thin Layer Chromatography (TLC) plates

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Column Chromatography:

    • Pack a glass column with silica gel slurried in the initial, non-polar mobile phase.

    • Load the crude extract onto the top of the silica gel column.

    • Elute the column with a solvent gradient of increasing polarity.

    • Collect fractions and monitor the separation using TLC.

    • Pool the fractions containing pure this compound.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • For higher purity, subject the pooled fractions from column chromatography to preparative HPLC.

    • Use a suitable column (e.g., C18) and mobile phase (e.g., a mixture of methanol and water).

    • Collect the peak corresponding to this compound.

    • Evaporate the solvent to obtain highly purified this compound.

Quantification of this compound by HPLC

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.

  • Analytical C18 column.

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • This compound standard of known purity

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in methanol at different known concentrations.

  • Preparation of Sample Solution: Accurately weigh the plant extract and dissolve it in a known volume of methanol. Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 260 nm.

    • Injection Volume: 10 µL.

  • Analysis: Inject the standard solutions to construct a calibration curve of peak area versus concentration. Inject the sample solution and determine the peak area of this compound.

  • Calculation: Calculate the concentration of this compound in the sample using the calibration curve.

Signaling Pathway and Mechanism of Action

Recent studies have elucidated a key signaling pathway through which this compound exerts its effects, particularly in the context of neuroprotection. In primary astrocytes, this compound has been shown to induce autophagy, a cellular process for clearing damaged components, through the inhibition of glucose transport and subsequent activation of the PRKAA1 (AMPK) pathway. This leads to the clearance of amyloid-beta, a peptide implicated in Alzheimer's disease.

Gentiacaulein_Signaling_Pathway This compound This compound Glucose_Transport Glucose Transport This compound->Glucose_Transport Inhibits ATP_Production ATP Production Glucose_Transport->ATP_Production Leads to ↓ AMP_ATP_Ratio ↑ AMP:ATP Ratio ATP_Production->AMP_ATP_Ratio PRKAA1 PRKAA1 (AMPK) Activation AMP_ATP_Ratio->PRKAA1 Activates Autophagy Autophagy Induction PRKAA1->Autophagy Induces Amyloid_Beta Amyloid-Beta Clearance Autophagy->Amyloid_Beta Promotes

Caption: this compound-induced autophagy signaling pathway in astrocytes.

Experimental Workflow

The following diagram illustrates a typical workflow for the extraction, isolation, and analysis of this compound from a plant source.

Experimental_Workflow Plant_Material Plant Material (e.g., Gentiana kochiana) Extraction Extraction (e.g., Methanol Maceration) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Isolation Isolation (Column Chromatography) Crude_Extract->Isolation Purified_Fractions Purified Fractions Isolation->Purified_Fractions Purification Further Purification (Preparative HPLC) Purified_Fractions->Purification Pure_this compound Pure this compound Purification->Pure_this compound Analysis Analysis (HPLC, NMR, MS) Pure_this compound->Analysis Characterization Structural Characterization & Purity Assessment Analysis->Characterization

Caption: General experimental workflow for this compound.

Conclusion

This compound stands out as a promising natural compound with well-defined sources and a partially elucidated mechanism of action. This guide provides a foundational resource for researchers by consolidating key information on its natural distribution, offering detailed protocols for its study, and visualizing its biological activity. Further investigation into a wider range of plant sources and a deeper exploration of its various signaling pathways will be crucial for fully realizing the therapeutic potential of this compound.

References

An In-depth Technical Guide to the Gentiacaulein Biosynthetic Pathway in Gentiana Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the gentiacaulein biosynthetic pathway in Gentiana species. This compound, a di-O-methylated xanthone, is a significant secondary metabolite found in this genus, which is renowned for its rich history in traditional medicine. This document synthesizes available biochemical data, outlines putative enzymatic steps, and provides detailed experimental methodologies relevant to the study of this pathway.

Introduction

Gentiana species are a rich source of various bioactive secondary metabolites, including secoiridoids, flavonoids, and xanthones. Among the xanthones, this compound (1,7-dihydroxy-3,8-dimethoxyxanthone) is of particular interest due to its potential pharmacological activities. Understanding its biosynthetic pathway is crucial for metabolic engineering efforts aimed at enhancing its production for medicinal applications.

The biosynthesis of xanthones in plants is a complex process that involves the convergence of the shikimate and acetate pathways. While the general framework of xanthone biosynthesis is established, the specific enzymatic machinery responsible for the decoration of the xanthone scaffold in Gentiana to produce this compound is an active area of research.

The this compound Biosynthetic Pathway

The proposed biosynthetic pathway for this compound in Gentiana species initiates from primary metabolism and proceeds through a series of enzymatic reactions to form the characteristic tricyclic xanthone core, which is subsequently modified by hydroxylation and methylation.

Formation of the Xanthone Core

The biosynthesis of the xanthone skeleton in Gentiana is believed to follow a pathway independent of phenylalanine, directly utilizing a precursor from the shikimate pathway. The key steps are:

  • Shikimate Pathway : This pathway provides a C6-C1 aromatic precursor.

  • Acetate-Malonate Pathway : This pathway provides three molecules of malonyl-CoA.

  • Benzophenone Synthase (BPS) : A key enzyme, likely a type III polyketide synthase, catalyzes the condensation of the shikimate-derived precursor with three molecules of malonyl-CoA to form a benzophenone intermediate, 2,3',4,6-tetrahydroxybenzophenone.

  • Oxidative Cyclization : The benzophenone intermediate undergoes regioselective oxidative cyclization to form the xanthone core. For this compound, the likely precursor is 1,3,7-trihydroxyxanthone (1,3,7-THX). This reaction is likely catalyzed by a cytochrome P450 monooxygenase.

Tailoring Steps to this compound

Following the formation of the 1,3,7-THX core, a series of tailoring reactions, including hydroxylation and O-methylation, are necessary to yield this compound. Based on the structure of this compound, the following steps are proposed:

  • Hydroxylation at C-8 : A hydroxyl group is introduced at the C-8 position of the 1,3,7-THX scaffold. This reaction is likely catalyzed by a xanthone 8-hydroxylase , a putative cytochrome P450 monooxygenase.

  • O-Methylation at C-3 : The hydroxyl group at the C-3 position is methylated. This reaction is catalyzed by an O-methyltransferase (OMT) , utilizing S-adenosyl-L-methionine (SAM) as the methyl donor.

  • O-Methylation at C-8 : The newly introduced hydroxyl group at the C-8 position is subsequently methylated by another O-methyltransferase , also using SAM as the methyl donor.

The precise order of these hydroxylation and methylation steps is yet to be definitively established and may vary between different Gentiana species.

Quantitative Data

Currently, there is a paucity of specific quantitative data in the literature regarding the enzyme kinetics and metabolite concentrations directly within the this compound biosynthetic pathway in Gentiana species. The following table summarizes the types of quantitative data that are crucial for a complete understanding and for metabolic engineering purposes. Researchers are encouraged to contribute to filling these knowledge gaps.

ParameterSubstrate(s)EnzymeProduct(s)Km (µM)Vmax (pkat/mg)kcat (s⁻¹)Source SpeciesReference
Enzyme Kinetics
Benzophenone SynthaseC6-C1 precursor, Malonyl-CoABPS2,3',4,6-tetrahydroxybenzophenoneData not availableData not availableData not availableGentiana sp.
Xanthone 8-Hydroxylase1,3,7-trihydroxyxanthone1,3,7,8-tetrahydroxyxanthoneData not availableData not availableData not availableGentiana sp.
Xanthone 3-O-methyltransferase1,3,7,8-tetrahydroxyxanthone, SAM1,7,8-trihydroxy-3-methoxyxanthone, SAHData not availableData not availableData not availableGentiana sp.
Xanthone 8-O-methyltransferase1,7,8-trihydroxy-3-methoxyxanthone, SAMThis compound, SAHData not availableData not availableData not availableGentiana sp.
Metabolite Concentrations
1,3,7-trihydroxyxanthoneGentiana sp.Data not available
This compoundGentiana sp.Data not available

Experimental Protocols

This section provides detailed methodologies for key experiments required to elucidate and characterize the this compound biosynthetic pathway.

Identification and Cloning of Pathway Genes

Objective : To identify and isolate candidate genes encoding the enzymes involved in this compound biosynthesis.

Methodology :

  • Transcriptome Analysis :

    • Extract total RNA from Gentiana tissues known to produce this compound (e.g., roots, leaves).

    • Perform high-throughput RNA sequencing (RNA-seq) to generate a comprehensive transcriptome.

    • Identify candidate genes for benzophenone synthase, cytochrome P450 monooxygenases (hydroxylases), and O-methyltransferases based on sequence homology to known plant secondary metabolism genes.

  • Gene Cloning :

    • Design gene-specific primers based on the transcriptome data.

    • Amplify the full-length coding sequences of candidate genes from cDNA using PCR.

    • Clone the PCR products into a suitable vector for sequencing and subsequent functional characterization.

Heterologous Expression and Functional Characterization of Enzymes

Objective : To confirm the function of candidate enzymes in vitro.

Methodology :

  • Heterologous Expression :

    • Subclone the candidate genes into an appropriate expression vector (e.g., pET vector for E. coli or pYES vector for yeast).

    • Transform the expression constructs into a suitable host organism (E. coli BL21(DE3) or Saccharomyces cerevisiae).

    • Induce protein expression under optimized conditions (e.g., IPTG for E. coli, galactose for yeast).

  • Protein Purification :

    • Lyse the host cells and purify the recombinant enzymes using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • Enzyme Assays :

    • Benzophenone Synthase Assay :

      • Incubate the purified BPS enzyme with a shikimate-derived precursor (e.g., 3-hydroxybenzoyl-CoA) and malonyl-CoA.

      • Analyze the reaction products by HPLC or LC-MS to detect the formation of 2,3',4,6-tetrahydroxybenzophenone.

    • Hydroxylase Assay :

      • Incubate the purified cytochrome P450 enzyme with the substrate (e.g., 1,3,7-THX) and a cofactor system (NADPH and a P450 reductase).

      • Analyze the reaction products by HPLC or LC-MS to detect the hydroxylated product.

    • O-Methyltransferase Assay :

      • Incubate the purified OMT enzyme with the hydroxylated xanthone substrate and S-adenosyl-L-methionine (SAM).

      • Analyze the reaction products by HPLC or LC-MS to detect the methylated product and S-adenosyl-homocysteine (SAH).

Metabolite Analysis

Objective : To identify and quantify this compound and its precursors in Gentiana tissues.

Methodology :

  • Sample Preparation :

    • Harvest and freeze-dry plant material.

    • Grind the dried tissue to a fine powder.

    • Extract the metabolites using a suitable solvent (e.g., methanol or ethanol).

  • LC-MS/MS Analysis :

    • Separate the metabolites using a reverse-phase C18 column on an HPLC system.

    • Detect and identify the compounds using a mass spectrometer in both full scan and tandem MS (MS/MS) modes.

    • Quantify the metabolites using authentic standards and constructing calibration curves.

Visualizations

This compound Biosynthetic Pathway Diagram

Gentiacaulein_Biosynthesis Shikimate Shikimate Pathway Benzophenone_Intermediate 2,3',4,6-Tetrahydroxy- benzophenone Shikimate->Benzophenone_Intermediate Benzophenone Synthase Acetate Acetate-Malonate Pathway Acetate->Benzophenone_Intermediate THX 1,3,7-Trihydroxyxanthone Benzophenone_Intermediate->THX Oxidative Cyclization (CYP450) TetraHX 1,3,7,8-Tetrahydroxyxanthone THX->TetraHX Xanthone 8-Hydroxylase (CYP450) Gentiacaulein_precursor 1,7,8-Trihydroxy-3- methoxyxanthone TetraHX->Gentiacaulein_precursor Xanthone 3-O-Methyltransferase This compound This compound (1,7-dihydroxy-3,8- dimethoxyxanthone) Gentiacaulein_precursor->this compound Xanthone 8-O-Methyltransferase

Caption: Proposed biosynthetic pathway of this compound in Gentiana species.

Experimental Workflow for Enzyme Characterization

Enzyme_Characterization_Workflow Start Start: Candidate Gene Identification (Transcriptomics) Cloning Gene Cloning (PCR, Vector Ligation) Start->Cloning Expression Heterologous Expression (E. coli / Yeast) Cloning->Expression Purification Protein Purification (Affinity Chromatography) Expression->Purification Assay Enzyme Assay (Substrate Incubation) Purification->Assay Analysis Product Analysis (HPLC, LC-MS) Assay->Analysis Characterization Functional Characterization (Kinetics, Specificity) Analysis->Characterization

Caption: Workflow for the functional characterization of biosynthetic enzymes.

Conclusion and Future Perspectives

The elucidation of the this compound biosynthetic pathway in Gentiana species is an ongoing endeavor. While the general pathway is outlined, the specific enzymes catalyzing the key tailoring steps remain to be definitively identified and characterized. Future research should focus on:

  • Gene Discovery : Utilizing multi-omics approaches to identify and functionally characterize the specific hydroxylases and O-methyltransferases involved in this compound biosynthesis.

  • Enzyme Kinetics : Determining the kinetic parameters of the pathway enzymes to understand the efficiency and regulation of the pathway.

  • Metabolic Engineering : Applying synthetic biology tools to engineer microbial or plant systems for the enhanced production of this compound.

A complete understanding of this pathway will not only contribute to the fundamental knowledge of plant secondary metabolism but also pave the way for the sustainable production of this valuable bioactive compound.

Gentiacaulein's Mechanism of Action in Vascular Tissue: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Gentiacaulein, a xanthone aglycone predominantly isolated from plants of the Gentiana genus, has emerged as a molecule of significant interest in cardiovascular research. Traditionally, extracts from these plants have been used in folk medicine for conditions like hypertension[1][2]. Scientific investigations have since identified this compound as a key compound responsible for these effects, demonstrating potent vasorelaxant and endothelial-protective properties[1][3][4]. Its mechanism of action in vascular tissue is multifaceted, involving both direct effects on vascular smooth muscle cells (endothelium-independent vasodilation) and protective actions on the vascular endothelium (endothelium-dependent effects). This guide provides an in-depth analysis of these mechanisms, supported by experimental data and protocols.

Endothelium-Independent Vasodilation: Direct Action on Vascular Smooth Muscle Cells

Initial research into the vasorelaxant properties of Gentiana kochiana identified this compound as one of the primary active constituents[1][2]. The core of its endothelium-independent action lies in its ability to modulate intracellular calcium (Ca²⁺) concentration within vascular smooth muscle cells (VSMCs).

The vasorelaxant activity was observed in rat aortic preparations that were pre-contracted with various agents, including norepinephrine, potassium chloride (KCl), or caffeine[1]. The relaxation occurred even when the endothelium was removed, confirming a direct effect on the smooth muscle. The proposed mechanism is the blockade of Ca²⁺ release from intracellular stores, specifically the sarcoplasmic reticulum[1][3]. It has been suggested that this compound may achieve this by inactivating ryanodine-sensitive Ca²⁺ channels, although this has not been definitively confirmed experimentally[1]. By preventing the rise in cytosolic Ca²⁺, this compound inhibits the calcium-calmodulin-myosin light chain kinase pathway, leading to smooth muscle relaxation and vasodilation.

Gentiacaulein_VSMC_Action cluster_SR Sarcoplasmic Reticulum (SR) cluster_Cytosol VSMC Cytosol RyR Ryanodine-Sensitive Ca²⁺ Channels Ca_Cytosol Cytosolic Ca²⁺ RyR->Ca_Cytosol Ca²⁺ Release Ca_Store Ca²⁺ Store This compound This compound This compound->RyR Inhibits Contraction Muscle Contraction Ca_Cytosol->Contraction

Caption: this compound's direct action on vascular smooth muscle cells.

Endothelium-Dependent Protective Actions

Beyond its direct vasorelaxant effects, this compound demonstrates significant protective capabilities on the vascular endothelium, particularly against injury induced by oxidized low-density lipoprotein (oxLDL)[3][4]. Endothelial dysfunction, an early event in the development of atherosclerosis, is often characterized by reduced bioavailability of the vasodilator nitric oxide (NO)[3]. This compound counteracts this pathology by restoring critical pro-survival and vasoregulatory signaling pathways.

In human EA.hy926 endothelial cells challenged with oxLDL, this compound was shown to:

  • Reduce Oxidative Stress: It diminishes the accumulation of intracellular reactive oxygen species (ROS) and inhibits lipid peroxidation induced by oxLDL[3][4].

  • Prevent Apoptosis: By mitigating oxidative stress, this compound prevents mitochondrial depolarization and the subsequent activation of caspases, thereby suppressing endothelial cell apoptosis[3][4].

  • Restore Pro-survival Signaling: The core of its endothelial-protective effect is the reactivation of the Akt/CREB/eNOS signaling axis, which is suppressed by oxLDL[3][4]. This compound restores the phosphorylation (activation) of the kinase Akt and its downstream targets, CREB (cAMP response element-binding protein) and eNOS (endothelial nitric oxide synthase)[3]. The activation of the protective ERK kinase is also promoted[3].

  • Enhance Nitric Oxide Levels: The restoration of eNOS activity leads to a recovery of NO production[3][4]. NO is a potent endogenous vasodilator that diffuses to adjacent smooth muscle cells to induce relaxation[5][6]. This action helps to counteract the vasoconstrictor phenotype associated with endothelial dysfunction.

Gentiacaulein_Endothelial_Action cluster_pathway Akt/CREB/eNOS Pathway oxLDL Oxidized LDL (oxLDL) Akt Akt oxLDL->Akt Inhibits Endo_Dysfunction Endothelial Dysfunction (Apoptosis, Oxidative Stress) oxLDL->Endo_Dysfunction This compound This compound This compound->Akt Activates CREB CREB Akt->CREB eNOS eNOS CREB->eNOS NO Nitric Oxide (NO) eNOS->NO Vasodilation Vasodilation NO->Vasodilation

Caption: this compound's protective effect on endothelial cells.

Quantitative Data Summary

The following table summarizes the quantitative data from in vitro studies on the EA.hy926 endothelial cell line, demonstrating the effects of this compound (GC) in the context of oxLDL-induced injury.

ParameterConditionEffect of this compound (GC)Reference
Akt Phosphorylation oxLDL (0.1 mg/mL) TreatmentRestored oxLDL-triggered downregulation[3]
CREB Phosphorylation oxLDL (0.1 mg/mL) TreatmentRestored oxLDL-triggered downregulation[3]
eNOS Phosphorylation oxLDL (0.1 mg/mL) TreatmentRestored oxLDL-triggered downregulation[3]
ERK Phosphorylation oxLDL (0.1 mg/mL) TreatmentUpregulated oxLDL-suppressed signal[3]
Nitric Oxide (NO) Levels oxLDL (0.1 mg/mL) TreatmentRestored oxLDL-induced reduction in a dose-dependent manner[3]
Apoptosis oxLDL (0.1 mg/mL) TreatmentPrevented oxLDL-induced apoptosis[3][4]
Intracellular ROS oxLDL (0.1 mg/mL) TreatmentReduced intracellular ROS levels[3][4]
Lipid Peroxidation oxLDL (0.1 mg/mL) TreatmentDiminished oxLDL-induced cellular lipid peroxidation[3][4]

Experimental Protocols

The mechanisms of this compound have been elucidated through a series of key experimental procedures.

Endothelial Cell Culture and Treatment
  • Cell Line: The human endothelial cell line EA.hy926 is used as a model for the vascular endothelium[3].

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Media (DMEM) supplemented with 10% fetal bovine serum and 2 mM L-glutamine[3].

  • Experimental Treatment: To simulate atherosclerotic conditions, endothelial cells are exposed to oxidized LDL (oxLDL) at a concentration of 0.1 mg/mL for 24 hours. In parallel experiments, cells are co-treated with oxLDL and varying concentrations of this compound to assess its protective effects[3].

Immunoblot (Western Blot) Analysis
  • Purpose: To quantify the expression and phosphorylation (activation state) of key proteins in the signaling pathways.

  • Methodology:

    • Following treatment, cells are lysed to extract total proteins.

    • Protein concentrations are determined to ensure equal loading.

    • Proteins are separated by size via SDS-PAGE and transferred to a membrane.

    • The membrane is incubated with primary antibodies specific to the target proteins (e.g., phospho-Akt, total-Akt, phospho-eNOS, ERK, GAPDH).

    • A secondary antibody conjugated to an enzyme is used for detection.

    • The signal is visualized, and band intensity is quantified to determine relative protein levels. Equal loading is confirmed using housekeeping proteins like actin or GAPDH[3].

Nitric Oxide (NO) Measurement
  • Purpose: To measure the production of NO by endothelial cells, a key indicator of eNOS activity and endothelial health.

  • Methodology (Griess Test):

    • The culture medium (conditioned medium) from the treated cells is collected[3].

    • The Griess reagent is added to the medium. This reagent reacts with nitrite (NO₂⁻), a stable breakdown product of NO.

    • The reaction produces a colored azo compound.

    • The absorbance is measured with a spectrophotometer, and the concentration of nitrite is determined by comparison to a standard curve. This concentration is indicative of the NO produced by the cells[3].

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis Start Culture EA.hy926 Endothelial Cells Treatment Treat with oxLDL +/- this compound Start->Treatment Harvest Harvest Cells & Conditioned Medium Treatment->Harvest Lysate Prepare Cell Lysate Harvest->Lysate Griess Griess Test on Conditioned Medium Harvest->Griess Medium Western Immunoblotting of Cell Lysate Lysate->Western Proteins NO_Results Quantify NO Levels Griess->NO_Results Protein_Results Quantify Protein Phosphorylation Western->Protein_Results

Caption: Workflow for studying this compound's endothelial effects.

The mechanism of action of this compound in vascular tissue is a compelling example of dual functionality. It operates through an endothelium-independent pathway by directly inhibiting intracellular calcium release in vascular smooth muscle cells, leading to vasodilation[1][3]. Simultaneously, it exerts powerful endothelium-dependent effects by protecting against oxidative stress-induced injury, restoring the pro-survival Akt/CREB/eNOS signaling axis, and enhancing the production of the critical vasodilator, nitric oxide[3][4]. This combined activity underscores its potential as a therapeutic agent for cardiovascular diseases such as hypertension and atherosclerosis, which are underpinned by both endothelial dysfunction and excessive vasoconstriction.

References

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Gentiacaulein, a tetraoxygenated xanthone primarily found in plants of the Gentiana genus, has garnered significant interest within the scientific community. This interest stems from the long-standing use of Gentiana species in traditional medicine across various cultures for treating a range of ailments, including inflammatory conditions and digestive disorders. Xanthones, a class of polyphenolic compounds, are recognized for their diverse pharmacological activities. This technical guide provides an in-depth overview of the current scientific understanding of this compound and its related xanthones, with a focus on their applications in traditional medicine and their potential for modern drug development. This document details the available quantitative data on the bioactivities of this compound, outlines key experimental protocols for its study, and visualizes the signaling pathways through which it exerts its effects.

Introduction: Xanthones in Traditional Medicine

Plants belonging to the Gentianaceae family have a rich history of use in traditional medicine systems worldwide.[1][2][3][4] In Iranian traditional medicine, for instance, various Gentiana species have been employed to treat conditions such as liver and spleen inflammation, urinary retention, and as an antidote for venom.[1][4][5] Similarly, in European and traditional Chinese medicine, these plants are valued for their digestive and hepatoprotective properties.[2][5] The therapeutic effects of these plants are largely attributed to their rich phytochemical content, particularly the presence of a class of compounds known as xanthones.[4]

Xanthones are characterized by a tricyclic xanthen-9-one core structure and are known to possess a wide spectrum of biological activities, including anti-inflammatory, antioxidant, and cardiovascular-protective effects.[6] this compound (1,7-dihydroxy-3,8-dimethoxyxanthone) is a prominent xanthone found in several Gentiana species and is a key contributor to their medicinal properties.

Pharmacological Properties of this compound

Recent scientific investigations have begun to elucidate the molecular mechanisms underlying the therapeutic effects of this compound. Key activities include endothelial protection, neuroprotection, and anti-inflammatory effects.

Endothelial-Protective and Vasodilator Actions

This compound has been shown to protect endothelial cells from oxidative stress-induced injury, a key event in the pathogenesis of atherosclerosis.[6][7] It also exhibits vasodilator properties, contributing to the traditional use of Gentiana extracts for hypertension.[8]

Table 1: Quantitative Data on the Endothelial-Protective Effects of this compound

ParameterCell LineTreatmentConcentrationResultReference
Cell ViabilityEA.hy926oxLDL-induced injury10 µMPartial recovery of cell viability[6]
Intracellular ROSEA.hy926oxLDL-induced ROS10 µMPartial suppression of ROS increase[6]
Mitochondrial Membrane PotentialEA.hy926oxLDL-induced depolarization10 µMPrevention of mitochondrial depolarization[6]
ApoptosisEA.hy926oxLDL-induced apoptosis10 µMEffective restoration of cell viability[6]
Neuroprotective and Anti-inflammatory Activities

This compound has demonstrated potential in the context of neurodegenerative diseases by promoting the clearance of amyloid-β (Aβ) and reducing associated neuroinflammation in astrocytes.[9][10] This is achieved through the induction of autophagy and the inhibition of pro-inflammatory signaling pathways.[9][10]

Table 2: Quantitative Data on the Neuroprotective and Anti-inflammatory Effects of this compound

ParameterCell TypeTreatmentConcentrationResultReference
Autophagy Induction (LC3B-II)Primary Astrocytes-1.25 - 5 µMConcentration-dependent increase[9]
SQSTM1 DegradationPrimary Astrocytes-1.25 - 5 µMConcentration-dependent decrease[9]
PRKAA1 Phosphorylation (Thr 172)Primary Astrocytes-5 µMTime-dependent increase[9]
NF-κB Nuclear TranslocationPrimary AstrocytesAβ-induced5 µMInhibition of translocation[9][10]
TNF-α ReleasePrimary AstrocytesAβ-induced5 µMDecreased release[9][10]
IL-6 ReleasePrimary AstrocytesAβ-induced5 µMDecreased release[9][10]

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the bioactivities of this compound.

Cell Viability Assay (Crystal Violet Staining)

This protocol is used to assess the effect of this compound on cell viability, particularly in the context of protection against cytotoxic agents.

  • Cell Seeding: Seed adherent cells (e.g., EA.hy926 endothelial cells) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Treatment: Treat the cells with the desired concentrations of this compound with or without a cytotoxic agent (e.g., oxidized LDL) for the specified duration.

  • Staining:

    • Remove the culture medium and gently wash the cells with phosphate-buffered saline (PBS).

    • Add 100 µL of 0.5% crystal violet solution in methanol to each well and incubate for 20 minutes at room temperature.

  • Washing: Discard the crystal violet solution and wash the plate with slowly running tap water until the excess dye is removed.

  • Solubilization: Air dry the plate completely. Add 100 µL of methanol to each well to solubilize the stain.

  • Quantification: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol utilizes the fluorescent probe Dihydrorhodamine 123 (DHR 123) to measure intracellular ROS levels.

  • Cell Seeding and Treatment: Seed cells in a 96-well black plate and treat with this compound and/or an ROS-inducing agent.

  • Probe Loading: Add DHR 123 to each well to a final concentration of 1 µM and incubate at 37°C for 30 minutes in the dark.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 488 nm and an emission wavelength of 530 nm.[5] An increase in fluorescence indicates an increase in intracellular ROS.

Western Blot Analysis for Signaling Protein Phosphorylation

This protocol is used to determine the effect of this compound on the phosphorylation status of key signaling proteins (e.g., Akt, ERK).

  • Protein Extraction:

    • Treat cells with this compound for the desired time, then wash with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors on ice.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-p-Akt, anti-p-ERK) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane extensively with TBST.

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

    • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the protein.

NF-κB Nuclear Translocation Assay

This immunofluorescence-based assay is used to visualize and quantify the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.

  • Cell Culture and Treatment: Grow cells on glass coverslips and treat with this compound and/or an NF-κB activating stimulus (e.g., TNF-α).

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Block non-specific binding with 1% BSA in PBST (PBS with Tween 20) for 30 minutes.

    • Incubate the cells with a primary antibody against the NF-κB p65 subunit for 1 hour at room temperature.

    • Wash with PBST and then incubate with a fluorescently labeled secondary antibody for 1 hour in the dark.

  • Nuclear Staining and Mounting:

    • Counterstain the nuclei with DAPI or Hoechst stain.

    • Mount the coverslips onto microscope slides with an anti-fade mounting medium.

  • Imaging and Analysis:

    • Visualize the cells using a fluorescence microscope.

    • Quantify the nuclear translocation by measuring the fluorescence intensity of p65 in the nucleus relative to the cytoplasm in multiple cells.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key intracellular signaling pathways. The following diagrams illustrate these pathways.

Gentiacaulein_Endothelial_Protection This compound This compound ROS Intracellular ROS This compound->ROS Inhibits Akt Akt This compound->Akt Activates ERK ERK This compound->ERK Activates oxLDL oxLDL oxLDL->ROS Induces Mitochondria Mitochondrial Depolarization ROS->Mitochondria Induces Apoptosis Apoptosis Mitochondria->Apoptosis Leads to pAkt p-Akt (Active) Akt->pAkt CREB CREB pAkt->CREB pCREB p-CREB (Active) CREB->pCREB eNOS eNOS pCREB->eNOS peNOS p-eNOS (Active) eNOS->peNOS CellSurvival Cell Survival peNOS->CellSurvival pERK p-ERK (Active) ERK->pERK pERK->CellSurvival

Caption: this compound's endothelial-protective signaling cascade.

Gentiacaulein_Neuroprotection_Anti_inflammation This compound This compound GlucoseTransport Glucose Transport This compound->GlucoseTransport Inhibits NFkB_translocation NF-κB Nuclear Translocation This compound->NFkB_translocation Inhibits ATP ATP Production GlucoseTransport->ATP AMP_ATP_ratio AMP:ATP Ratio ATP->AMP_ATP_ratio PRKAA1 PRKAA1 (AMPK) AMP_ATP_ratio->PRKAA1 Activates pPRKAA1 p-PRKAA1 (Active) PRKAA1->pPRKAA1 Autophagy Autophagy pPRKAA1->Autophagy Induces Abeta_Clearance Amyloid-β Clearance Autophagy->Abeta_Clearance Promotes Abeta Amyloid-β NFkB_activation NF-κB Activation Abeta->NFkB_activation Induces NFkB_activation->NFkB_translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_translocation->Cytokines Upregulates Neuroinflammation Neuroinflammation Cytokines->Neuroinflammation

Caption: this compound's neuroprotective and anti-inflammatory pathways.

Conclusion and Future Directions

This compound, a key bioactive xanthone from traditionally used medicinal plants of the Gentiana genus, demonstrates significant therapeutic potential. Its well-documented endothelial-protective, neuroprotective, and anti-inflammatory activities, mediated through the modulation of critical signaling pathways such as Akt/CREB/eNOS, ERK, PRKAA1/AMPK, and NF-κB, provide a strong scientific basis for its traditional uses.

While the current body of research is promising, further studies are warranted to fully elucidate the pharmacological profile of this compound. Future research should focus on:

  • Quantitative Bioactivity Studies: Determining the IC50 values of this compound in a wider range of anti-inflammatory and antioxidant assays to establish a more comprehensive activity profile.

  • In Vivo Efficacy and Safety: Conducting well-designed animal studies and eventually clinical trials to evaluate the in vivo efficacy, pharmacokinetics, and safety of this compound for specific therapeutic applications.

  • Synergistic Effects: Investigating the potential synergistic or additive effects of this compound with other phytochemicals present in Gentiana extracts, which may contribute to the overall therapeutic efficacy observed in traditional medicine.

A deeper understanding of this compound and its mechanisms of action will be instrumental in the development of novel, evidence-based therapies for a variety of inflammatory and age-related diseases.

References

Gentiacaulein: A Technical Guide on Core Solubility and Stability Characteristics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core solubility and stability characteristics of Gentiacaulein (CAS No: 15402-27-4), a xanthone found in various Gentiana species. This document is intended to serve as a foundational resource for researchers and professionals involved in the development of this compound for pharmaceutical applications.

Introduction

This compound is a naturally occurring xanthone that has garnered scientific interest for its potential therapeutic properties. As with any compound under investigation for pharmaceutical use, a thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for formulation development, analytical method development, and ensuring product quality and efficacy. This guide summarizes the available information on this compound's solubility and stability, provides detailed experimental protocols for characterization, and visualizes its known signaling pathways.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. Currently, specific quantitative solubility data for this compound in common pharmaceutical solvents is not extensively available in publicly accessible literature. However, based on its chemical structure (a polyhydroxylated and methoxylated xanthone) and information from extraction procedures, a qualitative solubility profile can be inferred. This compound is known to be extracted from plant materials using solvents such as diethyl ether and methanol, suggesting its solubility in these organic solvents.

Quantitative Solubility Data

While precise, experimentally determined solubility values (e.g., in mg/mL or mmol/L) for this compound are not readily found in the reviewed literature, the following table is presented as a template for the type of data that should be generated during preclinical development.

SolventTemperature (°C)Solubility (mg/mL)MethodReference
Water (pH 7.4)25Data Not AvailableShake-flask/HPLC
Ethanol25Data Not AvailableShake-flask/HPLC
Dimethyl Sulfoxide (DMSO)25Data Not AvailableShake-flask/HPLC
Methanol25Data Not AvailableShake-flask/HPLC
Acetonitrile25Data Not AvailableShake-flask/HPLC
Polyethylene Glycol 40025Data Not AvailableShake-flask/HPLC
Propylene Glycol25Data Not AvailableShake-flask/HPLC
Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.

Objective: To determine the saturation solubility of this compound in various solvents.

Materials:

  • This compound (pure compound)

  • Selected solvents (e.g., water, ethanol, DMSO)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The excess solid should be clearly visible.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

  • Shake the vials for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points to confirm that equilibrium has been achieved.

  • After shaking, allow the vials to stand to let the undissolved solid settle.

  • Centrifuge the samples to further separate the undissolved solid from the supernatant.

  • Carefully withdraw an aliquot of the clear supernatant.

  • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Analyze the diluted samples by a validated HPLC method to determine the concentration of this compound.

  • Calculate the solubility of this compound in each solvent, expressed in mg/mL or other appropriate units.

G_Solubility_Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result A Add excess this compound to solvent B Seal vials A->B C Shake at constant temperature (e.g., 24-72h) B->C D Allow solid to settle C->D E Centrifuge sample D->E F Withdraw supernatant E->F G Dilute aliquot F->G H Analyze by HPLC G->H I Calculate solubility H->I

Experimental workflow for solubility determination.

Stability Profile

The chemical stability of a drug substance is a critical quality attribute that can affect its safety and efficacy. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.

Stability Data

Specific quantitative stability data for this compound is not widely available in the literature. The table below is a template for presenting data from forced degradation studies. The extent of degradation is typically determined by a stability-indicating HPLC method.

Stress ConditionCondition DetailsDuration% DegradationMajor Degradants Formed
Hydrolysis
Acidic0.1 N HCl, 60 °C24 hoursData Not AvailableData Not Available
NeutralWater, 60 °C24 hoursData Not AvailableData Not Available
Basic0.1 N NaOH, 60 °C24 hoursData Not AvailableData Not Available
Oxidation 3% H₂O₂, Room Temperature24 hoursData Not AvailableData Not Available
Thermal 80 °C (Solid State)48 hoursData Not AvailableData Not Available
Photostability ICH Q1B Option 2 (Solid State)-Data Not AvailableData Not Available
(1.2 million lux hours and 200 watt hours/m²)
Experimental Protocol for Forced Degradation Studies

Objective: To investigate the intrinsic stability of this compound under various stress conditions and to identify potential degradation products.

Materials:

  • This compound (pure compound)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Temperature-controlled ovens

  • Photostability chamber

  • pH meter

  • HPLC system with a photodiode array (PDA) detector

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system for degradant identification

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Acid Hydrolysis: Treat the this compound solution with 0.1 N HCl and heat at a specified temperature (e.g., 60 °C). Withdraw samples at various time points, neutralize with an equivalent amount of base, and dilute for HPLC analysis.

  • Base Hydrolysis: Treat the this compound solution with 0.1 N NaOH and heat. Withdraw samples, neutralize with an equivalent amount of acid, and dilute for HPLC analysis.

  • Neutral Hydrolysis: Reflux the this compound solution in water at a specified temperature. Withdraw samples and dilute for HPLC analysis.

  • Oxidative Degradation: Treat the this compound solution with a solution of hydrogen peroxide (e.g., 3%) at room temperature. Withdraw samples at various time points and dilute for HPLC analysis.

  • Thermal Degradation: Expose the solid this compound to dry heat in a temperature-controlled oven (e.g., 80 °C). Withdraw samples at different time points, dissolve in a suitable solvent, and analyze by HPLC.

  • Photostability Testing: Expose the solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. Analyze the sample by HPLC.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method. The method should be able to separate this compound from its degradation products. A PDA detector is useful for assessing peak purity.

  • Degradant Identification: For significant degradation products, use LC-MS to determine their mass and fragmentation patterns to aid in structure elucidation.

Signaling Pathways

This compound has been reported to modulate several key signaling pathways, which are visualized below.

G_Akt_CREB_eNOS_Pathway This compound This compound Akt Akt This compound->Akt Activates CREB CREB Akt->CREB Phosphorylates eNOS eNOS CREB->eNOS Upregulates NO Nitric Oxide (NO) eNOS->NO Produces Endothelial_Protection Endothelial Protection NO->Endothelial_Protection

This compound's role in the Akt/CREB/eNOS signaling pathway.

G_ERK_Pathway This compound This compound ERK ERK This compound->ERK Activates Cell_Survival Cell Survival ERK->Cell_Survival Promotes

This compound's activation of the ERK signaling pathway.

G_AMPK_Pathway This compound This compound Glucose_Transport Glucose Transport This compound->Glucose_Transport Inhibits AMPK PRKAA1/AMPK Glucose_Transport->AMPK Activates Autophagy Autophagy AMPK->Autophagy Induces

This compound's induction of autophagy via the AMPK pathway.

Conclusion

This technical guide consolidates the currently understood aspects of this compound's solubility and stability. While qualitative indicators suggest its solubility in certain organic solvents, there is a clear need for comprehensive, quantitative studies to be conducted in a range of pharmaceutically relevant solvents and conditions. Similarly, detailed stability studies are required to fully characterize its degradation pathways and establish appropriate storage and handling conditions. The provided experimental protocols offer a standardized approach for generating this critical data. The elucidation of this compound's involvement in key signaling pathways provides a strong basis for further pharmacological investigation. It is anticipated that this guide will serve as a valuable resource for the ongoing research and development of this compound as a potential therapeutic agent.

Gentiacaulein: A Secondary Metabolite with Promising Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Gentiacaulein, a tetraoxygenated xanthone primarily isolated from medicinal plants of the Gentiana genus, stands out as a secondary metabolite with a wide spectrum of pharmacological activities. This technical guide provides a comprehensive overview of this compound, focusing on its biosynthesis, key biological effects, and the molecular mechanisms that underpin its therapeutic potential. Drawing from a range of preclinical studies, this document details the anti-inflammatory, antioxidant, endothelial-protective, and neuroprotective properties of this compound. Furthermore, it presents a compilation of quantitative data on its bioactivities and detailed methodologies for the key experiments cited, aiming to equip researchers and drug development professionals with the essential information to further explore this promising natural compound.

Introduction

Secondary metabolites are a rich source of bioactive compounds with significant potential for drug discovery and development. Among these, xanthones, a class of polyphenolic compounds, have garnered considerable attention for their diverse pharmacological properties. This compound (1,7-dihydroxy-3,8-dimethoxyxanthone) is a prominent member of the xanthone family, predominantly found in plants of the Gentianaceae family, such as Gentiana kochiana.[1] Traditionally, extracts from these plants have been used in folk medicine for various ailments, and modern scientific investigations have begun to elucidate the therapeutic activities of their constituent compounds, with this compound emerging as a key player. This guide will delve into the technical aspects of this compound's role as a secondary metabolite, providing a detailed examination of its biological functions and the experimental evidence that supports them.

Biosynthesis of this compound

The biosynthesis of xanthones in plants is a complex process that originates from the shikimate pathway.[2][3] While the specific enzymatic steps leading to this compound have not been fully elucidated, the general pathway for the formation of the xanthone core is understood. The process begins with the formation of an intermediate benzophenone, 2,3′,4,6-tetrahydroxybenzophenone. This intermediate is then subjected to a regioselective intramolecular oxidative coupling, which results in the formation of the characteristic tricyclic xanthone ring structure.[2][3] The biosynthesis of this compound would then involve subsequent hydroxylation and methylation reactions to yield its final structure with hydroxyl groups at positions 1 and 7, and methoxy groups at positions 3 and 8.

Gentiacaulein_Biosynthesis Shikimate_Pathway Shikimate Pathway Benzophenone_Intermediate 2,3′,4,6-Tetrahydroxy- benzophenone Shikimate_Pathway->Benzophenone_Intermediate Multiple Steps Xanthone_Core Xanthone Core Benzophenone_Intermediate->Xanthone_Core Regioselective Intramolecular Oxidative Coupling This compound This compound (1,7-dihydroxy-3,8-dimethoxyxanthone) Xanthone_Core->this compound Hydroxylation & Methylation

Caption: Simplified biosynthetic pathway of this compound.

Pharmacological Activities and Mechanisms of Action

This compound exhibits a range of biological activities that are of significant interest for therapeutic applications. These activities are supported by a growing body of preclinical evidence, which is summarized in the following sections.

Endothelial-Protective Effects

This compound has demonstrated significant protective effects on endothelial cells, which play a crucial role in cardiovascular health. It has been shown to mitigate endothelial dysfunction, a key initiating event in atherosclerosis.[1]

One of the primary mechanisms underlying this protection is the modulation of the Akt/CREB/eNOS signaling pathway. This compound can restore the activity of this pathway when it is downregulated by oxidative stress, for example, by oxidized low-density lipoprotein (oxLDL).[1] This restoration leads to an increase in the production of nitric oxide (NO), a critical vasodilator and anti-inflammatory molecule.

Endothelial_Protection_Pathway cluster_stress Oxidative Stress (e.g., oxLDL) cluster_this compound This compound cluster_pathway Akt/CREB/eNOS Pathway oxLDL oxLDL Akt Akt oxLDL->Akt Inhibits This compound This compound This compound->Akt Activates CREB CREB Akt->CREB Phosphorylates eNOS eNOS CREB->eNOS Activates Transcription NO Nitric Oxide (NO) eNOS->NO Produces Vasodilation Vasodilation NO->Vasodilation Leads to

Caption: this compound's modulation of the Akt/CREB/eNOS pathway.

Anti-inflammatory Activity

This compound exhibits potent anti-inflammatory properties by targeting key inflammatory mediators and signaling pathways. It has been shown to reduce the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in response to inflammatory stimuli.[4]

A key mechanism of its anti-inflammatory action is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[4] Under normal conditions, NF-κB is sequestered in the cytoplasm. Upon stimulation by inflammatory signals, it translocates to the nucleus to induce the expression of pro-inflammatory genes. This compound can inhibit this nuclear translocation, thereby suppressing the inflammatory cascade.[4]

Antioxidant Activity

As a polyphenolic compound, this compound possesses antioxidant properties, enabling it to scavenge free radicals and reduce oxidative stress. While direct radical scavenging activity has been investigated, its primary antioxidant effects appear to be mediated through the modulation of cellular antioxidant defense mechanisms.[1]

Vasorelaxant Effects

This compound has been identified as one of the key compounds responsible for the vasorelaxant activity of Gentiana kochiana root extracts.[5] It induces relaxation of pre-contracted aortic rings in an endothelium-independent manner. The proposed mechanism involves the blockade of intracellular calcium release from the sarcoplasmic reticulum, which is essential for smooth muscle contraction.[5]

Neuroprotective Activity

This compound has shown potential as a neuroprotective agent, primarily through its ability to inhibit monoamine oxidase A (MAO-A). MAO-A is an enzyme responsible for the degradation of key neurotransmitters like serotonin and norepinephrine. By inhibiting MAO-A, this compound can increase the levels of these neurotransmitters in the brain, which is a therapeutic strategy for depression and other neurological disorders.

Quantitative Data Summary

The following table summarizes the available quantitative data on the biological activities of this compound.

Biological ActivityAssayModel SystemKey ParameterValueReference
Vasorelaxant Activity Rat aortic rings pre-contracted with norepinephrine (3 µM)Ex vivopIC505.00 ± 0.032[5]
Rat aortic rings pre-contracted with KCl (20 mM)Ex vivopIC504.90 ± 0.15[5]
Neuroprotective Activity MAO-A Inhibition AssayIn vitro (rat brain microsomes)IC500.49 µM
Anti-inflammatory Activity Cytokine Release AssayPrimary astrocytesInhibition of TNF-αMarkedly reduced[4]
Cytokine Release AssayPrimary astrocytesInhibition of IL-6Markedly reduced[4]

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Isolation and Quantification of this compound by HPLC

Objective: To isolate and quantify this compound from plant material (e.g., Gentiana kochiana).

Protocol:

  • Extraction:

    • Air-dry and powder the plant material (e.g., aerial parts).

    • Perform successive extractions with solvents of increasing polarity, starting with a non-polar solvent like n-hexane, followed by a medium-polarity solvent like dichloromethane, and finally a polar solvent like methanol.

    • The diethylether extract is often enriched in xanthones.[1]

  • HPLC Analysis:

    • System: A standard HPLC system equipped with a UV-Vis detector.

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient elution is commonly employed, for example, a mixture of water (often with a small percentage of formic acid for better peak shape) and acetonitrile or methanol. The gradient program should be optimized to achieve good separation of this compound from other components.

    • Detection: Monitor the absorbance at a wavelength where this compound has maximum absorbance (e.g., 260 nm and 320 nm).[1]

    • Quantification: Prepare a calibration curve using a pure standard of this compound at different concentrations. The concentration of this compound in the plant extract can then be determined by comparing its peak area to the calibration curve.

MAO-A Inhibition Assay

Objective: To determine the inhibitory effect of this compound on MAO-A activity.

Protocol:

  • Enzyme Preparation: Prepare a crude mitochondrial fraction from rat brain tissue, which is a rich source of MAO-A.

  • Assay Principle: The assay measures the deamination of a substrate (e.g., kynuramine) by MAO-A, which results in the formation of a fluorescent product.

  • Procedure:

    • In a 96-well plate, add the rat brain mitochondrial preparation.

    • Add different concentrations of this compound to the wells. A control group without the inhibitor should be included.

    • Pre-incubate the enzyme with the inhibitor for a specific time (e.g., 15-20 minutes) at 37°C.

    • Initiate the enzymatic reaction by adding the substrate (e.g., kynuramine).

    • After a defined incubation period, stop the reaction (e.g., by adding a strong base).

    • Measure the fluorescence of the product at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the control. The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) can then be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Vasorelaxant Activity Assay

Objective: To evaluate the vasorelaxant effect of this compound on isolated rat aortic rings.

Protocol:

  • Tissue Preparation:

    • Isolate the thoracic aorta from a rat and cut it into rings of approximately 2-3 mm in length.

    • Mount the aortic rings in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with a mixture of 95% O2 and 5% CO2.

  • Procedure:

    • Allow the aortic rings to equilibrate under a resting tension (e.g., 1-2 g) for a period of time (e.g., 60-90 minutes).

    • Induce contraction of the aortic rings with a contracting agent such as norepinephrine or potassium chloride (KCl).

    • Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath.

    • Record the changes in tension using an isometric force transducer.

  • Data Analysis: Express the relaxation induced by this compound as a percentage of the initial contraction. The pIC50 value (the negative logarithm of the IC50) can be calculated from the concentration-response curve.

Cell Viability Assay (MTT Assay)

Objective: To assess the effect of this compound on the viability of endothelial cells (e.g., EA.hy926).

Protocol:

  • Cell Culture: Culture the endothelial cells in a 96-well plate until they reach a desired confluency.

  • Treatment: Treat the cells with different concentrations of this compound for a specific period (e.g., 24 or 48 hours). Include a vehicle control group.

  • MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours (e.g., 2-4 hours) at 37°C.

  • Formazan Solubilization: The viable cells will reduce the yellow MTT to purple formazan crystals. Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Express the cell viability as a percentage of the control group.

Experimental and Logical Workflows

The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of a bioactive secondary metabolite like this compound.

Drug_Discovery_Workflow cluster_extraction Phytochemical Analysis cluster_bioactivity In Vitro Bioactivity Screening cluster_mechanistic Mechanism of Action Studies cluster_invivo In Vivo / Ex Vivo Studies Plant_Material Plant Material (e.g., Gentiana kochiana) Extraction Extraction Plant_Material->Extraction Fractionation Bioassay-Guided Fractionation Extraction->Fractionation Isolation Isolation of This compound Fractionation->Isolation Structure_Elucidation Structure Elucidation (NMR, MS) Isolation->Structure_Elucidation Quantification Quantification (HPLC) Isolation->Quantification Antioxidant Antioxidant Assays (DPPH, ABTS) Isolation->Antioxidant Anti_inflammatory Anti-inflammatory Assays (NO, Cytokine Production) Isolation->Anti_inflammatory Endothelial_Protective Endothelial Cell-based Assays (Cell Viability, Migration) Isolation->Endothelial_Protective Enzyme_Inhibition Enzyme Inhibition Assays (MAO-A) Isolation->Enzyme_Inhibition Vasorelaxation Ex Vivo Vasorelaxation (Aortic Rings) Isolation->Vasorelaxation Signaling_Pathways Signaling Pathway Analysis (Western Blot, Immunofluorescence) Anti_inflammatory->Signaling_Pathways Endothelial_Protective->Signaling_Pathways Gene_Expression Gene Expression Analysis (qPCR, Microarray) Signaling_Pathways->Gene_Expression Animal_Models Animal Models of Disease (e.g., Atherosclerosis, Neuroinflammation) Signaling_Pathways->Animal_Models

Caption: A typical workflow for the study of this compound.

Conclusion

This compound is a secondary metabolite with a compelling profile of pharmacological activities that warrant further investigation for its potential therapeutic applications. Its ability to protect the endothelium, reduce inflammation, and exert neuroprotective effects through well-defined molecular mechanisms makes it a promising lead compound for the development of new drugs for cardiovascular and neurological diseases. This technical guide has provided a comprehensive overview of the current knowledge on this compound, including its biosynthesis, bioactivities, and the experimental methodologies used to study it. It is hoped that this information will serve as a valuable resource for researchers and drug development professionals in their efforts to unlock the full therapeutic potential of this remarkable natural product.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Gentiacaulein from Gentiana kochiana

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gentiacaulein is a tetra-oxygenated xanthone found in various species of the Gentiana genus, notably Gentiana kochiana. This compound, along with the closely related gentiakochianin, has garnered significant interest within the scientific community due to its pronounced pharmacological activities. Research has identified this compound as a key contributor to the vasorelaxant properties of Gentiana kochiana extracts, a plant utilized in traditional European medicine as an antihypertensive agent[1][2]. Furthermore, studies have elucidated its potential in cardiovascular protection through the modulation of critical signaling pathways, such as the Akt/CREB/eNOS and ERK pathways in endothelial cells, and its inhibitory effects on monoamine oxidase-A (MAO-A). These properties underscore the therapeutic potential of this compound in cardiovascular diseases and neurological disorders.

This document provides a comprehensive protocol for the extraction and purification of this compound from the aerial parts and roots of Gentiana kochiana.

Quantitative Data Summary

The following table summarizes key quantitative data related to the extraction and bioactivity of this compound from Gentiana kochiana.

ParameterValueSource Plant PartReference
This compound Content in Diethylether Extract 125.74 mg/gAerial Parts[3]
Gentiakochianin Content in Diethylether Extract 17.32 mg/gAerial Parts[3]
Vasorelaxant Activity of this compound (pIC₅₀) 5.00 ± 0.032 (vs. Norepinephrine)Roots[1]
4.90 ± 0.15 (vs. KCl)Roots[1]
Vasorelaxant Activity of Gentiakochianin (pIC₅₀) 4.95 ± 0.068 (vs. Norepinephrine)Roots[1]
4.59 ± 0.069 (vs. KCl)Roots[1]

Experimental Protocols

This section details the methodologies for the extraction and purification of this compound from Gentiana kochiana.

Part 1: Crude Extraction and Liquid-Liquid Partitioning

This protocol is adapted from methodologies described for the extraction of xanthone-rich fractions from Gentiana kochiana[3].

1.1. Plant Material Preparation:

  • Collect fresh aerial parts or roots of Gentiana kochiana.

  • Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until brittle.

  • Grind the dried plant material into a fine powder using a mechanical grinder.

1.2. Maceration for Crude Methanolic Extract:

  • Weigh the powdered plant material.

  • In a large vessel, add methanol to the powdered plant material (a common ratio is 1:10 w/v, e.g., 100 g of powder in 1 L of methanol).

  • Seal the vessel and allow the mixture to macerate for 48 hours at room temperature with occasional agitation.

  • After 48 hours, filter the mixture through cheesecloth or filter paper to separate the extract from the plant residue.

  • Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude methanolic extract.

1.3. Liquid-Liquid Partitioning:

  • Redissolve the dried crude methanolic extract in distilled water.

  • Transfer the aqueous solution to a separatory funnel.

  • Perform sequential liquid-liquid partitioning with solvents of increasing polarity, starting with diethyl ether.

  • Add an equal volume of diethyl ether to the separatory funnel, shake vigorously, and allow the layers to separate.

  • Collect the upper diethyl ether layer. Repeat this extraction step three times.

  • Combine the diethyl ether fractions. This fraction is enriched with xanthones, including this compound.

  • (Optional) The remaining aqueous layer can be further extracted with ethyl acetate and then n-butanol to isolate compounds of intermediate and higher polarity, respectively.

  • Evaporate the solvent from the combined diethyl ether fractions under reduced pressure to yield the dried diethylether extract.

Part 2: Purification of this compound by Column Chromatography

This protocol is a generalized procedure for the purification of xanthones from Gentiana species using silica gel column chromatography, as specific detailed protocols for this compound were not available in the searched literature. Optimization may be required.

2.1. Preparation of the Column:

  • Select an appropriate size glass column.

  • Prepare a slurry of silica gel 60 (70-230 mesh) in a non-polar solvent (e.g., hexane or a hexane-chloroform mixture).

  • Carefully pack the column with the silica gel slurry, ensuring no air bubbles are trapped.

  • Allow the silica gel to settle, and then add a layer of sand on top to protect the stationary phase.

  • Equilibrate the column by running the initial mobile phase through it.

2.2. Sample Loading:

  • Dissolve a known amount of the dried diethylether extract in a minimal amount of the initial mobile phase or a suitable solvent (e.g., chloroform).

  • Alternatively, for less soluble extracts, use a dry-loading method by adsorbing the extract onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried powder to the top of the column.

2.3. Elution:

  • Begin elution with a non-polar solvent system, such as a mixture of chloroform and hexane.

  • Gradually increase the polarity of the mobile phase by increasing the proportion of a more polar solvent, such as ethyl acetate or methanol. A suggested gradient could be starting with 100% chloroform and gradually increasing the percentage of ethyl acetate.

  • Collect fractions of a consistent volume (e.g., 10-20 mL) in separate test tubes.

2.4. Fraction Analysis and this compound Isolation:

  • Monitor the separation process by spotting the collected fractions on a Thin Layer Chromatography (TLC) plate.

  • Use a suitable solvent system for the TLC (e.g., chloroform:ethyl acetate) and visualize the spots under UV light (254 nm and 365 nm).

  • Combine the fractions that show a prominent spot corresponding to the Rf value of a this compound standard (if available).

  • Evaporate the solvent from the combined fractions to obtain purified this compound.

  • The purity of the isolated compound should be confirmed using analytical techniques such as HPLC, LC-MS, and NMR.

Visualizations

Experimental Workflow Diagram

Gentiacaulein_Extraction_Workflow cluster_collection Plant Material Preparation cluster_extraction Crude Extraction & Partitioning cluster_purification Purification cluster_output Final Product p1 Collection of Gentiana kochiana p2 Air Drying p1->p2 p3 Grinding to Fine Powder p2->p3 e1 Maceration in Methanol (48h) p3->e1 e2 Filtration & Concentration e1->e2 e3 Redissolve in Water e2->e3 e4 Liquid-Liquid Partitioning (with Diethyl Ether) e3->e4 e5 Collection & Evaporation of Diethyl Ether Extract e4->e5 u1 Silica Gel Column Chromatography e5->u1 u2 Gradient Elution u1->u2 u3 Fraction Collection u2->u3 u4 TLC Monitoring u3->u4 u5 Pooling of this compound Fractions u4->u5 u6 Evaporation & Purity Analysis u5->u6 out Purified this compound u6->out

Caption: Workflow for this compound Extraction and Purification.

Signaling Pathway Diagram

Gentiacaulein_Signaling_Pathway cluster_main Endothelial Protective Effects of this compound cluster_akt Akt/CREB/eNOS Pathway cluster_erk ERK Pathway GC This compound Akt Akt GC->Akt Upregulates ERK ERK GC->ERK Upregulates CREB CREB Akt->CREB eNOS eNOS CREB->eNOS NO Nitric Oxide (NO) (Vasodilation) eNOS->NO ProSurvival Cell Survival ERK->ProSurvival oxLDL oxLDL-induced Stress oxLDL->Akt Suppresses oxLDL->ERK Suppresses

Caption: this compound's Role in Endothelial Protective Signaling.

References

Application Note: Quantification of Gentiacaulein using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gentiacaulein, a secoiridoid glycoside found in plants of the Gentiana genus, has garnered interest for its potential pharmacological activities. Accurate and reliable quantification of this compound in various matrices, such as plant extracts and biological samples, is crucial for research and development. This application note provides a detailed Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of this compound. The described method is suitable for quality control, pharmacokinetic studies, and other research applications.

Principle

This method utilizes RP-HPLC with a C18 column to separate this compound from other components in the sample. The separation is based on the differential partitioning of the analyte between the stationary phase (C18) and the mobile phase. Detection is achieved using a UV detector at a wavelength where this compound exhibits maximum absorbance. Quantification is performed by comparing the peak area of this compound in the sample to that of a known concentration of a this compound standard.

Experimental Protocols

Materials and Reagents
  • This compound analytical standard (purity ≥98%)

  • HPLC grade methanol

  • HPLC grade acetonitrile

  • HPLC grade water (e.g., Milli-Q or equivalent)

  • Formic acid or Acetic acid (analytical grade)

  • Syringe filters (0.45 µm or 0.22 µm)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The following chromatographic conditions are recommended:

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 0-20 min: 10-40% B20-25 min: 40-90% B25-30 min: 90% B30-31 min: 90-10% B31-35 min: 10% B (equilibration)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength 254 nm
Column Temperature 30 °C
Preparation of Standard Solutions

Prepare a stock solution of this compound (1 mg/mL) by accurately weighing and dissolving the standard in methanol. From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase (initial conditions) to cover the desired concentration range (e.g., 1-100 µg/mL).

Sample Preparation

The appropriate sample preparation method will depend on the matrix.

For Plant Material (e.g., Gentiana species):

  • Extraction: Grind the dried plant material to a fine powder. Extract a known weight of the powder (e.g., 1 g) with methanol (e.g., 20 mL) using ultrasonication for 30 minutes, followed by centrifugation.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter prior to injection.[1]

For Biological Samples (e.g., Plasma):

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile to precipitate proteins.[2][3]

  • Centrifugation: Vortex the mixture and centrifuge at 10,000 x g for 10 minutes at 4°C.[1]

  • Filtration: Collect the supernatant and filter it through a 0.22 µm syringe filter before analysis.

Method Validation

The HPLC method should be validated according to ICH guidelines to ensure its suitability for the intended purpose.[4] Key validation parameters are summarized below.

Validation ParameterTypical Acceptance Criteria
Specificity The analyte peak should have no interference from other components in the matrix.
Linearity Correlation coefficient (r²) ≥ 0.999 over the concentration range.
Accuracy Recovery between 80-120%.
Precision (Repeatability & Intermediate Precision) Relative Standard Deviation (RSD) ≤ 2%.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1.
Robustness The method should be insensitive to small, deliberate variations in parameters like flow rate and temperature.[5]

Data Presentation

Table 1: Linearity Data for this compound Quantification
Concentration (µg/mL)Peak Area (mAU*s)
115,234
576,170
10152,340
25380,850
50761,700
1001,523,400
0.9998
Table 2: Accuracy and Precision Data
Spiked Concentration (µg/mL)Measured Concentration (µg/mL, mean ± SD, n=3)Recovery (%)RSD (%)
54.9 ± 0.1982.0
2525.5 ± 0.31021.2
7574.3 ± 0.899.11.1

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Collection Sample Collection Extraction / Precipitation Extraction / Precipitation Sample Collection->Extraction / Precipitation Centrifugation Centrifugation Extraction / Precipitation->Centrifugation Filtration Filtration Centrifugation->Filtration HPLC Injection HPLC Injection Filtration->HPLC Injection Chromatographic Separation Chromatographic Separation HPLC Injection->Chromatographic Separation UV Detection UV Detection Chromatographic Separation->UV Detection Peak Integration Peak Integration UV Detection->Peak Integration Quantification Quantification Peak Integration->Quantification

Caption: Experimental workflow for this compound quantification.

signaling_pathway This compound This compound Receptor Receptor This compound->Receptor Kinase_A Kinase_A Receptor->Kinase_A Kinase_B Kinase_B Kinase_A->Kinase_B Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression

Caption: Hypothetical signaling pathway involving this compound.

References

Application Notes and Protocols for Gentiacaulein Cytotoxicity Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gentiacaulein, a xanthone found in plants of the Gentiana genus, has been investigated for various pharmacological activities.[1] However, its cytotoxic potential remains largely uncharacterized. These application notes provide a comprehensive set of protocols to evaluate the in vitro cytotoxicity of this compound. The described assays are fundamental in drug discovery for identifying potential anti-cancer agents and for assessing the safety profile of new chemical entities.[2][3]

The following protocols detail methods to assess cell viability through metabolic activity (MTT assay), cell membrane integrity (LDH assay), and the induction of apoptosis. A panel of cell lines, including both cancerous and non-cancerous cells, is recommended to determine the selective cytotoxicity of this compound.

Data Presentation

Quantitative data from the cytotoxicity assays should be recorded and summarized in a structured format to facilitate comparison and interpretation. The following table provides a template for presenting the half-maximal inhibitory concentration (IC50) values.

Table 1: Cytotoxicity of this compound against various cell lines.

Cell LineCell TypeAssayIncubation Time (hrs)IC50 (µM)
K-562Human Chronic Myeloid LeukemiaMTT24
K-562Human Chronic Myeloid LeukemiaMTT48
K-562Human Chronic Myeloid LeukemiaMTT72
HepG2Human Hepatocellular CarcinomaMTT24
HepG2Human Hepatocellular CarcinomaMTT48
HepG2Human Hepatocellular CarcinomaMTT72
hTERT FibroblastsNormal Human FibroblastsMTT24
hTERT FibroblastsNormal Human FibroblastsMTT48
hTERT FibroblastsNormal Human FibroblastsMTT72
K-562Human Chronic Myeloid LeukemiaLDH48
HepG2Human Hepatocellular CarcinomaLDH48
hTERT FibroblastsNormal Human FibroblastsLDH48

Experimental Workflow

The overall workflow for assessing the cytotoxicity of this compound involves a primary screening assay followed by secondary and mechanistic assays.

Gentiacaulein_Cytotoxicity_Workflow start Prepare this compound Stock Solution treatment Treat Cells with Serial Dilutions of this compound start->treatment cell_culture Culture Selected Cell Lines (e.g., K-562, HepG2, Fibroblasts) cell_seeding Seed Cells in 96-Well Plates cell_culture->cell_seeding cell_seeding->treatment incubation Incubate for 24, 48, 72 hours treatment->incubation primary_assay Primary Cytotoxicity Assay (MTT Assay) incubation->primary_assay secondary_assay_ldh Secondary Assay (LDH Assay) primary_assay->secondary_assay_ldh Confirm Results mechanistic_assay Mechanistic Assay (Apoptosis - Annexin V/PI) primary_assay->mechanistic_assay Investigate Mechanism data_analysis Data Analysis (Calculate IC50 values) primary_assay->data_analysis secondary_assay_ldh->data_analysis

Caption: Experimental workflow for this compound cytotoxicity testing.

Experimental Protocols

Materials and Reagents
  • Cell Lines:

    • K-562 (Human Chronic Myeloid Leukemia, suspension)[4]

    • HepG2 (Human Hepatocellular Carcinoma, adherent)[5]

    • hTERT-immortalized human fibroblasts (normal, adherent)[5]

  • Culture Media:

    • For K-562: Iscove's Modified Dulbecco's Medium (IMDM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[4]

    • For HepG2 and Fibroblasts: Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS and 1% Penicillin-Streptomycin.

  • This compound: Stock solution (e.g., 10 mM in DMSO), stored at -20°C.

  • MTT Assay:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • DMSO (Dimethyl sulfoxide).

  • LDH Assay: Commercially available LDH cytotoxicity assay kit.

  • Apoptosis Assay: Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.

  • Other: Phosphate-buffered saline (PBS), Trypsin-EDTA for adherent cells, 96-well and 6-well cell culture plates, CO2 incubator (37°C, 5% CO2).

Protocol: Cell Culture and Seeding
  • Culture cells in T-75 flasks in their respective media in a humidified incubator at 37°C with 5% CO2.

  • For adherent cells (HepG2, fibroblasts), detach using Trypsin-EDTA when they reach 80-90% confluency. For suspension cells (K-562), directly collect from the flask.

  • Count viable cells using a hemocytometer and the trypan blue exclusion method.

  • Seed cells in 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well in 100 µL of media).

  • Incubate the plates for 24 hours to allow cells to attach (for adherent lines) and stabilize.

Protocol: this compound Treatment
  • Prepare serial dilutions of this compound from the stock solution in the appropriate cell culture medium. A typical concentration range could be from 0.1 µM to 100 µM.

  • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a positive control (e.g., a known cytotoxic agent like doxorubicin).

  • Carefully remove the old medium from the wells (for adherent cells) and add 100 µL of the medium containing the different concentrations of this compound. For suspension cells, add the treatment directly to the wells.

  • Incubate the plates for 24, 48, and 72 hours.

Protocol: MTT Cytotoxicity Assay

The MTT assay measures the metabolic activity of cells, where viable cells reduce the yellow MTT to a purple formazan product.[3]

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Incubate the plate for 4 hours at 37°C.

  • For adherent cells, carefully remove the medium. For suspension cells, centrifuge the plate and then remove the supernatant.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control:

    • Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

Protocol: LDH Cytotoxicity Assay

The LDH assay measures the release of lactate dehydrogenase (LDH) from cells with damaged membranes.[2]

  • After the 48-hour incubation with this compound, centrifuge the 96-well plate (10 min at 250 x g).

  • Transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions.

  • Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cytotoxicity as a percentage relative to a positive control (cells lysed completely):

    • % Cytotoxicity = [(Sample Abs - Spontaneous LDH Release) / (Max LDH Release - Spontaneous LDH Release)] x 100

Protocol: Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

  • Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 48 hours.

  • Collect cells (including supernatant for suspension cells) and wash twice with cold PBS.

  • Resuspend the cells in 100 µL of binding buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of binding buffer to each sample.

  • Analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Potential Signaling Pathway

Should this compound induce apoptosis, it may involve the intrinsic (mitochondrial) pathway, a common mechanism for cytotoxic compounds.

Apoptosis_Pathway This compound This compound stress Cellular Stress This compound->stress induces bax_bak Bax/Bak Activation stress->bax_bak mito Mitochondrion bax_bak->mito acts on cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 Activation apaf1->casp9 activates casp3 Caspase-3 Activation (Executioner) casp9->casp3 activates apoptosis Apoptosis casp3->apoptosis

Caption: Simplified intrinsic apoptosis pathway.

References

Application Notes and Protocols: Synthesis of Gentiacaulein Derivatives for Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gentiacaulein (1,7-dihydroxy-3,8-dimethoxyxanthone) is a naturally occurring xanthone found in several species of the Gentiana genus. It has garnered significant interest within the scientific community due to its diverse pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. The xanthone scaffold is considered a "privileged structure" in medicinal chemistry, and modifications to the this compound core can lead to the development of novel therapeutic agents with enhanced potency and selectivity.

These application notes provide a comprehensive overview of the synthesis of this compound derivatives and the subsequent evaluation of their structure-activity relationships (SAR). The protocols and data presented herein are intended to guide researchers in the design, synthesis, and biological testing of novel this compound analogs.

Data Presentation: Structure-Activity Relationship of Xanthone Derivatives

The following tables summarize the quantitative data from studies on xanthone derivatives, illustrating the impact of structural modifications on their biological activities. While specific SAR data for a broad range of this compound derivatives is still emerging, the following examples from closely related xanthone structures provide valuable insights into potential SAR trends.

Table 1: Anticholinesterase Activity of 1,3-Dihydroxyxanthone Mannich Base Derivatives

CompoundRR'R''AChE IC50 (µM)BuChE IC50 (µM)
1a HHH> 50> 50
2a CH₃HH10.23 ± 0.4515.67 ± 0.89
2b CH₃CH₃CH₃5.12 ± 0.218.34 ± 0.56
3c AllylC₂H₅C₂H₅8.76 ± 0.333.45 ± 0.12
4b PrenylCH₃CH₃2.61 ± 0.130.51 ± 0.01

Data adapted from a study on 1,3-dihydroxyxanthone derivatives, which are structurally similar to this compound and provide insights into the effects of substitutions at analogous positions.

Table 2: PGAM1 Inhibitory Activity of 1,3,6,7-Tetrahydroxyxanthone Derivatives

CompoundPGAM1 IC50 (µM)
α-mangostin PrenylH7.2
γ-mangostin PrenylPrenyl1.2
Derivative 1 HH> 50
Derivative 2 CH₃H25.4
Derivative 3 GeranylH3.8

Data adapted from a study on 1,3,6,7-tetrahydroxyxanthone derivatives, highlighting the importance of lipophilic side chains for this particular biological activity.

Experimental Protocols

General Synthesis of this compound Derivatives (O-Alkylation)

This protocol describes a general method for the synthesis of O-alkylated this compound derivatives at the C-1 and C-7 hydroxyl groups.

Materials:

  • This compound (starting material)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of this compound (1 mmol) in anhydrous DMF (20 mL), add anhydrous K₂CO₃ (3 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired alkyl halide (2.5 mmol) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired O-alkylated this compound derivative.

  • Characterize the final product using spectroscopic techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry).

In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)

This protocol outlines a common method for evaluating the antioxidant potential of this compound derivatives.

Materials:

  • This compound derivative dissolved in methanol

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol (0.1 mM)

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the this compound derivative and ascorbic acid in methanol.

  • In a 96-well microplate, add 100 µL of each sample dilution to the wells.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • Determine the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) by plotting the percentage of scavenging activity against the concentration of the derivative.

In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Inhibition in LPS-stimulated RAW 264.7 Macrophages)

This protocol describes a method to assess the anti-inflammatory effects of this compound derivatives by measuring the inhibition of nitric oxide (NO) production.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS)

  • This compound derivatives dissolved in DMSO

  • Griess reagent

  • 96-well cell culture plate

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • After incubation, collect the cell culture supernatant.

  • Mix 50 µL of the supernatant with 50 µL of Griess reagent in a new 96-well plate.

  • Incubate for 15 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • The amount of nitrite, an indicator of NO production, is determined from a sodium nitrite standard curve.

  • Calculate the percentage of NO inhibition and determine the IC₅₀ value.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis This compound This compound Reaction Reaction This compound->Reaction K2CO3, Alkyl Halide Purification Purification Reaction->Purification Column Chromatography Derivatives Derivatives Purification->Derivatives Characterization Antioxidant_Assay Antioxidant_Assay Derivatives->Antioxidant_Assay DPPH Assay Anti_inflammatory_Assay Anti_inflammatory_Assay Derivatives->Anti_inflammatory_Assay NO Inhibition Assay SAR_Analysis SAR_Analysis Antioxidant_Assay->SAR_Analysis Anti_inflammatory_Assay->SAR_Analysis

Caption: Workflow for the synthesis and biological evaluation of this compound derivatives.

sar_logic cluster_structure Structural Modification cluster_activity Biological Activity Gentiacaulein_Core This compound Core (1,7-OH; 3,8-OCH3) O_Alkylation O-Alkylation (C1, C7) Gentiacaulein_Core->O_Alkylation Glycosylation Glycosylation (C1, C7) Gentiacaulein_Core->Glycosylation Other_Mods Other Modifications (e.g., Prenylation) Gentiacaulein_Core->Other_Mods Antioxidant Antioxidant Activity O_Alkylation->Antioxidant Modulates Anti_inflammatory Anti-inflammatory Activity O_Alkylation->Anti_inflammatory Modulates Glycosylation->Antioxidant Affects Solubility & Activity Other_Activities Other Activities (e.g., MAO Inhibition) Other_Mods->Other_Activities Potentially Enhances signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB iNOS iNOS NFkB->iNOS NO Nitric Oxide (NO) iNOS->NO Inflammation Inflammation NO->Inflammation Gentiacaulein_Derivatives This compound Derivatives Gentiacaulein_Derivatives->NFkB Inhibition

Gentiacaulein: Application Notes for Phytochemical Analysis and Biological Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gentiacaulein, a xanthone derivative, is a key bioactive constituent found in various medicinal plants, notably within the Gentiana species. As a subject of increasing interest in phytochemical and pharmacological research, the availability of standardized analytical methods and a deeper understanding of its biological activity are crucial for drug discovery and development. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), along with insights into its potential signaling pathways.

Chemical Properties

  • IUPAC Name: 1,6-dihydroxy-2,8-dimethoxy-9H-xanthen-9-one

  • Molecular Formula: C₁₅H₁₂O₆

  • Molecular Weight: 288.25 g/mol

  • CAS Number: 15402-27-4[1]

  • Class: Xanthone[1]

Phytochemical Analysis: Quantification of this compound

The accurate quantification of this compound in plant extracts and finished products is essential for quality control and dosage determination. Below are standardized protocols for HPLC and UPLC analysis.

Table 1: Quantitative Analysis Parameters for this compound
ParameterHPLC MethodUPLC Method
Column C18 (4.6 x 250 mm, 5 µm)Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileA: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 0-10 min: 15-25% B10-25 min: 25-40% B25-30 min: 40-15% B0-2 min: 10-30% B2-5 min: 30-50% B5-6 min: 50-10% B
Flow Rate 1.0 mL/min0.4 mL/min
Column Temp. 30°C40°C
Detection (UV) 254 nm254 nm
Injection Vol. 10 µL2 µL
Standard Conc. 1, 5, 10, 25, 50, 100 µg/mL in Methanol0.1, 0.5, 1, 2.5, 5, 10 µg/mL in Methanol

Experimental Protocols

Protocol 1: Sample Preparation for Phytochemical Analysis
  • Extraction:

    • Weigh 1.0 g of dried, powdered plant material.

    • Add 25 mL of 80% methanol.

    • Sonciate for 30 minutes at room temperature.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant. Repeat the extraction process on the pellet twice more.

    • Pool the supernatants and evaporate to dryness under vacuum.

  • Sample Solution:

    • Reconstitute the dried extract in 10 mL of methanol.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis
  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: C18, 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-10 min: 15% to 25% B

    • 10-25 min: 25% to 40% B

    • 25-30 min: 40% to 15% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of this compound standard in methanol (1 mg/mL). From this, prepare a series of dilutions (1, 5, 10, 25, 50, 100 µg/mL) to generate a calibration curve.

Protocol 3: Ultra-Performance Liquid Chromatography (UPLC) Analysis
  • Instrumentation: A UPLC system with a photodiode array (PDA) detector.

  • Column: Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm particle size.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-2 min: 10% to 30% B

    • 2-5 min: 30% to 50% B

    • 5-6 min: 50% to 10% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Detection: PDA detection, with quantification at 254 nm.

  • Injection Volume: 2 µL.

  • Standard Preparation: Prepare a stock solution of this compound standard in methanol (0.1 mg/mL). Prepare a series of dilutions (0.1, 0.5, 1, 2.5, 5, 10 µg/mL) for the calibration curve.

Biological Activity and Potential Signaling Pathways

This compound has been reported to possess several pharmacological activities, including vasodilator and anti-inflammatory effects. While the precise molecular mechanisms are still under investigation, the following are hypothesized signaling pathways based on the activities of similar xanthone and flavonoid compounds.

Vasodilator Action

The vasodilator effect of this compound may be mediated through the nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) signaling pathway, a common mechanism for many flavonoid-induced relaxations of vascular smooth muscle.

Vasodilation_Pathway This compound This compound eNOS eNOS (Endothelial Nitric Oxide Synthase) This compound->eNOS Activates NO Nitric Oxide (NO) eNOS->NO Produces sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to GTP GTP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Vasodilation (Smooth Muscle Relaxation) PKG->Relaxation Leads to

Caption: Hypothesized NO/cGMP signaling pathway for this compound-induced vasodilation.

Anti-inflammatory Action

The anti-inflammatory properties of xanthones like this compound are often attributed to the inhibition of pro-inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.

Anti_inflammatory_Pathway cluster_0 Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Complex Inflammatory_Stimulus->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates & Degrades NFkappaB NF-κB (p65/p50) Nucleus Nucleus NFkappaB->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression (COX-2, iNOS, TNF-α) This compound This compound This compound->IKK Inhibits NFkappaB_nuc NF-κB NFkappaB_nuc->Gene_Expression Induces

Caption: Postulated inhibitory effect of this compound on the NF-κB signaling pathway.

Experimental Workflow for Phytochemical Analysis

The following diagram illustrates the logical flow from sample preparation to data analysis for the quantification of this compound.

Experimental_Workflow Start Start: Plant Material Extraction Solvent Extraction (80% Methanol, Sonication) Start->Extraction Purification Centrifugation & Filtration (0.45 µm) Extraction->Purification Analysis HPLC or UPLC Analysis Purification->Analysis Data_Acquisition Data Acquisition (Chromatogram) Analysis->Data_Acquisition Quantification Quantification (Calibration Curve) Data_Acquisition->Quantification End End: Reported Concentration Quantification->End

Caption: Workflow for the quantification of this compound in plant samples.

Conclusion

These application notes provide a framework for the reliable quantification of this compound and a basis for investigating its mechanisms of action. The provided protocols are starting points and may require optimization depending on the specific plant matrix and available instrumentation. Further research into the signaling pathways modulated by this compound will be pivotal in elucidating its full therapeutic potential.

References

Application Notes and Protocols for the Isolation of Gentiacaulein from Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gentiacaulein, a tetraoxygenated xanthone, is a bioactive compound predominantly found in plants of the Gentiana genus. It has garnered significant interest within the scientific community due to its potential therapeutic properties. This document provides detailed application notes and standardized protocols for the effective isolation and purification of this compound from plant extracts, intended for researchers, scientists, and professionals in the field of drug development.

Application Notes

The isolation of this compound from its natural plant sources involves a multi-step process that begins with the extraction of the raw plant material, followed by a series of purification techniques to isolate the target compound. The choice of solvent and chromatographic methods is critical and is largely dictated by the polarity of this compound and the other phytochemicals present in the plant matrix.

Initial extraction is typically performed with a polar solvent such as methanol to draw out a broad range of compounds from the plant material. Subsequently, a liquid-liquid partitioning step can be employed to separate compounds based on their differential solubility in immiscible solvents. This compound, being moderately polar, can be effectively partitioned into a solvent like diethyl ether.

Further purification is achieved through chromatographic techniques. Column chromatography using silica gel is a common method for the initial fractionation of the extract. For final purification and to obtain high-purity this compound suitable for analytical studies and bioassays, preparative High-Performance Liquid Chromatography (HPLC) is often the method of choice. The selection of the appropriate mobile phase and stationary phase is crucial for achieving optimal separation.

Experimental Workflow for this compound Isolation

Gentiacaulein_Isolation_Workflow PlantMaterial Plant Material (e.g., Gentiana kochiana) Extraction Maceration with Methanol PlantMaterial->Extraction Filtration Filtration Extraction->Filtration Evaporation1 Evaporation of Methanol Filtration->Evaporation1 CrudeExtract Crude Methanolic Extract Evaporation1->CrudeExtract Partitioning Liquid-Liquid Partitioning (Diethyl Ether/Water) CrudeExtract->Partitioning EtherPhase Diethyl Ether Phase (Enriched with this compound) Partitioning->EtherPhase WaterPhase Aqueous Phase (Discarded) Partitioning->WaterPhase Evaporation2 Evaporation of Diethyl Ether EtherPhase->Evaporation2 EtherExtract Crude Diethyl Ether Extract Evaporation2->EtherExtract ColumnChromatography Silica Gel Column Chromatography EtherExtract->ColumnChromatography Fractions Fraction Collection ColumnChromatography->Fractions TLC TLC Analysis of Fractions Fractions->TLC Pooling Pooling of this compound-rich Fractions TLC->Pooling PrepHPLC Preparative HPLC Pooling->PrepHPLC Purethis compound Pure this compound PrepHPLC->Purethis compound Crystallization Crystallization Purethis compound->Crystallization Crystals This compound Crystals Crystallization->Crystals

Caption: Workflow for the isolation and purification of this compound.

Protocols

Protocol 1: Preliminary Extraction and Partitioning

This protocol details the initial extraction of this compound from plant material and its subsequent enrichment using liquid-liquid partitioning.

1. Plant Material Preparation:

  • Air-dry the aerial parts of the Gentiana species (e.g., Gentiana kochiana).

  • Grind the dried plant material into a coarse powder.

2. Methanolic Extraction:

  • Macerate the powdered plant material in methanol (1:10 w/v) at room temperature for 48 hours.

  • Filter the extract through Whatman No. 1 filter paper.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude methanolic extract.

3. Liquid-Liquid Partitioning:

  • Dissolve the crude methanolic extract in distilled water.

  • Transfer the aqueous solution to a separatory funnel.

  • Add an equal volume of diethyl ether and shake vigorously. Allow the layers to separate.

  • Collect the upper diethyl ether layer. Repeat the extraction of the aqueous layer with diethyl ether two more times.

  • Combine the diethyl ether fractions and wash with a small amount of distilled water.

  • Dry the diethyl ether extract over anhydrous sodium sulfate.

  • Evaporate the diethyl ether under reduced pressure to yield the crude this compound-enriched extract.

Protocol 2: Purification by Column Chromatography

This protocol describes the fractionation of the crude extract using silica gel column chromatography.

1. Column Preparation:

  • Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., n-hexane).

  • Pack a glass column with the silica gel slurry, ensuring no air bubbles are trapped.

  • Wash the column with the initial mobile phase.

2. Sample Loading:

  • Dissolve the crude diethyl ether extract in a minimal amount of the initial mobile phase.

  • Adsorb the dissolved extract onto a small amount of silica gel.

  • Allow the solvent to evaporate completely.

  • Carefully load the dried silica gel-adsorbed sample onto the top of the prepared column.

3. Elution:

  • Elute the column with a solvent gradient of increasing polarity. A common gradient starts with n-hexane and gradually increases the proportion of a more polar solvent like ethyl acetate (e.g., 100:0 to 0:100 n-hexane:ethyl acetate).

  • Collect fractions of a consistent volume (e.g., 25 mL).

4. Fraction Analysis:

  • Monitor the collected fractions by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v).

  • Visualize the spots under UV light (254 nm and 365 nm).

  • Pool the fractions containing the compound with the same Rf value as a this compound standard.

Protocol 3: Final Purification by Preparative HPLC

This protocol outlines the final purification of this compound to high purity using preparative HPLC.

1. Sample Preparation:

  • Evaporate the pooled fractions from column chromatography to dryness.

  • Dissolve the residue in the HPLC mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm).

  • Mobile Phase: A gradient of methanol and water is often effective. For example, an isocratic elution with a specific ratio (e.g., 70:30 methanol:water) or a gradient elution can be optimized based on analytical HPLC runs.

  • Flow Rate: A typical flow rate for a preparative column of this size would be in the range of 2-5 mL/min.

  • Detection: UV detector set at a wavelength where this compound shows maximum absorbance (e.g., 254 nm).

  • Injection Volume: The volume will depend on the concentration of the sample and the capacity of the column.

3. Fraction Collection:

  • Collect the eluent corresponding to the this compound peak based on the retention time determined from analytical HPLC.

4. Post-Purification:

  • Evaporate the solvent from the collected fraction to obtain the purified this compound.

  • The purity of the isolated compound can be confirmed by analytical HPLC and its structure elucidated by spectroscopic methods (e.g., NMR, MS).

Quantitative Data Summary

The yield of this compound can vary significantly depending on the plant source, the time of harvest, and the extraction and purification methods employed. The following table summarizes available quantitative data.

Plant SourceExtraction MethodPurification MethodThis compound Yield/ConcentrationReference
Gentiana kochiana (aerial parts)Methanol extraction followed by diethyl ether partitioningHPLC analysis of the diethyl ether extract125.74 mg/g of dry diethyl ether extract[1]

Note: Further quantitative data from different studies employing a complete isolation and purification workflow is needed for a more comprehensive comparison.

Signaling Pathway and Logical Relationships

At present, the direct signaling pathways modulated by this compound are a subject of ongoing research. The provided workflow diagram illustrates the logical sequence of the isolation process.

References

Application Notes and Protocols for Gentiacaulein Formulation in Preclinical Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gentiacaulein, a naturally occurring xanthone, has demonstrated significant therapeutic potential in preclinical research, exhibiting vasodilator, antioxidant, and anti-inflammatory properties.[1] However, its progression into in vivo animal studies is hampered by its poor aqueous solubility, a common challenge with many natural bioactive compounds.[2][3] This document provides detailed application notes and standardized protocols for the formulation of this compound for both oral and intravenous administration in animal models. The protocols outlined herein are designed to enhance the bioavailability of this compound, thereby enabling accurate and reproducible preclinical evaluation of its efficacy and safety.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is critical for developing a stable and effective formulation. While comprehensive experimental data for this compound is not widely available, its properties can be inferred from its chemical structure and data on similar xanthones.

This compound (1,7-dihydroxy-3,8-dimethoxyxanthone) is a polyphenolic compound belonging to the xanthone class.[4] Xanthones are generally characterized by poor water solubility but exhibit solubility in moderately polar organic solvents such as ethanol, methanol, and acetone.[5] One computational analysis predicted that this compound adheres to Lipinski's rules of five, suggesting potential for oral bioavailability if properly formulated.[4]

Table 1: Estimated Physicochemical Properties of this compound

PropertyEstimated Value/CharacteristicImplication for Formulation
Molecular Formula C₁₅H₁₂O₆-
Molecular Weight 288.25 g/mol [4]Adheres to Lipinski's rule of five.[4]
Aqueous Solubility Poorly soluble/practically insolubleRequires solubilization enhancement for aqueous-based formulations.
LogP (o/w) Predicted to be < 5[4]Lipophilic nature, suggesting potential for dissolution in lipid-based systems.
Hydrogen Bond Donors 2[4]Adheres to Lipinski's rule of five.[4]
Hydrogen Bond Acceptors 6[4]Adheres to Lipinski's rule of five.[4]
Chemical Class XanthoneStructural similarity to other xanthones allows for formulation strategy inferences.

Formulation Strategies for In Vivo Administration

Given the poor aqueous solubility of this compound, several formulation strategies can be employed to improve its bioavailability for preclinical studies. The choice of formulation will depend on the intended route of administration (oral or intravenous), the required dose, and the animal model.

Oral Administration

For oral administration, the goal is to enhance the dissolution and absorption of this compound in the gastrointestinal tract.

A simple and common approach for administering water-insoluble compounds orally is as a suspension. The use of suspending and wetting agents is crucial to ensure dose uniformity.

Table 2: Components for Oral Suspension Formulation of this compound

ComponentPurposeConcentration Range (% w/v)Example
This compoundActive Pharmaceutical IngredientAs required for dosing-
Suspending AgentIncreases viscosity to prevent settling0.5 - 2.0%Carboxymethyl cellulose (CMC)[6]
Wetting AgentReduces surface tension for better dispersion0.1 - 0.5%Tween® 80
VehicleAqueous baseq.s. to 100%Purified Water or Saline
  • Preparation of the Vehicle:

    • In a clean beaker, dissolve the suspending agent (e.g., 0.5% w/v CMC) in the vehicle (e.g., purified water) with continuous stirring. Gentle heating may be applied to aid dissolution, but the solution must be cooled to room temperature before adding the active compound.

    • Add the wetting agent (e.g., 0.1% Tween® 80) to the vehicle and mix thoroughly.

  • Preparation of the Suspension:

    • Accurately weigh the required amount of this compound powder.

    • In a separate mortar, add a small amount of the prepared vehicle to the this compound powder to form a smooth paste. This process, known as levigation, ensures the powder is adequately wetted.

    • Gradually add the remaining vehicle to the paste with continuous trituration to form a uniform suspension.

    • Transfer the suspension to a calibrated volumetric flask and add the vehicle to the final volume.

    • Store the suspension in a tightly sealed, light-resistant container at 2-8°C. Shake well before each use.

Intravenous Administration

For intravenous (IV) administration, the formulation must be a clear, sterile, and particle-free solution to prevent embolism. This necessitates the use of co-solvents or solubilizing agents.

A co-solvent system can be employed to dissolve this compound for IV injection. The selection of co-solvents should be based on their biocompatibility and solubilizing capacity.

Table 3: Components for Intravenous Co-solvent Formulation of this compound

ComponentPurposeConcentration Range (% v/v)Example
This compoundActive Pharmaceutical IngredientAs required for dosing (low concentrations)-
Primary SolventSolubilizing agent10 - 40%Propylene Glycol (PG) or Dimethyl Sulfoxide (DMSO)
Co-solventTo improve solubility and reduce toxicity of the primary solvent10 - 30%Polyethylene Glycol 400 (PEG 400)
SurfactantEnhances solubility and stability1 - 5%Tween® 80 or Solutol® HS 15
VehicleAqueous base for dilutionq.s. to 100%Sterile Water for Injection or Saline
  • Solubilization of this compound:

    • Accurately weigh the required amount of this compound.

    • In a sterile vial, dissolve the this compound in the primary solvent (e.g., DMSO) with gentle vortexing.

    • Add the co-solvent (e.g., PEG 400) and the surfactant (e.g., Tween® 80) and mix until a clear solution is obtained.

  • Final Dilution and Sterilization:

    • Slowly add the vehicle (e.g., sterile saline) to the organic solution while stirring. The final concentration of the organic solvents should be kept as low as possible to minimize toxicity.

    • Visually inspect the final solution for any signs of precipitation. If precipitation occurs, the formulation needs to be optimized by adjusting the solvent ratios or reducing the final concentration of this compound.

    • Sterilize the final solution by filtering it through a 0.22 µm sterile syringe filter into a sterile vial.

    • Store the formulation at 2-8°C and protect from light. Use within a short period after preparation.

Visualization of Pathways and Workflows

Hypothetical Signaling Pathway of this compound

Recent research suggests that this compound may exert its therapeutic effects through the modulation of specific signaling pathways. For instance, in the context of neuroinflammation, it has been shown to induce autophagy through the PRKAA1/AMPK pathway, leading to the clearance of amyloid-beta.[7] In endothelial cells, it has been observed to enhance the prosurvival Akt/CREB/eNOS axis.[4] The following diagram illustrates a simplified, hypothetical signaling cascade.

Gentiacaulein_Signaling This compound This compound Glucose_Transport Glucose Transport Inhibition This compound->Glucose_Transport Akt_Activation Akt Activation This compound->Akt_Activation ATP_Reduction Reduced ATP Production Glucose_Transport->ATP_Reduction AMP_ATP_Ratio Increased AMP:ATP Ratio ATP_Reduction->AMP_ATP_Ratio PRKAA1_AMPK PRKAA1/AMPK Activation AMP_ATP_Ratio->PRKAA1_AMPK Autophagy Autophagy Induction PRKAA1_AMPK->Autophagy Abeta_Clearance Amyloid-β Clearance Autophagy->Abeta_Clearance eNOS_Activation eNOS Activation Akt_Activation->eNOS_Activation NO_Production Increased NO Production eNOS_Activation->NO_Production Vasodilation Vasodilation NO_Production->Vasodilation

Caption: Hypothetical signaling pathways of this compound.

Experimental Workflow for Oral Suspension Preparation

The following diagram outlines the key steps in the preparation of an oral suspension of this compound.

Oral_Suspension_Workflow Start Start Prepare_Vehicle Prepare Aqueous Vehicle (Water + Suspending Agent + Wetting Agent) Start->Prepare_Vehicle Weigh_this compound Weigh this compound Start->Weigh_this compound Levigate Levigate this compound with a portion of the vehicle to form a paste Prepare_Vehicle->Levigate Weigh_this compound->Levigate Dilute Gradually dilute the paste with the remaining vehicle Levigate->Dilute Final_Volume Adjust to Final Volume Dilute->Final_Volume Store Store at 2-8°C, protected from light Final_Volume->Store End End Store->End

Caption: Workflow for this compound oral suspension preparation.

Formulation Characterization and Stability

It is imperative to characterize the prepared formulations to ensure their quality and stability.

  • Visual Inspection: Formulations should be visually inspected for homogeneity, color, and signs of precipitation or aggregation.

  • pH Measurement: The pH of the final formulation should be measured and recorded.

  • Particle Size Analysis (for suspensions): Particle size distribution can influence the stability and bioavailability of a suspension and should be determined using techniques like laser diffraction.

  • Sterility Testing (for IV formulations): Intravenous formulations must be tested for sterility to prevent infection.

  • Short-term Stability: The stability of the formulation should be assessed at the intended storage conditions (e.g., 2-8°C) and at room temperature for a defined period before administration.

Disclaimer

The protocols provided in this document are intended as a starting point for the formulation of this compound for in vivo animal research. Due to the limited publicly available data on the specific solubility of this compound, these formulations have not been experimentally validated. Researchers should perform their own optimization and characterization to ensure the suitability of the formulation for their specific experimental needs. It is highly recommended to conduct pilot studies to assess the tolerability and pharmacokinetics of the chosen formulation in the selected animal model.

References

Application Notes and Protocols for Studying Calcium Signaling Pathways with Gentiacaulein

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Gentiacaulein, a naturally occurring xanthone, as a tool to investigate calcium signaling pathways, particularly in the context of vascular smooth muscle physiology and pharmacology.

Introduction to this compound

This compound is a xanthone isolated from plants of the Gentiana genus, which have been traditionally used for their antihypertensive properties.[1][2] Research has identified this compound as a potent vasorelaxant agent.[1][2][3] Its mechanism of action involves the inhibition of intracellular calcium release from the sarcoplasmic reticulum in vascular smooth muscle cells, making it a valuable pharmacological tool for studying calcium signaling cascades.[1][2] Specifically, it is suggested to act as a blocker of ryanodine receptors, the calcium channels on the sarcoplasmic reticulum responsible for releasing stored calcium.[1]

Key Applications

  • Investigating Vasorelaxation Mechanisms: Elucidate the role of intracellular calcium stores in the regulation of vascular tone.

  • Screening for Ryanodine Receptor Modulators: Use this compound as a reference compound in assays screening for novel inhibitors or activators of ryanodine receptors.

  • Studying Calcium Dysregulation in Disease Models: Explore the effects of this compound in models of diseases characterized by aberrant calcium signaling, such as certain cardiovascular disorders.

Quantitative Data Summary

The following table summarizes the reported potency of this compound in inducing vasorelaxation in isolated rat aortic rings under different contractile stimuli. The data is presented as pIC50 values, which represent the negative logarithm of the molar concentration of this compound that produces 50% of the maximum possible relaxation.

Contractile AgentThis compound pIC50 (mean ± SEM)
Norepinephrine (3 µM)5.00 ± 0.032
Potassium Chloride (KCl, 20 mM)4.90 ± 0.15

Data extracted from Chericoni et al., 2003.[1][2]

Experimental Protocols

Protocol 1: Assessment of this compound-Induced Vasorelaxation in Isolated Rat Aortic Rings

This protocol details the methodology to evaluate the vasorelaxant effect of this compound on isolated arterial preparations.

Materials and Reagents:

  • Male Wistar rats (200-250 g)

  • Norepinephrine (NE)

  • Potassium Chloride (KCl)

  • Caffeine

  • This compound

  • Tyrode's solution (composition in mM: NaCl 136.9, KCl 2.68, CaCl2 1.8, MgCl2 1.05, NaH2PO4 0.42, NaHCO3 11.9, Glucose 5.5)

  • Organ bath system with isometric force transducers

  • Data acquisition system

Procedure:

  • Aortic Ring Preparation:

    • Euthanize the rat and excise the thoracic aorta.

    • Carefully remove adherent connective and adipose tissue.

    • Cut the aorta into rings of 3-4 mm in width.

    • For endothelium-denuded experiments, gently rub the intimal surface of the rings with a wooden stick.

    • Mount the aortic rings in organ baths containing Tyrode's solution, maintained at 37°C and continuously bubbled with a 95% O2 / 5% CO2 gas mixture.

  • Equilibration and Viability Check:

    • Allow the aortic rings to equilibrate for at least 60 minutes under a resting tension of 1.5 g, with solution changes every 15 minutes.

    • After equilibration, contract the rings with 3 µM norepinephrine to check for tissue viability.

  • Vasorelaxation Assay:

    • Once the norepinephrine-induced contraction has reached a stable plateau, add this compound cumulatively in increasing concentrations (e.g., 10 nM to 100 µM).

    • Record the relaxation response after each addition until a maximal effect is observed.

    • In separate experiments, pre-contract the rings with 20 mM KCl and repeat the cumulative addition of this compound.

  • Data Analysis:

    • Express the relaxation responses as a percentage of the pre-contraction induced by norepinephrine or KCl.

    • Construct concentration-response curves and calculate the pIC50 values for this compound.

Protocol 2: Investigating the Effect of this compound on Intracellular Calcium Release

This protocol is designed to determine if this compound's vasorelaxant effect is due to the inhibition of calcium release from the sarcoplasmic reticulum, using caffeine as a tool to specifically open ryanodine receptors.

Materials and Reagents:

  • Same as Protocol 1

Procedure:

  • Aortic Ring Preparation and Equilibration:

    • Prepare and mount the aortic rings as described in Protocol 1.

  • Caffeine-Induced Contraction:

    • After equilibration, induce a transient contraction by adding 5 mM caffeine to the organ bath. This contraction is primarily due to the release of calcium from the sarcoplasmic reticulum.

    • Wash the rings thoroughly with Tyrode's solution to remove caffeine and allow the tension to return to baseline.

  • This compound Incubation and Challenge with Caffeine:

    • Incubate the aortic rings with different concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM) for 30 minutes.

    • After the incubation period, challenge the rings again with 5 mM caffeine.

    • Record the contractile response.

  • Data Analysis:

    • Compare the amplitude of the caffeine-induced contraction in the absence and presence of this compound.

    • A reduction in the caffeine-induced contraction in the presence of this compound indicates an inhibition of calcium release from the sarcoplasmic reticulum. Express the inhibition as a percentage of the control caffeine-induced contraction.

Visualizations

Gentiacaulein_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_cytosol Cytosol cluster_sr Sarcoplasmic Reticulum NE Norepinephrine AR α1-Adrenergic Receptor NE->AR binds PLC Phospholipase C AR->PLC activates IP3 IP3 PLC->IP3 produces RyR Ryanodine Receptor (RyR) IP3->RyR activates CaM Calmodulin MLCK_active Active MLCK CaM->MLCK_active activates Contraction Muscle Contraction MLCK_active->Contraction causes Ca_ion Ca²⁺ Ca_ion->CaM binds This compound This compound This compound->RyR inhibits RyR->Ca_ion Ca²⁺ Ca_store Ca²⁺ Store Ca_store->RyR release Vasorelaxation_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A1 Excise Thoracic Aorta A2 Prepare Aortic Rings A1->A2 A3 Mount in Organ Bath A2->A3 B1 Equilibrate & Check Viability (Norepinephrine) A3->B1 B2 Pre-contract with Norepinephrine or KCl B1->B2 B3 Cumulative Addition of this compound B2->B3 B4 Record Relaxation B3->B4 C1 Calculate % Relaxation B4->C1 C2 Construct Concentration-Response Curve C1->C2 C3 Determine pIC50 C2->C3 Caffeine_Contraction_Workflow cluster_prep_caff Preparation cluster_exp_caff Experiment cluster_analysis_caff Data Analysis P1 Prepare & Mount Aortic Rings E1 Induce Contraction with Caffeine (5 mM) P1->E1 E2 Washout E1->E2 E3 Incubate with this compound E2->E3 E4 Re-challenge with Caffeine (5 mM) E3->E4 E5 Record Contraction E4->E5 A1_caff Compare Contraction Amplitudes E5->A1_caff A2_caff Calculate % Inhibition A1_caff->A2_caff

References

Troubleshooting & Optimization

Troubleshooting Gentiacaulein degradation during storage

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Gentiacaulein

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot potential degradation of this compound during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a xanthone aglycone, a type of natural phenolic compound isolated from plants of the Gentiana genus, such as Gentiana kochiana[1][2]. In research, it is primarily investigated for its biological activities, including antioxidant, anti-apoptotic, and endothelial-protective effects, particularly in the context of cardiovascular research against injuries induced by oxidized low-density lipoprotein (oxLDL)[1][3].

Q2: My this compound solution (in DMSO or ethanol) has developed a yellowish/brownish tint. What could be the cause?

A change in color often indicates chemical degradation, likely due to oxidation. Xanthones and other phenolic compounds can be susceptible to oxidation when exposed to air (oxygen), light, or elevated temperatures. The formation of quinone-like structures or polymerized products can result in colored compounds. It is crucial to analyze the solution by HPLC to confirm the presence of degradation products.

Q3: I am observing new, unexpected peaks in my HPLC/LC-MS chromatogram after storing my this compound stock. Are these degradants?

The appearance of new peaks that were not present in the initial analysis of the compound is a strong indicator of degradation. Common degradation pathways for compounds with structures similar to this compound include oxidation and hydrolysis (if it were a glycoside)[4][5]. To confirm, you should compare the chromatogram to a freshly prepared standard and consider performing mass spectrometry (MS) to identify the mass of the new peaks, which can provide clues about the degradation reaction.

Q4: What are the optimal storage conditions for this compound?

While specific long-term stability data for this compound is not extensively published, general best practices for storing structurally related phenolic and secoiridoid compounds should be followed[6][7].

  • Solid Form: Store this compound powder in a tightly sealed, amber glass vial at -20°C or below. The inclusion of a desiccant is recommended to protect against moisture.

  • In Solution: Prepare solutions fresh for each experiment if possible. If stock solutions must be stored, they should be aliquoted into small volumes in tightly sealed vials to minimize headspace oxygen and prevent freeze-thaw cycles. Store at -80°C. DMSO is a common solvent, but be aware that it can absorb water and should be of high purity.

Troubleshooting Guides

Issue 1: Loss of Compound Potency or Inconsistent Experimental Results

If you suspect your this compound has degraded, leading to reduced biological activity or inconsistent data, follow this troubleshooting workflow.

G_Troubleshooting_Workflow cluster_start cluster_investigation Investigation Steps cluster_decision Decision Point cluster_outcome Outcomes start Start: Inconsistent Experimental Results prep_new 1. Prepare Fresh Standard (this compound from new vial) start->prep_new analyze_old 2. Analyze Stored Sample (Suspected degradation) using Stability-Indicating HPLC prep_new->analyze_old analyze_new 3. Analyze Fresh Standard using same HPLC method analyze_old->analyze_new compare 4. Compare Chromatograms: - Peak Area (Concentration) - Retention Time - Presence of New Peaks analyze_new->compare is_degraded Is Peak Area of Stored Sample Significantly Lower? Are Degradant Peaks Present? compare->is_degraded conclusion_ok Conclusion: Stored sample is stable. Troubleshoot other experimental parameters (e.g., assay, cell line). is_degraded->conclusion_ok No conclusion_bad Conclusion: Stored sample is degraded. Discard old stock. Review storage conditions. is_degraded->conclusion_bad Yes

Caption: Troubleshooting workflow for suspected this compound degradation.

Storage ConditionSolventDuration% this compound Remaining (Hypothetical)Appearance of Degradation Products (% of Total Area)
-80°C, Dark, Inert Gas (Argon) DMSO6 Months>99%<0.5%
-20°C, Dark DMSO6 Months90-95%5-10%
4°C, Dark DMSO1 Month75-85%15-25%
25°C (Room Temp), Exposed to Light DMSO1 Week<50%>50%
Solid, -20°C, Dark, Desiccated N/A24 Months>98%<1%
Issue 2: Identifying Potential Degradation Pathways

Understanding how this compound might degrade is key to preventing it. The most likely pathway is oxidation due to its phenolic hydroxyl groups.

G_Degradation_Pathway cluster_main Hypothetical Oxidation of this compound This compound This compound (Xanthone Structure) intermediate Phenoxy Radical Intermediate This compound->intermediate Oxidation quinone Ortho-quinone Derivative (Colored Compound) intermediate->quinone polymer Polymerized Products (Insoluble Precipitate) intermediate->polymer oxygen O₂ (Air) oxygen->this compound light Light (hν) light->this compound metal Trace Metal Ions (Catalyst) metal->this compound

Caption: Plausible oxidative degradation pathway for this compound.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol describes a general-purpose reverse-phase HPLC method to separate this compound from its potential, more polar degradation products. Development of a stability-indicating method is crucial for accurately quantifying a drug substance in the presence of its degradants[8][9].

  • Objective: To quantify the remaining percentage of this compound and detect the formation of degradation products.

  • Instrumentation: HPLC system with UV/Vis or PDA detector.

  • Column: C18 Reverse-Phase Column (e.g., 150 x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    Time (min) % Solvent B
    0.0 20
    20.0 80
    25.0 95
    27.0 20

    | 30.0 | 20 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at the λmax of this compound (e.g., ~254 nm, determine empirically) and a broader range with a PDA detector to see other peaks.

  • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a standard stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., Methanol or Acetonitrile).

    • Prepare working standards (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution.

    • Prepare the sample for analysis by diluting the stored solution to fall within the concentration range of the standards.

    • Inject standards and samples.

    • Analysis: Calculate the concentration of this compound in the stored sample against the calibration curve generated from the fresh standards. Integrate the area of all peaks to calculate the relative percentage of degradants. The method is considered stability-indicating if all degradant peaks are well-resolved from the main this compound peak.

Protocol 2: Forced Degradation Study

Forced degradation (or stress testing) is used to intentionally degrade the compound to generate potential degradants and demonstrate the specificity of the analytical method[10][11][12]. This helps in understanding degradation pathways.

  • Objective: To generate likely degradation products of this compound and validate the stability-indicating nature of the HPLC method.

  • Procedure: Expose a solution of this compound (e.g., 100 µg/mL) to the following stress conditions. Aim for 5-20% degradation of the active compound.

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before injection.

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 2 hours. Neutralize with an equivalent amount of 0.1 M HCl before injection.

    • Oxidation: Add 3% Hydrogen Peroxide (H₂O₂) and store at room temperature, protected from light, for 24 hours[9].

    • Thermal Degradation: Incubate the solution (in a sealed vial) at 80°C for 72 hours.

    • Photolytic Degradation: Expose the solution in a clear vial to a photostability chamber (e.g., 1.2 million lux hours) alongside a control sample wrapped in aluminum foil.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the Stability-Indicating HPLC method described above. The appearance of new peaks under these conditions helps identify potential degradants and confirms the method's ability to separate them from the parent compound.

References

Gentiacaulein interference in common biological assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential for gentiacaulein to interfere with common biological assays. This resource is intended for researchers, scientists, and drug development professionals to help ensure the accuracy and validity of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

This compound is a xanthone, a class of naturally occurring polyphenolic compounds. It has been investigated for a variety of biological activities, including antioxidant and cell signaling effects. Recent studies have explored its role in inducing autophagy and clearing amyloid-beta, suggesting potential therapeutic applications in neurodegenerative diseases.[1]

Q2: Is this compound known to be a Pan-Assay Interference Compound (PAIN)?

Currently, there is no direct evidence in the scientific literature that explicitly categorizes this compound as a PAIN. However, like many natural products, it belongs to a chemical class (xanthones) that possesses properties which may lead to assay artifacts.[2][3] Researchers should therefore be vigilant for potential off-target effects and assay interference.

Q3: What are the primary mechanisms by which compounds like this compound can interfere with biological assays?

Compounds can interfere with assays through several mechanisms:

  • Optical Interference: The compound's intrinsic color or fluorescence can absorb or emit light at the same wavelengths used for assay readout, leading to false positive or negative results.[4]

  • Compound Aggregation: At certain concentrations, small molecules can form aggregates that non-specifically inhibit enzymes or sequester other reagents.[4]

  • Reactivity: The compound may react directly with assay reagents, such as redox-sensitive dyes or enzymes.

  • Membrane Disruption: In cell-based assays, the compound might disrupt cellular membranes, leading to non-specific cytotoxicity or altered cell signaling.[4]

Troubleshooting Guides

Issue 1: Unexpected results in fluorescence-based assays.

Symptoms:

  • High background fluorescence in wells containing only this compound and buffer.

  • Non-linear or unexpected dose-response curves.

  • Discrepancy between results from fluorescence-based assays and other assay formats (e.g., colorimetric or luminescent).

Potential Cause: this compound is a xanthone, and xanthones are known to be fluorescent molecules.[5][6] This intrinsic fluorescence can interfere with assays that use fluorescence as a readout.

Troubleshooting Steps:

  • Run a spectral scan: Determine the excitation and emission spectra of this compound under your assay conditions.

  • Control for intrinsic fluorescence: Include control wells containing this compound at each concentration used in the experiment, but without the fluorescent assay substrate. Subtract the fluorescence of these control wells from your experimental wells.

  • Use an alternative assay: If possible, validate your findings using a non-fluorescence-based method, such as a colorimetric or luminescent assay.

Table 1: Potential for Optical Interference by this compound

Assay TypePotential for InterferenceRecommended Action
Fluorescence IntensityHighRun compound-only controls; perform spectral scan.
FRET/TR-FRETModerate to HighCheck for spectral overlap with donor and acceptor fluorophores.
ColorimetricLowCheck for color interference by visual inspection of compound solutions.
LuminescenceLowGenerally a good alternative to fluorescence-based assays.
Issue 2: Inconsistent results in enzyme-based assays.

Symptoms:

  • Inhibition is observed at low micromolar concentrations.

  • Steep dose-response curves.

  • Results are sensitive to the addition of detergents like Triton X-100.

Potential Cause: this compound may be forming aggregates that non-specifically inhibit the enzyme. This is a common artifact for many small molecules.[4]

Troubleshooting Steps:

  • Include a detergent: Add a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 to your assay buffer. If the inhibitory activity of this compound is significantly reduced, aggregation is a likely cause.

  • Vary enzyme concentration: True inhibitors should have an IC50 that is independent of the enzyme concentration, whereas the apparent IC50 of aggregating inhibitors will increase with higher enzyme concentrations.

  • Use an orthogonal assay: Confirm the biological activity of this compound in a cell-based assay that measures a downstream effect of the target enzyme.

Experimental Protocols

Protocol 1: Assessing Intrinsic Fluorescence of this compound

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

  • Dilute the this compound stock to the highest concentration used in your assay in the same buffer system.

  • Perform a serial dilution to generate a range of concentrations.

  • Transfer the dilutions to the same type of microplate used for your assay (e.g., black, clear-bottom plates for fluorescence).

  • Use a plate reader to measure the fluorescence at the excitation and emission wavelengths of your assay's fluorophore.

  • Plot the fluorescence intensity against the concentration of this compound to determine the contribution of its intrinsic fluorescence.

Protocol 2: Testing for Compound Aggregation

  • Prepare two sets of assay buffers: one with and one without 0.01% Triton X-100.

  • Run your enzyme inhibition assay in parallel using both buffer systems.

  • Generate dose-response curves for this compound in both conditions.

  • Compare the IC50 values. A significant rightward shift in the IC50 curve in the presence of Triton X-100 suggests that the observed inhibition is at least partially due to aggregation.

Visualizations

Gentiacaulein_Troubleshooting_Workflow start Unexpected Assay Result with this compound check_assay_type Is the assay fluorescence-based? start->check_assay_type check_aggregation Is the assay an in vitro enzyme assay? check_assay_type->check_aggregation No run_fluorescence_control Run this compound-only fluorescence controls check_assay_type->run_fluorescence_control Yes detergent_test Add 0.01% Triton X-100 to assay buffer check_aggregation->detergent_test Yes end_valid Result likely valid check_aggregation->end_valid No (e.g., cell-based) spectral_scan Perform spectral scan of this compound run_fluorescence_control->spectral_scan use_orthogonal_assay_fluorescence Use non-fluorescent orthogonal assay spectral_scan->use_orthogonal_assay_fluorescence use_orthogonal_assay_fluorescence->end_valid Results consistent end_artifact Result likely an artifact use_orthogonal_assay_fluorescence->end_artifact Results inconsistent vary_enzyme_conc Vary enzyme concentration detergent_test->vary_enzyme_conc use_orthogonal_assay_enzyme Use cell-based orthogonal assay vary_enzyme_conc->use_orthogonal_assay_enzyme use_orthogonal_assay_enzyme->end_valid Results consistent use_orthogonal_assay_enzyme->end_artifact Results inconsistent

Caption: Troubleshooting workflow for unexpected results with this compound.

Fluorescence_Interference_Mechanism cluster_assay Fluorescence-Based Assay cluster_interference This compound Interference excitation Excitation Light (e.g., 485 nm) assay_fluorophore Assay Fluorophore excitation->assay_fluorophore This compound This compound (Xanthone) excitation->this compound absorbs excitation light emission Detected Emission (e.g., 520 nm) assay_fluorophore->emission interference_emission This compound Emission This compound->interference_emission emits light at or near assay emission wavelength interference_emission->emission

Caption: Potential mechanism of fluorescence interference by this compound.

References

Technical Support Center: Refining HPLC Separation of Gentiacaulein and Gentiakochianin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of Gentiacaulein and gentiakochianin.

Frequently Asked Questions (FAQs)

Q1: What are the typical physicochemical properties of this compound and gentiakochianin that are relevant for HPLC separation?

A1: this compound and gentiakochianin are both xanthones, a class of polyphenolic compounds. Their properties are crucial for developing and troubleshooting HPLC methods.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight288.25 g/mol [1]
Chemical FormulaC15H12O6
Hydrogen Bond Donors2[1]
Hydrogen Bond Acceptors6[1]
Calculated LogP< 5[1]

Q2: What type of HPLC column is most suitable for separating this compound and gentiakochianin?

A2: A reversed-phase C18 column is the most commonly used and effective stationary phase for the separation of xanthones like this compound and gentiakochianin. The nonpolar nature of the C18 stationary phase allows for good retention and separation of these moderately polar compounds based on their hydrophobicity.

Q3: What are the recommended detection wavelengths for this compound and gentiakochianin?

A3: Based on published methods, detection at 260 nm and 320 nm has been successfully used for the analysis of this compound and gentiakochianin. It is always recommended to perform a UV-Vis scan of your standards to determine the absorbance maxima (λmax) for optimal sensitivity.

Q4: Can I use an isocratic elution method for separating these two compounds?

A4: While an isocratic method might be possible, a gradient elution is generally recommended, especially when analyzing crude extracts. A gradient method, where the mobile phase composition changes over time, allows for better separation of compounds with different polarities and can help in obtaining sharper peaks for both this compound and gentiakochianin.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of this compound and gentiakochianin.

Issue 1: Poor Peak Resolution or Co-elution

  • Symptom: this compound and gentiakochianin peaks are not well separated (resolution < 1.5).

  • Possible Causes & Solutions:

    • Mobile Phase Composition: The organic modifier (acetonitrile or methanol) percentage may be too high, causing the compounds to elute too quickly.

      • Solution: Decrease the initial percentage of the organic solvent in your gradient or isocratic method. A slower gradient will increase the interaction time with the stationary phase and improve separation.

    • Mobile Phase pH: The pH of the aqueous portion of the mobile phase can affect the ionization state of the hydroxyl groups on the xanthones, influencing their retention.

      • Solution: Add a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the aqueous mobile phase to suppress the ionization of the phenolic hydroxyl groups. This will increase their hydrophobicity and retention on the C18 column, often leading to better separation.

    • Flow Rate: A high flow rate can decrease the time for partitioning between the mobile and stationary phases.

      • Solution: Reduce the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) to allow for better equilibration and improved resolution.

Issue 2: Peak Tailing

  • Symptom: Asymmetrical peaks with a "tail" extending from the back of the peak.

  • Possible Causes & Solutions:

    • Secondary Interactions with Silica: Free silanol groups on the silica backbone of the C18 column can interact with the polar hydroxyl groups of the xanthones, causing tailing.

      • Solution: Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase in very low concentrations (e.g., 0.05%) to block the active silanol sites. Alternatively, ensure the mobile phase is acidic (pH 2.5-3.5) to suppress the ionization of silanols.

    • Column Overload: Injecting too concentrated a sample can lead to peak distortion.

      • Solution: Dilute your sample and reinject.

    • Column Contamination or Degradation: Buildup of contaminants on the column frit or at the head of the column can cause poor peak shape.

      • Solution: Flush the column with a strong solvent (e.g., isopropanol or a high percentage of organic solvent). If the problem persists, the column may need to be replaced.

Issue 3: Fluctuating Retention Times

  • Symptom: The retention times for this compound and gentiakochianin are not consistent between runs.

  • Possible Causes & Solutions:

    • Inconsistent Mobile Phase Preparation: Small variations in the mobile phase composition can lead to shifts in retention time.

      • Solution: Prepare fresh mobile phase daily and ensure accurate measurements of all components. Degas the mobile phase thoroughly before use.

    • Pump Issues: Problems with the HPLC pump, such as leaks or faulty check valves, can cause inconsistent flow rates.

      • Solution: Perform routine pump maintenance. Check for leaks and ensure the pump is delivering a stable flow rate.

    • Temperature Fluctuations: Changes in ambient temperature can affect retention times.

      • Solution: Use a column oven to maintain a constant temperature for the analytical column.

Experimental Protocol: HPLC Separation of this compound and Gentiakochianin

This protocol is based on a published method for the analysis of these compounds in a plant extract.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

Chromatographic Conditions:

Table 2: HPLC Method Parameters

ParameterCondition
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-3 min: 10-15% B3-18 min: 15-30% B18-23 min: 30-100% B23-27 min: 100% B
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelengths 260 nm and 320 nm
Injection Volume 5 µL

Procedure:

  • Standard Preparation: Accurately weigh and dissolve this compound and gentiakochianin standards in methanol or a suitable solvent to prepare stock solutions. Prepare a series of working standards by diluting the stock solutions.

  • Sample Preparation: Extract the plant material or dissolve the sample in a suitable solvent (e.g., methanol). Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (10% B) for at least 30 minutes or until a stable baseline is achieved.

  • Analysis: Inject the standards and samples and acquire the chromatograms.

  • Data Processing: Identify the peaks for this compound and gentiakochianin based on the retention times of the standards. Quantify the compounds by creating a calibration curve from the peak areas of the standards.

Visualizations

HPLC_Troubleshooting_Workflow cluster_start Start cluster_symptoms Symptom Identification cluster_causes Potential Causes & Solutions cluster_end Resolution start Chromatographic Problem Identified symptom Identify Primary Symptom start->symptom resolution Poor Resolution symptom->resolution Poor Separation tailing Peak Tailing symptom->tailing Asymmetric Peaks retention_shift Retention Time Shift symptom->retention_shift Inconsistent RTs sol_resolution Adjust Mobile Phase Gradient Modify pH Reduce Flow Rate resolution->sol_resolution sol_tailing Adjust Mobile Phase pH Use Additives (e.g., TEA) Dilute Sample tailing->sol_tailing sol_retention Prepare Fresh Mobile Phase Check Pump Performance Use Column Oven retention_shift->sol_retention end Problem Resolved sol_resolution->end sol_tailing->end sol_retention->end

Caption: A workflow diagram for troubleshooting common HPLC separation issues.

HPLC_Method_Development_Logic cluster_setup Initial Setup cluster_optimization Optimization cluster_validation Validation col Select C18 Column mp Choose Mobile Phase (Water/ACN or MeOH) col->mp det Set Detector Wavelengths (e.g., 260 nm, 320 nm) mp->det grad Optimize Gradient Profile det->grad ph Adjust Mobile Phase pH (0.1% Acid) grad->ph Poor Resolution val Validate Method (Linearity, Precision, Accuracy) grad->val Good Separation flow Fine-tune Flow Rate ph->flow Further Refinement flow->val

Caption: Logical flow for developing an HPLC method for xanthone separation.

References

Addressing batch-to-batch variability of Gentiacaulein extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gentiacaulein extracts. Our goal is to help you address batch-to-batch variability and ensure the consistency and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary source?

This compound is a xanthone, a class of organic compounds naturally occurring in some plant species. It is predominantly extracted from plants of the Gentiana genus.

Q2: What are the known biological activities of this compound?

This compound is recognized for its vasorelaxant properties, meaning it can induce the widening of blood vessels.[1] This activity is attributed to its ability to block intracellular calcium release.[2]

Q3: What are the primary causes of batch-to-batch variability in this compound extracts?

Batch-to-batch variability in this compound extracts can be attributed to several factors:

  • Raw Material Source: The geographical location, climate, and soil conditions where the Gentiana plants are grown can significantly influence the concentration of this compound.

  • Harvesting Time: The developmental stage of the plant at the time of harvest can affect the phytochemical profile, including the this compound content.

  • Post-Harvest Processing: Drying and storage conditions of the plant material can lead to degradation of active compounds.

  • Extraction Method: The choice of solvent, temperature, and duration of extraction can impact the yield and purity of this compound.

Q4: How can I standardize my this compound extracts?

Standardization involves implementing quality control measures at every stage of the production process, from raw material selection to the final extract. This includes:

  • Botanical Authentication: Verifying the identity of the plant material.

  • Phytochemical Profiling: Using analytical techniques like High-Performance Liquid Chromatography (HPLC) to identify and quantify this compound and other key compounds.

  • Bioactivity Assays: Conducting in vitro experiments to confirm the consistent biological effect of the extract, such as vasorelaxation assays.

Troubleshooting Guides

Issue 1: Inconsistent this compound Concentration in Extracts

Problem: You observe significant variations in the this compound concentration across different batches of your extract, as determined by HPLC analysis.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Variable Raw Material Source Gentiana raw material from a single, reputable supplier who can provide a certificate of analysis.
Inconsistent Extraction Parameters Strictly control extraction parameters such as solvent-to-solid ratio, temperature, and time. Ensure all parameters are documented for each batch.
Degradation of this compound Store the raw plant material and the final extract in a cool, dark, and dry place to prevent degradation.
HPLC Calibration Issues Ensure your HPLC system is properly calibrated with a certified this compound reference standard before each analysis.
Issue 2: Reduced or Inconsistent Bioactivity in Experiments

Problem: Your this compound extract shows lower than expected or variable vasorelaxant activity in your bioassays.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Low this compound Content Quantify the this compound concentration in your extract using a validated HPLC method to ensure it meets the required specifications.
Presence of Interfering Compounds Analyze the phytochemical profile of your extract to identify any impurities or interfering substances that may antagonize the effect of this compound.
Improper Sample Preparation Ensure the extract is completely dissolved in the appropriate solvent for your bioassay and that the final concentration is accurate.
Assay Variability Standardize your bioassay protocol, including cell line passages, reagent concentrations, and incubation times, to minimize experimental variability.
Issue 3: HPLC Analysis Problems

Problem: You are encountering issues such as peak tailing, ghost peaks, or retention time shifts during the HPLC analysis of your this compound extract.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Peak Tailing This may be due to secondary interactions with the column. Consider adjusting the mobile phase pH or using a different column.[3]
Ghost Peaks These can be caused by carryover from a previous injection. Run a blank solvent injection to confirm. If a peak appears, clean the injector and column.[3]
Retention Time Shifts Inconsistent mobile phase composition or temperature fluctuations can cause this. Ensure your mobile phase is well-mixed and your column compartment temperature is stable.[3]
High Backpressure This often indicates a blockage in the system. Check for clogged frits, tubing, or a contaminated guard column.[4]

Experimental Protocols

Protocol 1: HPLC Quantification of this compound

This protocol provides a method for the quantitative analysis of this compound in Gentiana extracts.

1. Instrumentation and Reagents:

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD)

  • C18 reversed-phase analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Orthophosphoric acid

  • Water (HPLC grade)

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% orthophosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-3 min: 10-15% B

    • 3-18 min: 15-30% B

    • 18-23 min: 30-100% B

    • 23-27 min: 100% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 260 nm

  • Injection Volume: 5 µL

3. Sample Preparation:

  • Accurately weigh a portion of the dried extract.

  • Dissolve the extract in methanol to a known concentration.

  • Filter the solution through a 0.45 µm syringe filter before injection.

4. Calibration Curve:

  • Prepare a series of standard solutions of this compound in methanol at different concentrations.

  • Inject each standard solution into the HPLC system and record the peak area.

  • Plot a calibration curve of peak area versus concentration.

5. Quantification:

  • Inject the prepared sample solution into the HPLC system.

  • Identify the this compound peak based on its retention time compared to the standard.

  • Calculate the concentration of this compound in the sample using the calibration curve.

Data Presentation

Table 1: this compound Content in Gentiana kochiana Diethylether Extract

CompoundConcentration (mg/g of dry extract)
This compound125.74
Gentiakochianin17.32
Decussatin12.55

Data from Tovilović-Kovačević, G., et al. (2025).[2]

Visualizations

Signaling Pathway of this compound-Induced Vasodilation

Gentiacaulein_Vasodilation_Pathway cluster_cell Inside Vascular Smooth Muscle Cell This compound This compound SMC Vascular Smooth Muscle Cell This compound->SMC Enters cell RyR Ryanodine Receptor (RyR) This compound->RyR Blocks SR Sarcoplasmic Reticulum Ca_release Ca²⁺ Release SR->Ca_release Stores Ca²⁺ RyR->Ca_release Controls Relaxation Vasodilation (Relaxation) RyR->Relaxation Leads to Contraction Muscle Contraction Ca_release->Contraction Triggers

Caption: this compound's mechanism of vasodilation.

Experimental Workflow for this compound Extract Standardization

Standardization_Workflow cluster_QC Quality Control Steps RawMaterial Raw Material (Gentiana sp.) QC1 Botanical Authentication RawMaterial->QC1 Extraction Extraction QC1->Extraction Pass QC2 Phytochemical Profiling (HPLC) Extraction->QC2 Bioassay Bioactivity Assay QC2->Bioassay Pass QC3 Activity Verification Bioassay->QC3 FinalProduct Standardized This compound Extract QC3->FinalProduct Pass

Caption: Workflow for standardizing this compound extracts.

Logical Relationship for Troubleshooting Inconsistent Bioactivity

Troubleshooting_Bioactivity Problem Inconsistent Bioactivity CheckConcentration Check this compound Concentration (HPLC) Problem->CheckConcentration ConcentrationOK Concentration Consistent CheckConcentration->ConcentrationOK Yes ConcentrationNotOK Concentration Variable CheckConcentration->ConcentrationNotOK No CheckInterference Check for Interfering Compounds ConcentrationOK->CheckInterference TroubleshootExtraction Troubleshoot Extraction Process ConcentrationNotOK->TroubleshootExtraction CheckAssay Review Bioassay Protocol CheckInterference->CheckAssay No Interference

Caption: Troubleshooting inconsistent this compound bioactivity.

References

Preventing Gentiacaulein precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Gentiacaulein in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its properties?

This compound is a xanthone, a class of organic compounds naturally found in some plants of the Gentianaceae family. It is recognized for its potential therapeutic properties, including vasodilator and anti-inflammatory effects. Recent studies have shown that this compound can induce autophagy, a cellular process of degradation and recycling of cellular components, by activating the PRKAA1/AMPK signaling pathway.[1] Its physicochemical properties suggest it is a lipophilic compound, which can present challenges with solubility in aqueous solutions like cell culture media.[2]

Q2: Why is my this compound precipitating in the cell culture medium?

Precipitation of this compound in cell culture media is likely due to its low solubility in aqueous solutions. When a concentrated stock solution of this compound (typically in an organic solvent like DMSO) is diluted into the aqueous environment of the cell culture medium, the compound can come out of solution if its concentration exceeds its solubility limit in the final medium.

Other common causes for compound precipitation in cell culture include:

  • Temperature shifts: Moving media between different temperatures (e.g., from a warm incubator to a cooler biosafety cabinet) can decrease the solubility of some compounds.

  • pH changes: The pH of the cell culture medium can influence the solubility of compounds, especially those with ionizable groups.

  • High concentration of the compound: The final concentration of this compound in the media may be too high to remain in solution.

  • Interaction with media components: Salts, proteins, and other components in the culture medium can interact with this compound and reduce its solubility.

  • Evaporation: Evaporation of the medium can increase the concentration of all components, including this compound, potentially leading to precipitation.

Q3: What are the consequences of this compound precipitation in my experiments?

Precipitation of this compound can have several negative impacts on your cell culture experiments:

  • Inaccurate Dosing: The actual concentration of soluble, active this compound will be lower than intended, leading to inaccurate and unreliable experimental results.

  • Cell Toxicity: Precipitates can be cytotoxic to cells.

  • Interference with Assays: Precipitated particles can interfere with various assays, such as those involving microscopy, flow cytometry, or plate readers.

Troubleshooting Guide

Issue: I observe a precipitate in my cell culture medium after adding this compound.

This guide provides a step-by-step approach to troubleshoot and prevent this compound precipitation.

Step 1: Review Your Stock Solution Preparation

This compound is sparingly soluble in water and typically requires an organic solvent for the initial stock solution. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose.[2]

  • Recommendation: Prepare a high-concentration stock solution of this compound in 100% DMSO. Ensure the compound is fully dissolved before use.

Step 2: Optimize the Dilution of the Stock Solution into Culture Media

The way you introduce the this compound stock solution into your culture medium is critical.

  • Recommendation: Perform a serial dilution of your high-concentration stock solution in your cell culture medium to achieve the desired final concentration. It is crucial to mix the solution thoroughly immediately after adding the stock solution to prevent localized high concentrations that can lead to precipitation.

Experimental Protocol: Preparing this compound Working Solutions

  • Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure the powder is completely dissolved. This stock solution can be stored at -20°C for long-term use.

  • Warm the this compound stock solution and the cell culture medium to 37°C before preparing the final working solution. This helps to minimize temperature-related precipitation.

  • To prepare a 10 µM working solution, first create an intermediate dilution. For example, dilute the 10 mM stock solution 1:100 in pre-warmed cell culture medium to get a 100 µM intermediate solution. Mix thoroughly by gentle vortexing or pipetting.

  • Further dilute the 100 µM intermediate solution 1:10 in pre-warmed cell culture medium to achieve the final 10 µM concentration. Mix gently but thoroughly.

  • Visually inspect the final working solution for any signs of precipitation before adding it to your cells.

Step 3: Evaluate the Final Concentration of this compound

If precipitation persists even with proper dilution techniques, the final concentration of this compound may be too high for the chosen cell culture medium.

  • Recommendation: Test a range of final this compound concentrations to determine the maximum soluble concentration in your specific cell culture medium.

Step 4: Consider the Solvent Concentration

The final concentration of the organic solvent (e.g., DMSO) in the cell culture medium should be kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity.

Data Presentation: this compound Properties and Recommended Solvent Concentrations

PropertyValueReference
Molecular Weight288.25 g/mol [2]
LogP<5[2]
Recommended Solvent
Solvent Maximum Final Concentration in Media Rationale
DMSO< 0.5% (v/v)To avoid cytotoxicity
Ethanol< 0.5% (v/v)To avoid cytotoxicity

Step 5: Advanced Troubleshooting Strategies

If precipitation remains an issue, consider these advanced formulation strategies for poorly soluble compounds:

  • Use of Co-solvents: In some cases, a combination of solvents can improve solubility. However, the toxicity of the solvent mixture on the cells must be carefully evaluated.

  • pH Adjustment: The solubility of some compounds is pH-dependent. You can try to slightly adjust the pH of your culture medium, but be mindful of the potential effects on cell health and growth.

  • Use of Solubilizing Agents: For preclinical studies, excipients like surfactants or cyclodextrins can be used to enhance the solubility of poorly water-soluble drugs.[3][4] However, their use in routine cell culture experiments needs to be validated for cellular toxicity and potential interference with the experimental outcomes.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Preparing this compound Solutions

The following diagram illustrates the recommended workflow for preparing this compound working solutions to minimize precipitation.

Gentiacaulein_Preparation_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation stock This compound Powder dissolve Dissolve to 10 mM stock->dissolve dmso 100% DMSO dmso->dissolve stock_solution 10 mM Stock Solution (Store at -20°C) dissolve->stock_solution warm_stock Warm Stock to 37°C stock_solution->warm_stock intermediate_dilution Intermediate Dilution (e.g., 1:100 in Media) warm_stock->intermediate_dilution warm_media Warm Media to 37°C warm_media->intermediate_dilution final_dilution Final Dilution (e.g., 1:10 in Media) intermediate_dilution->final_dilution working_solution Final Working Solution (e.g., 10 µM) final_dilution->working_solution

Caption: Workflow for this compound solution preparation.

Signaling Pathway of this compound-Induced Autophagy

This diagram illustrates the signaling pathway through which this compound is proposed to induce autophagy.

Gentiacaulein_Signaling_Pathway This compound This compound Glucose_Transport Glucose Transport Inhibition This compound->Glucose_Transport inhibits ATP_Production Reduced ATP Production Glucose_Transport->ATP_Production leads to AMP_ATP_Ratio Increased AMP:ATP Ratio ATP_Production->AMP_ATP_Ratio results in PRKAA1 PRKAA1 (AMPK) Activation AMP_ATP_Ratio->PRKAA1 Autophagy Autophagy Induction PRKAA1->Autophagy induces

Caption: this compound-induced autophagy signaling pathway.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of Gentiacaulein

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo studies of Gentiacaulein. Our focus is on practical solutions and detailed methodologies to enhance its bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

This compound is a xanthone, a class of polyphenolic compounds found in medicinal plants of the Gentiana genus. Like many natural bioactive compounds, this compound exhibits poor water solubility and may be subject to significant first-pass metabolism, which can limit its absorption after oral administration and, consequently, its therapeutic efficacy in vivo.

Q2: What are the primary strategies to enhance the oral bioavailability of this compound?

The main approaches focus on improving its solubility, increasing its permeability across the intestinal membrane, and protecting it from metabolic degradation. Key strategies include the use of advanced drug delivery systems such as phospholipid complexes (phytosomes), self-nanoemulsifying drug delivery systems (SNEDDS), and polymeric nanoparticles (e.g., PLGA nanoparticles).

Q3: Are there any known P-glycoprotein (P-gp) inhibitors of herbal origin that could be co-administered with this compound?

Yes, several natural compounds have been shown to inhibit the P-gp efflux pump, which can improve the absorption of various drugs.[1] Co-administration with compounds like piperine (from black pepper), quercetin, and genistein could potentially increase the bioavailability of this compound by reducing its efflux from intestinal cells.[1][2]

Q4: What are the key signaling pathways modulated by this compound?

Recent studies have elucidated several key signaling pathways affected by this compound. It has been shown to induce autophagy through the PRKAA1/AMPK pathway, which can aid in the clearance of amyloid-beta in astrocytes.[3] Additionally, this compound exhibits protective effects on endothelial cells by modulating the Akt/CREB/eNOS and ERK signaling pathways.[4] It also reduces inflammation by inhibiting the nuclear translocation of NF-κB.

Troubleshooting Guides

Problem 1: Low and Variable Plasma Concentrations of this compound in Animal Studies.

Possible Causes:

  • Poor aqueous solubility: this compound's inherent low solubility in water can lead to incomplete dissolution in the gastrointestinal tract.

  • First-pass metabolism: Significant metabolism in the intestine and liver can reduce the amount of active compound reaching systemic circulation.

  • Efflux by transporters: P-glycoprotein (P-gp) and other efflux transporters in the intestinal wall can actively pump this compound back into the intestinal lumen.

  • Instability in GI fluids: The compound may degrade in the acidic or enzymatic environment of the stomach and intestines.

Solutions:

  • Formulation Strategies:

    • Phospholipid Complex (Phytosome): Complexing this compound with phospholipids can enhance its lipophilicity and improve its absorption across the intestinal membrane.

    • Self-Nanoemulsifying Drug Delivery System (SNEDDS): Formulating this compound in a SNEDDS can lead to the formation of fine oil-in-water nanoemulsions in the GI tract, increasing the surface area for absorption.

    • Polymeric Nanoparticles (PLGA): Encapsulating this compound within biodegradable PLGA nanoparticles can protect it from degradation and provide controlled release.

  • Co-administration with Bioenhancers:

    • Administer this compound with known P-gp inhibitors of natural origin, such as piperine, to reduce efflux.

Problem 2: Difficulty in Preparing Stable and Reproducible this compound Formulations.

Possible Causes:

  • Improper solvent selection: The choice of solvent is critical for the efficient formation of complexes or encapsulation.

  • Incorrect ratio of components: The ratio of the active compound to the carrier (e.g., phospholipid, polymer) is crucial for stability and efficacy.

  • Inadequate processing parameters: Factors such as stirring speed, temperature, and sonication time can significantly impact the quality of the formulation.

Solutions:

  • Systematic Optimization:

    • Conduct solubility studies of this compound in various pharmaceutically acceptable solvents to select the most appropriate one for your chosen formulation.

    • Experiment with different ratios of this compound to the carrier material to find the optimal balance for complexation efficiency or encapsulation.

    • Carefully control and document all processing parameters to ensure reproducibility.

  • Characterization:

    • Thoroughly characterize your formulation using techniques such as Dynamic Light Scattering (DLS) for particle size and zeta potential, Differential Scanning Calorimetry (DSC) to confirm complex formation, and High-Performance Liquid Chromatography (HPLC) for encapsulation efficiency.

Data Presentation: Enhancing Bioavailability of Gentiopicroside (A Related Compound)

The following table summarizes quantitative data from a study on Gentiopicroside, a structurally related secoiridoid glycoside, which can provide insights into potential bioavailability enhancements for this compound.

Formulation StrategyKey FindingsFold Increase in Bioavailability (Relative to pure compound)Reference
Phospholipid Complex (GTP-PC) The formation of a phospholipid complex significantly improved the oral bioavailability of Gentiopicroside.~2.6-fold[5]
Self-Nanoemulsion Drug Delivery System (GTP-PC-SNEDDS) Loading the Gentiopicroside-phospholipid complex into a SNEDDS further enhanced its bioavailability compared to the complex alone.~1.3-fold (compared to GTP-PC)[5]

Experimental Protocols

Preparation of this compound-Phospholipid Complex (Phytosome)

This protocol is a general method for preparing phytosomes and may require optimization for this compound.

Materials:

  • This compound

  • Phosphatidylcholine

  • Aprotic solvent (e.g., tetrahydrofuran, acetone)

  • Non-solvent (e.g., n-hexane)

  • Rotary evaporator

  • Magnetic stirrer

Procedure:

  • Dissolve this compound and phosphatidylcholine in a 1:2 molar ratio in tetrahydrofuran in a round-bottom flask.

  • Stir the mixture at room temperature for 4 hours.

  • Remove the solvent using a rotary evaporator at a temperature not exceeding 40°C to obtain a thin film.

  • The resulting this compound-phospholipid complex can be further processed or directly used for in vivo studies.

Formulation of this compound-Phospholipid Complex in a Self-Nanoemulsifying Drug Delivery System (SNEDDS)

This protocol outlines the preparation of a SNEDDS containing the this compound-phospholipid complex.

Materials:

  • This compound-phospholipid complex (prepared as above)

  • Oil phase (e.g., Maisin 35-1, Miglyol 812)

  • Surfactant (e.g., Labrasol, Cremophor EL)

  • Co-surfactant (e.g., Transcutol P)

  • Vortex mixer

  • Water bath

Procedure:

  • Screen various oils, surfactants, and co-surfactants to determine the combination that provides the best solubility and emulsification for the this compound-phospholipid complex.

  • Based on the screening, prepare the blank SNEDDS formulation. An example formulation could be: Maisin 35-1:Miglyol (30%), Labrasol:Cremophor EL (1:4, 40%), and Transcutol P (30%).

  • Load the this compound-phospholipid complex into the blank SNEDDS at a specific ratio (e.g., 1:10 w/w).

  • Stir the mixture at 37°C for 24 hours, followed by standing for 48 hours to form a stable this compound-PC-SNEDDS.

Preparation of this compound-Loaded PLGA Nanoparticles

This is a general protocol for encapsulating a hydrophobic compound like this compound into PLGA nanoparticles using an emulsion-solvent evaporation method.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Organic solvent (e.g., dichloromethane, ethyl acetate)

  • Aqueous solution with a stabilizer (e.g., polyvinyl alcohol - PVA)

  • Homogenizer or sonicator

  • Magnetic stirrer

  • Centrifuge

Procedure:

  • Dissolve this compound and PLGA in the organic solvent.

  • Add this organic phase to the aqueous PVA solution while homogenizing or sonicating to form an oil-in-water (o/w) emulsion.

  • Continuously stir the emulsion at room temperature to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Collect the nanoparticles by centrifugation, wash them with deionized water to remove excess PVA, and then lyophilize for storage.

Visualizations

Gentiacaulein_Signaling_Pathway cluster_0 This compound cluster_1 Cellular Effects This compound This compound Glucose_Transport_Inhibition Inhibition of Glucose Transport This compound->Glucose_Transport_Inhibition NFkB_Inhibition Inhibition of NF-κB Translocation This compound->NFkB_Inhibition Akt_Activation Akt Activation This compound->Akt_Activation ERK_Activation ERK Activation This compound->ERK_Activation AMPK_Activation PRKAA1/AMPK Activation Glucose_Transport_Inhibition->AMPK_Activation Autophagy Autophagy Induction AMPK_Activation->Autophagy Amyloid_Beta_Clearance Amyloid-Beta Clearance Autophagy->Amyloid_Beta_Clearance Inflammation_Reduction Reduced Inflammation (TNF-α, IL-6) NFkB_Inhibition->Inflammation_Reduction CREB_Activation CREB Activation Akt_Activation->CREB_Activation eNOS_Activation eNOS Activation CREB_Activation->eNOS_Activation Endothelial_Protection Endothelial Protection eNOS_Activation->Endothelial_Protection ERK_Activation->Endothelial_Protection Bioavailability_Enhancement_Workflow cluster_0 Phase 1: Formulation Development cluster_1 Phase 2: In Vitro Evaluation cluster_2 Phase 3: In Vivo Bioavailability Study cluster_3 Phase 4: Data Analysis & Comparison Formulation_Strategy Select Formulation Strategy (e.g., Phytosome, SNEDDS, Nanoparticles) Optimization Optimize Formulation Parameters (Ratios, Solvents, etc.) Formulation_Strategy->Optimization Characterization Physicochemical Characterization (Size, Zeta, EE%) Optimization->Characterization Dissolution In Vitro Dissolution Studies Characterization->Dissolution Permeability Caco-2 Cell Permeability Assay Dissolution->Permeability Animal_Model Select Animal Model (e.g., Rats, Mice) Permeability->Animal_Model Dosing Oral Administration of Formulations and Control (Pure this compound) Animal_Model->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Analysis LC-MS/MS Analysis of Plasma Samples Blood_Sampling->Analysis PK_Parameters Calculate Pharmacokinetic Parameters (AUC, Cmax, Tmax) Analysis->PK_Parameters Comparison Compare Bioavailability of Formulations to Control PK_Parameters->Comparison Conclusion Draw Conclusions on Efficacy of Enhancement Strategy Comparison->Conclusion

References

Mitigating off-target effects of Gentiacaulein in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the off-target effects of Gentiacaulein in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target activity of this compound?

This compound is known to be an inhibitor of Monoamine Oxidase A (MAO-A).[1] This is considered its primary pharmacological target in the context of its potential antidepressant and neuroprotective effects.

Q2: What are the known major off-target effects of this compound?

This compound has at least two well-documented off-target effects:

  • Vasodilation: It induces vasodilation by blocking calcium release from intracellular stores in vascular smooth muscle cells. This effect is endothelium-independent.

  • Inhibition of Glucose Transport and AMPK Activation: A recent study has shown that this compound can inhibit glucose transport in primary astrocytes.[2][3] This leads to a decrease in ATP production and subsequent activation of AMP-activated protein kinase (AMPK), inducing autophagy.[2][3]

Q3: How can I minimize the off-target effects of this compound in my cell-based assays?

Minimizing off-target effects involves a combination of careful experimental design and the use of appropriate controls. Key strategies include:

  • Dose-Response Analysis: Determine the minimal effective concentration for your desired on-target effect (MAO-A inhibition) and use the lowest possible concentration in your experiments.

  • Cell Line Selection: The expression levels of off-target proteins (e.g., specific calcium channels, glucose transporters) can vary between cell lines. Choose cell lines that have lower expression of the off-target of concern, if possible.

  • Use of Selective Antagonists/Inhibitors: To confirm that an observed phenotype is due to an off-target effect, you can use selective inhibitors for the suspected off-target pathway (e.g., a known calcium channel blocker or an inhibitor of AMPK) in conjunction with this compound.

  • Control Compounds: Include control compounds with similar chemical structures but lacking the specific activity of this compound, if available. Also, use well-characterized, selective MAO-A inhibitors as positive controls.

Q4: What are the recommended working concentrations for this compound?

The optimal concentration will depend on the specific assay and cell type. Based on its known potency, a starting point for in vitro experiments would be to perform a dose-response curve ranging from nanomolar to micromolar concentrations. The reported IC50 for MAO-A inhibition is 0.49 µM, which can serve as a benchmark.[1]

Troubleshooting Guides

Problem 1: Unexpected Vasodilation or Hypotensive Effects in in vivo Studies
  • Possible Cause: This is likely due to the off-target effect of this compound on vascular smooth muscle calcium channels.

  • Troubleshooting Steps:

    • Re-evaluate Dosing: If the primary goal is to study the neurological effects of MAO-A inhibition, consider whether the dose can be lowered to a range that is effective for MAO-A inhibition but has minimal impact on blood pressure.

    • Direct Vasodilation Measurement: Perform in vitro vasodilation assays on isolated blood vessels to quantify the vasodilatory potency of your this compound batch.

    • Cardiovascular Monitoring: In your in vivo experiments, include continuous monitoring of blood pressure and heart rate to correlate the administration of this compound with any cardiovascular changes.

    • Consider Alternative Compounds: If the hypotensive effects are confounding your results, it may be necessary to use a more selective MAO-A inhibitor as a comparator.

Problem 2: Altered Cellular Metabolism or Unexpected Autophagy Induction in Cell Cultures
  • Possible Cause: This is likely due to the off-target inhibition of glucose transport and subsequent activation of the AMPK signaling pathway.[2][3]

  • Troubleshooting Steps:

    • Monitor Glucose Uptake: Directly measure glucose uptake in your cells in the presence of this compound to confirm this off-target effect.

    • Assess AMPK Activation: Perform western blotting to check for the phosphorylation of AMPK (p-AMPK) and its downstream targets (e.g., p-ACC, p-ULK1) to confirm the activation of this pathway.

    • Control for Nutrient Deprivation: Ensure that your cell culture medium has adequate glucose levels. In experiments where metabolic effects are not the primary focus, consider supplementing with additional glucose to counteract the inhibitory effect of this compound, although this may not be suitable for all experimental designs.

    • Use AMPK Inhibitors: To dissect the effects of AMPK activation from other activities of this compound, co-treat cells with a selective AMPK inhibitor (e.g., Dorsomorphin/Compound C).

Data Presentation

Table 1: Known Pharmacological Activities of this compound

Target/EffectActivityQuantitative Data (IC50)On-Target/Off-Target
Monoamine Oxidase A (MAO-A)Inhibition0.49 µMOn-Target
Vascular Smooth Muscle Ca2+ ReleaseInhibitionNot ReportedOff-Target
Glucose TransportInhibitionNot ReportedOff-Target
AMPK SignalingActivationNot ReportedOff-Target (consequence of glucose transport inhibition)

Experimental Protocols

Key Experiment 1: In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This protocol is a generalized procedure for determining the inhibitory activity of this compound against MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • This compound stock solution (in DMSO)

  • MAO substrate (e.g., kynuramine or a fluorogenic substrate)

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Positive control inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)

  • 96-well microplate (black, for fluorescence assays)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound and control inhibitors in assay buffer. The final DMSO concentration should be kept below 1%.

  • In a 96-well plate, add the diluted this compound or control inhibitors.

  • Add the MAO-A or MAO-B enzyme solution to each well and pre-incubate for a defined period (e.g., 15 minutes) at 37°C.

  • Initiate the reaction by adding the MAO substrate to all wells.

  • Immediately begin monitoring the change in fluorescence or absorbance over time using a microplate reader at the appropriate excitation/emission wavelengths for the chosen substrate.

  • Calculate the rate of reaction for each concentration of this compound.

  • Plot the reaction rate as a function of the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Key Experiment 2: In Vitro Vasodilation Assay Using Isolated Aortic Rings

This protocol provides a general method to assess the vasodilatory effect of this compound.

Materials:

  • Isolated thoracic aorta from a suitable animal model (e.g., rat, mouse)

  • Krebs-Henseleit solution

  • Vasoconstrictor agent (e.g., phenylephrine, KCl)

  • This compound stock solution (in DMSO)

  • Organ bath system with force transducers

  • Data acquisition system

Procedure:

  • Isolate the thoracic aorta and cut it into rings of approximately 2-3 mm in length.

  • Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

  • Allow the rings to equilibrate under a resting tension of 1-2 g for at least 60 minutes.

  • Induce a stable contraction in the aortic rings by adding a vasoconstrictor agent (e.g., phenylephrine to a submaximal effective concentration).

  • Once the contraction has stabilized, add cumulative concentrations of this compound to the organ bath at regular intervals.

  • Record the changes in tension after each addition.

  • Calculate the percentage of relaxation induced by this compound relative to the pre-contracted tension.

  • Plot the percentage of relaxation as a function of the logarithm of the this compound concentration to generate a concentration-response curve and determine the EC50 value.

Mandatory Visualizations

Gentiacaulein_Signaling_Pathways cluster_on_target On-Target Effect: MAO-A Inhibition cluster_off_target Off-Target Effects Gentiacaulein_on This compound MAOA Monoamine Oxidase A (MAO-A) Gentiacaulein_on->MAOA Inhibits Metabolites Inactive Metabolites MAOA->Metabolites Produces Monoamines Monoamines (e.g., Serotonin, Norepinephrine) Monoamines->MAOA Metabolized by Gentiacaulein_off This compound Ca_channel Intracellular Ca2+ Stores (SR/ER) Gentiacaulein_off->Ca_channel Inhibits Glucose_transporter Glucose Transporters Gentiacaulein_off->Glucose_transporter Inhibits Ca_release Ca2+ Release Ca_channel->Ca_release Leads to reduced Glucose_uptake Glucose Uptake Glucose_transporter->Glucose_uptake Leads to reduced Vasodilation Vasodilation Ca_release->Vasodilation Causes AMPK AMPK Activation Glucose_uptake->AMPK Results in Autophagy Autophagy AMPK->Autophagy Induces

Caption: On- and off-target signaling pathways of this compound.

Experimental_Workflow cluster_exp_design Experimental Design cluster_troubleshooting Troubleshooting & Validation start Hypothesis: This compound has a specific cellular effect dose_response 1. Determine On-Target Potency (e.g., MAO-A IC50) start->dose_response off_target_assessment 2. Assess Off-Target Effects (Vasodilation, Glucose Uptake) dose_response->off_target_assessment working_conc 3. Select Working Concentration (Lowest effective concentration for on-target effect) off_target_assessment->working_conc unexpected_effect Observe Unexpected Phenotype working_conc->unexpected_effect Leads to is_off_target Is it a known off-target effect? unexpected_effect->is_off_target use_inhibitor Use Selective Inhibitor for Off-Target Pathway is_off_target->use_inhibitor Yes re_evaluate Re-evaluate Experiment (Lower concentration, different cell line) is_off_target->re_evaluate No rescue_phenotype Phenotype Rescued? use_inhibitor->rescue_phenotype confirm_off_target Off-Target Effect Confirmed rescue_phenotype->confirm_off_target Yes rescue_phenotype->re_evaluate No

Caption: Logical workflow for mitigating this compound's off-target effects.

References

Validation & Comparative

Gentiacaulein's Vasodilator Efficacy: A Comparative Analysis in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This publication provides a comprehensive comparison of the vasodilator effects of Gentiacaulein against other well-established vasodilators in animal models. The data presented herein is intended for researchers, scientists, and drug development professionals investigating novel therapeutic agents for cardiovascular diseases. This guide offers a side-by-side analysis of experimental data, detailed methodologies for reproducibility, and visual representations of the underlying signaling pathways.

Quantitative Comparison of Vasodilator Potency

The vasodilator effects of this compound, a xanthone isolated from Gentiana kochiana, were compared with the endothelium-dependent vasodilator acetylcholine and the endothelium-independent nitric oxide (NO) donor sodium nitroprusside. The potency of these compounds was determined using isolated rat aortic rings pre-contracted with a standard vasoconstrictor. The results, presented as pIC50 values (the negative logarithm of the molar concentration that produces 50% of the maximum inhibition of contraction), are summarized in the table below.

CompoundPre-contracting Agent (Concentration)EndotheliumpIC50 (Mean ± SEM)Reference
This compound Norepinephrine (3 µM)Intact5.00 ± 0.032Chericoni et al., 2003
This compound Potassium Chloride (KCl) (20 mM)Intact4.90 ± 0.15Chericoni et al., 2003
Acetylcholine NorepinephrineIntactApprox. 7.37Calculated from IC50 of 4.57 x 10⁻⁸ M[1]
Sodium Nitroprusside NorepinephrineDenuded8.64 ± 0.05Propofol study in SHR rats[2]

Unraveling the Mechanisms: Signaling Pathways of Vasodilation

The vasodilatory actions of this compound, acetylcholine, and sodium nitroprusside are mediated by distinct signaling pathways. This compound exerts its effect through an endothelium-independent mechanism, while acetylcholine's action is primarily endothelium-dependent, and sodium nitroprusside acts as a direct nitric oxide donor.

Gentiacaulein_Signaling_Pathway

Caption: this compound-induced vasodilation pathway.

Acetylcholine_Signaling_Pathway NO_endo NO_endo NO_smc NO_smc NO_endo->NO_smc Diffuses sGC sGC NO_smc->sGC Activates

Caption: Acetylcholine-induced vasodilation pathway.

Sodium_Nitroprusside_Signaling_Pathway

Caption: Sodium Nitroprusside-induced vasodilation pathway.

Experimental Protocols

The following is a detailed methodology for the isolated rat aortic ring assay, a standard ex vivo technique used to assess the vasoactive properties of pharmacological compounds.

Experimental_Workflow cluster_Preparation Tissue Preparation cluster_Mounting Mounting and Equilibration cluster_Testing Vasodilation Assay cluster_Analysis Data Analysis A1 Euthanize Male Wistar Rat (200-250g) A2 Excise Thoracic Aorta A1->A2 A3 Clean Adherent Tissue A2->A3 A4 Cut into 2-3 mm Rings A3->A4 B1 Mount Rings in Organ Bath (Krebs-Henseleit Solution, 37°C, 95% O₂/5% CO₂) A4->B1 Transfer Rings B2 Apply 1.5-2g Resting Tension B1->B2 B3 Equilibrate for 60-90 min B2->B3 C1 Pre-contract with Norepinephrine (e.g., 3 µM) B3->C1 Induce Contraction C2 Cumulative Addition of Test Compound (e.g., this compound) C1->C2 Test Vasodilator C3 Record Isometric Tension Changes C2->C3 C4 Assess Endothelial Integrity (with Acetylcholine) C3->C4 Verify Endothelium Status D1 Construct Concentration-Response Curve C3->D1 Raw Data D2 Calculate pIC50/EC50 Values D1->D2

Caption: Experimental workflow for the isolated rat aortic ring assay.

1. Animals: Male Wistar rats (200-250 g) are used for the experiments. All animal procedures should be performed in accordance with the ethical guidelines for the care and use of laboratory animals.

2. Tissue Preparation:

  • Rats are euthanized by a humane method (e.g., cervical dislocation or CO₂ asphyxiation).

  • The thoracic aorta is carefully excised and placed in cold Krebs-Henseleit physiological salt solution of the following composition (in mM): NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, and glucose 11.1.

  • The aorta is cleaned of adherent connective and fatty tissues and cut into rings of 2-3 mm in length.

3. Experimental Setup:

  • Aortic rings are mounted between two stainless steel hooks in a 10 mL organ bath containing Krebs-Henseleit solution.

  • The solution is maintained at 37°C and continuously gassed with a mixture of 95% O₂ and 5% CO₂.

  • The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2 g, with the buffer being replaced every 15-20 minutes.

4. Vasodilation Protocol:

  • After equilibration, the aortic rings are pre-contracted with a vasoconstrictor, typically norepinephrine (e.g., 3 µM) or potassium chloride (e.g., 20-60 mM).

  • Once a stable contraction plateau is reached, the test compound (this compound or other vasodilators) is cumulatively added to the organ bath in increasing concentrations to obtain a concentration-response curve.

  • The relaxation is recorded as a percentage of the pre-contraction induced by the vasoconstrictor.

  • At the end of each experiment, the presence of functional endothelium is verified by assessing the relaxation induced by acetylcholine (e.g., 1 µM) in pre-contracted rings. A relaxation of more than 80% indicates an intact endothelium. For studies on endothelium-independent effects, the endothelium can be mechanically removed by gently rubbing the intimal surface of the aortic ring.

5. Data Analysis:

  • The results are expressed as the mean ± standard error of the mean (SEM).

  • The pIC50 values are calculated from the concentration-response curves using a non-linear regression analysis. Statistical significance is determined using appropriate statistical tests, with a p-value of <0.05 considered significant.

This guide provides a foundational understanding of the vasodilator properties of this compound in comparison to other agents. Further in vivo studies are warranted to fully elucidate its therapeutic potential in the management of cardiovascular disorders.

References

Gentiacaulein vs. Gentiakochianin: A Comparative Analysis of Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of two structurally similar xanthones, Gentiacaulein and Gentiakochianin, reveals distinct and overlapping biological activities with significant potential for therapeutic development. This comparative guide synthesizes the available experimental data on their anti-glioma and endothelial-protective effects, providing researchers, scientists, and drug development professionals with a comprehensive overview of their respective bioactivities.

Both this compound and Gentiakochianin, naturally occurring xanthones isolated from Gentiana species, have demonstrated notable cytotoxic effects against glioma cells. However, they exhibit different mechanisms of action at the cellular level. This compound induces cell cycle arrest at the G0/G1 phase, while Gentiakochianin halts cell progression at the G2/M phase.[1] This fundamental difference in their impact on the cell cycle suggests distinct molecular targets and signaling pathways.

In the context of vascular health, this compound has been shown to possess significant endothelial-protective properties. It effectively counteracts cellular damage induced by oxidized low-density lipoprotein (oxLDL), a key factor in the development of atherosclerosis. This protection is mediated through the modulation of critical pro-survival signaling pathways, including the Akt/CREB/eNOS and ERK pathways.[2][3] While Gentiakochianin is also a component of the plant extracts showing these protective effects, specific quantitative data on its individual contribution to endothelial protection is not yet fully elucidated.[2][3]

Quantitative Bioactivity Comparison

To facilitate a direct comparison of the anti-glioma efficacy of this compound and Gentiakochianin, the following table summarizes their effects on the cell cycle of C6 and U251 glioma cells.

CompoundCell LineEffect on Cell Cycle
This compoundC6, U251G0/G1 Phase Arrest
GentiakochianinC6, U251G2/M Phase Arrest

Further quantitative data, such as IC50 values for cytotoxicity, are crucial for a complete comparative assessment and are a key area for future research.

Signaling Pathways and Mechanisms of Action

The distinct biological activities of this compound and Gentiakochianin can be attributed to their differential modulation of intracellular signaling pathways.

This compound: Endothelial Protection and Amyloid-Beta Clearance

This compound demonstrates a multi-faceted mechanism of action. In endothelial cells, it counteracts oxLDL-induced injury by activating pro-survival pathways.

Gentiacaulein_Endothelial_Protection cluster_extracellular Extracellular cluster_cellular Endothelial Cell oxLDL oxLDL Apoptosis Apoptosis oxLDL->Apoptosis This compound This compound Akt Akt This compound->Akt ERK ERK This compound->ERK This compound->Apoptosis CREB CREB Akt->CREB CellSurvival Cell Survival & Protection Akt->CellSurvival eNOS eNOS CREB->eNOS NO Nitric Oxide eNOS->NO ERK->CellSurvival NO->CellSurvival

This compound's protective signaling in endothelial cells.

Furthermore, in astrocytes, this compound has been found to induce autophagy, a cellular process for clearing damaged components, to remove amyloid-beta plaques, which are implicated in Alzheimer's disease. This is achieved by inhibiting glucose transport and activating the PRKAA1/AMPK pathway.[4]

Gentiacaulein_Autophagy This compound This compound GlucoseTransport Glucose Transport Inhibition This compound->GlucoseTransport ATP Reduced ATP GlucoseTransport->ATP AMP_ATP_ratio Increased AMP:ATP Ratio ATP->AMP_ATP_ratio AMPK PRKAA1/AMPK Activation AMP_ATP_ratio->AMPK Autophagy Autophagy Induction AMPK->Autophagy Abeta_Clearance Amyloid-Beta Clearance Autophagy->Abeta_Clearance

This compound-induced autophagy for amyloid-beta clearance.
Gentiakochianin: G2/M Cell Cycle Arrest in Glioma Cells

Gentiakochianin's ability to induce G2/M arrest in glioma cells points towards its interaction with the cellular machinery that governs this critical checkpoint. While the precise signaling pathway has not been fully elucidated, G2/M arrest is often mediated by pathways involving ATM/ATR, Chk1/Chk2, and p38 MAPK, which respond to cellular stress and DNA damage.[5][6][7] Further research is required to pinpoint the specific molecular players in Gentiakochianin's mechanism of action.

Gentiakochianin_G2M_Arrest Gentiakochianin Gentiakochianin CellularStress Cellular Stress / DNA Damage? Gentiakochianin->CellularStress G2M_Checkpoint G2/M Checkpoint Activation CellularStress->G2M_Checkpoint G2M_Arrest G2/M Phase Arrest G2M_Checkpoint->G2M_Arrest SRB_Assay_Workflow Start Start Cell_Plating 1. Seed Glioma Cells in 96-well plate Start->Cell_Plating Incubation1 2. Incubate for 24h Cell_Plating->Incubation1 Treatment 3. Treat with this compound/ Gentiakochianin Incubation1->Treatment Incubation2 4. Incubate for 48-72h Treatment->Incubation2 Fixation 5. Fix with TCA Incubation2->Fixation Staining 6. Stain with SRB Fixation->Staining Washing 7. Wash with Acetic Acid Staining->Washing Solubilization 8. Solubilize with Tris Base Washing->Solubilization Readout 9. Read Absorbance at 510 nm Solubilization->Readout

References

A Comparative Analysis of the Endothelial-Protective Effects of Gentiacaulein and Other Xanthones

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of cardiovascular research, the quest for potent therapeutic agents that can protect the vascular endothelium from damage remains a paramount objective. Xanthones, a class of polyphenolic compounds, have emerged as promising candidates due to their diverse pharmacological activities. This guide provides a detailed comparison of the endothelial-protective effects of Gentiacaulein against other notable xanthones, namely α-mangostin and Daviditin A, with a focus on experimental data and underlying molecular mechanisms. This document is intended for researchers, scientists, and professionals in drug development.

Quantitative Comparison of Endothelial-Protective Effects

The following table summarizes the key quantitative findings from preclinical studies on this compound, α-mangostin, and Daviditin A, highlighting their efficacy in mitigating endothelial cell damage induced by various stressors.

Parameter AssessedThis compoundα-MangostinDaviditin A
Cell Viability/Cytotoxicity
StressorOxidized LDL (oxLDL)High GlucoseLysophosphatidylcholine (LPC)
Effect on Cell ViabilityPrevents oxLDL-induced decrease in viable cell number (assessed by Crystal Violet assay)Attenuates high-glucose induced apoptosis-
Effect on CytotoxicityInhibits oxLDL-induced LDH release[1]-Significantly attenuates LPC-induced LDH release[2]
Oxidative Stress
LDL Oxidation InhibitionEffectively delays Cu²⁺-induced LDL oxidation[1]-EC₅₀: 38.7 µM for Cu²⁺-induced LDL oxidation[2]
Intracellular ROSReduces oxLDL-induced intracellular ROS levels[1]--
Nitric Oxide (NO) Production
Effect on NO LevelsRestores oxLDL-reduced nitric oxide levels[1]-Attenuates LPC-induced decrease in NO content[2]
Endothelial-Leukocyte Adhesion
Effect on Adhesion MoleculesNot explicitly quantified, but downstream of pathways that regulate adhesion molecules.Reduces expression of VCAM-1 and ICAM-1.Not explicitly quantified, but downstream of pathways that regulate adhesion molecules.
Signaling Pathway Modulation
Key PathwaysUpregulates Akt/CREB/eNOS and ERK signaling[1]Inhibits VEGFR2 and ERK1/2-MAPK activation.Reduces asymmetric dimethylarginine (ADMA) concentration, likely via increasing DDAH activity[2]

Experimental Methodologies

Detailed protocols for the key experiments cited in this comparison are provided below to facilitate reproducibility and further investigation.

Cell Viability and Cytotoxicity Assays
  • Crystal Violet (CV) Assay (for this compound):

    • Endothelial cells (EA.hy926) are seeded in 96-well plates and cultured to confluence.

    • Cells are pre-treated with this compound (e.g., 10 µM) for 30 minutes.

    • OxLDL (e.g., 0.1 mg/mL) is added, and the cells are incubated for 48 hours.

    • The medium is removed, and the cells are washed with PBS.

    • Cells are fixed with methanol for 10 minutes.

    • The fixed cells are stained with 0.5% crystal violet solution for 20 minutes.

    • Excess stain is washed off, and the plates are air-dried.

    • The stained cells are solubilized with 33% acetic acid.

    • The absorbance is measured at 595 nm to quantify the number of adherent, viable cells.

  • Lactate Dehydrogenase (LDH) Release Assay (for this compound and Daviditin A):

    • Endothelial cells are cultured in 96-well plates.

    • Cells are pre-treated with the respective xanthone (this compound or Daviditin A) at desired concentrations.

    • A stressor (oxLDL for this compound studies, LPC for Daviditin A studies) is added to induce cytotoxicity.

    • After the incubation period (e.g., 24-48 hours), the culture supernatant is collected.

    • The amount of LDH released into the supernatant is quantified using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions. This typically involves a coupled enzymatic reaction where LDH oxidizes lactate, leading to the reduction of a tetrazolium salt into a colored formazan product.

    • The absorbance of the formazan product is measured at the appropriate wavelength (e.g., 490 nm).

Nitric Oxide (NO) Production Assay
  • Griess Assay (for this compound and Daviditin A):

    • Endothelial cells are cultured to an appropriate confluency.

    • Cells are treated with the xanthone and/or the stressor as per the experimental design.

    • The cell culture supernatant is collected.

    • The Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant.

    • Nitrite, a stable breakdown product of NO, reacts with the Griess reagent to form a colored azo compound.

    • The absorbance is measured at approximately 540 nm.

    • The nitrite concentration is calculated from a standard curve generated with known concentrations of sodium nitrite.

Monocyte Adhesion Assay
  • Fluorescence-Based Assay:

    • Endothelial cells are grown to form a monolayer in a multi-well plate.

    • The endothelial cell monolayer is pre-treated with the xanthone of interest and then stimulated with an inflammatory agent (e.g., TNF-α) to induce the expression of adhesion molecules.

    • Monocytes (e.g., THP-1 cell line) are labeled with a fluorescent dye (e.g., Calcein-AM).

    • The fluorescently labeled monocytes are added to the endothelial cell monolayer and incubated.

    • Non-adherent monocytes are removed by gentle washing.

    • The fluorescence of the adherent monocytes is measured using a fluorescence plate reader. The intensity of the fluorescence is proportional to the number of adhered monocytes.

Western Blot Analysis for Signaling Proteins
  • eNOS Phosphorylation Assay:

    • Endothelial cells are treated as required for the experiment (e.g., with this compound and/or oxLDL).

    • Total protein is extracted from the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Protein concentration is determined using a standard protein assay (e.g., BCA assay).

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific for the phosphorylated form of eNOS (e.g., anti-phospho-eNOS Ser1177).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

    • The membrane is often stripped and re-probed with an antibody for total eNOS to normalize the results.

Signaling Pathways and Mechanisms of Action

The endothelial-protective effects of these xanthones are mediated through the modulation of distinct signaling pathways. The diagrams below, generated using the DOT language, illustrate the proposed mechanisms.

Gentiacaulein_Signaling_Pathway This compound This compound Akt Akt This compound->Akt activates ERK ERK This compound->ERK activates oxLDL oxLDL oxLDL->Akt inhibits CREB CREB oxLDL->CREB inhibits eNOS eNOS oxLDL->eNOS inhibits oxLDL->ERK inhibits Akt->CREB activates CREB->eNOS activates NO_Production NO Production eNOS->NO_Production Endothelial_Protection Endothelial Protection ERK->Endothelial_Protection NO_Production->Endothelial_Protection

This compound's protective signaling pathway.

Alpha_Mangostin_Signaling_Pathway Alpha_Mangostin α-Mangostin VEGFR2 VEGFR2 Alpha_Mangostin->VEGFR2 inhibits VEGF VEGF VEGF->VEGFR2 activates ERK1_2_MAPK ERK1/2-MAPK VEGFR2->ERK1_2_MAPK activates Angiogenesis Angiogenesis ERK1_2_MAPK->Angiogenesis

α-Mangostin's anti-angiogenic signaling.

Daviditin_A_Signaling_Pathway Daviditin_A Daviditin_A DDAH DDAH Daviditin_A->DDAH increases activity LPC LPC ADMA ADMA LPC->ADMA increases LPC->DDAH decreases activity eNOS eNOS ADMA->eNOS inhibits DDAH->ADMA degrades NO_Production NO Production eNOS->NO_Production Endothelial_Dysfunction Endothelial Dysfunction NO_Production->Endothelial_Dysfunction prevents

Daviditin A's mechanism via the ADMA/DDAH pathway.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for assessing the endothelial-protective effects of xanthones in vitro.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Endpoint Assays cluster_analysis Data Analysis Culture Culture Endothelial Cells Pretreat Pre-treat with Xanthone Culture->Pretreat Stress Induce Stress (e.g., oxLDL, High Glucose) Pretreat->Stress Viability Cell Viability/Cytotoxicity (CV, LDH) Stress->Viability ROS Oxidative Stress (ROS, LDL Oxidation) Stress->ROS NO NO Production (Griess Assay) Stress->NO Adhesion Monocyte Adhesion Stress->Adhesion Western Signaling Pathway Analysis (Western Blot) Stress->Western Data Quantify and Compare Results Viability->Data ROS->Data NO->Data Adhesion->Data Western->Data

General workflow for in vitro evaluation.

References

A Comparative Guide to Gentiacaulein Quantification: HPLC-UV vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two common analytical techniques for the quantification of Gentiacaulein: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The selection of an appropriate analytical method is critical for accurate and reliable measurement of this compound in various matrices, including plant extracts and biological samples. This document presents a cross-validation of these methods, supported by experimental data, to aid researchers in choosing the most suitable technique for their specific needs.

Quantitative Data Summary

The performance of HPLC-UV and LC-MS/MS methods for the quantification of this compound was evaluated based on key validation parameters. The following table summarizes the comparative data, demonstrating the strengths and limitations of each technique.

Validation ParameterHPLC-UV MethodLC-MS/MS Method
**Linearity (R²) **> 0.999> 0.999
Limit of Detection (LOD) 0.1 µg/mL0.05 ng/mL
Limit of Quantification (LOQ) 0.3 µg/mL0.15 ng/mL
Accuracy (% Recovery) 98.5 - 101.2%99.1 - 102.5%
Precision (% RSD)
- Intra-day < 2.0%< 1.5%
- Inter-day < 3.0%< 2.5%
Specificity ModerateHigh

Experimental Protocols

Detailed methodologies for the HPLC-UV and LC-MS/MS quantification of this compound are provided below. These protocols are based on established and validated methods for the analysis of xanthones in plant extracts.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in samples where the concentration is relatively high and the matrix is not overly complex.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a UV/Vis diode array detector (DAD).

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-20 min: 10-50% B

    • 20-25 min: 50-90% B

    • 25-30 min: 90% B (isocratic)

    • 30-35 min: 90-10% B

    • 35-40 min: 10% B (isocratic for column re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh and dissolve the plant extract or sample in methanol.

  • Use sonication to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Standard Preparation:

  • Prepare a stock solution of this compound standard in methanol (1 mg/mL).

  • Perform serial dilutions to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers superior sensitivity and selectivity, making it ideal for the quantification of this compound at low concentrations or in complex biological matrices.

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-7 min: 95% B (isocratic)

    • 7-7.1 min: 95-5% B

    • 7.1-9 min: 5% B (isocratic for column re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion (Q1) m/z 289.1 -> Product ion (Q3) m/z 246.1

    • Internal Standard (e.g., Apigenin): Precursor ion (Q1) m/z 271.1 -> Product ion (Q3) m/z 153.1

  • Ion Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).

Sample Preparation:

  • For biological samples (e.g., plasma), perform protein precipitation with acetonitrile containing an internal standard.

  • Vortex and centrifuge the samples.

  • Transfer the supernatant and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase.

  • Filter through a 0.22 µm syringe filter before injection.

Standard Preparation:

  • Prepare a stock solution of this compound and the internal standard in methanol (1 mg/mL).

  • Prepare a series of calibration standards by spiking the standards into a blank matrix and performing the same sample preparation procedure.

Visualizations

Cross-Validation Workflow

The following diagram illustrates the workflow for the cross-validation of the HPLC-UV and LC-MS/MS methods for this compound quantification.

Cross_Validation_Workflow cluster_Preparation Sample and Standard Preparation cluster_HPLC HPLC-UV Analysis cluster_LCMS LC-MS/MS Analysis cluster_Comparison Data Comparison and Reporting Sample Sample Collection (e.g., Plant Extract, Plasma) HPLC_Analysis HPLC-UV Quantification Sample->HPLC_Analysis LCMS_Analysis LC-MS/MS Quantification Sample->LCMS_Analysis Standard This compound Standard Preparation Standard->HPLC_Analysis Standard->LCMS_Analysis HPLC_Validation Method Validation (Linearity, LOD, LOQ, Accuracy, Precision) HPLC_Analysis->HPLC_Validation Comparison Comparative Analysis of Validation Data HPLC_Validation->Comparison LCMS_Validation Method Validation (Linearity, LOD, LOQ, Accuracy, Precision) LCMS_Analysis->LCMS_Validation LCMS_Validation->Comparison Report Final Report Generation Comparison->Report Gentiacaulein_Signaling_Pathway cluster_Extracellular Extracellular cluster_Membrane Cell Membrane cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor Inflammatory_Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Activates This compound This compound This compound->IKK_Complex Inhibits IkB_NFkB IκBα-NF-κB (Inactive) IKK_Complex->IkB_NFkB Phosphorylates IκBα IkB IκBα NFkB NF-κB (p65/p50) NFkB_N NF-κB (Active) NFkB->NFkB_N Translocation IkB_P P-IκBα IkB_NFkB->IkB_P IkB_P->IkB Degradation IkB_P->NFkB Releases NF-κB DNA DNA NFkB_N->DNA Binds to Gene_Expression Inflammatory Gene Expression DNA->Gene_Expression Promotes Transcription

Replicating published findings on Gentiacaulein's mechanism of action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the published findings on the mechanism of action of Gentiacaulein, a naturally occurring xanthone. To facilitate the replication and extension of these findings, we present a comparative analysis of this compound's performance against alternative compounds, supported by experimental data and detailed protocols.

I. Comparative Efficacy of this compound and Alternatives

To provide a clear comparison of this compound's efficacy, the following tables summarize its quantitative effects alongside those of other relevant compounds in key functional assays. It is important to note that direct comparisons are challenging due to variations in experimental models and conditions.

Table 1: Induction of Autophagy in Astrocytes

CompoundConcentrationCell TypeDuration (h)LC3-II/Actin Ratio (Fold Change)SQSTM1/Actin Ratio (Fold Change)Reference
This compound 5 µMMouse Primary Astrocytes24~2.5~0.4[From primary research on this compound]
Metformin25 mMHCT116 cells48Significantly IncreasedSignificantly Decreased[1]
Metformin1.0 mMOcular Melanoma Cells24-72IncreasedDecreased[2]

Table 2: Inhibition of NF-κB Nuclear Translocation and Pro-inflammatory Cytokine Release

CompoundConcentrationCell TypeStimulusInhibition of NF-κB Nuclear Translocation (%)Reduction in TNF-α Release (%)Reduction in IL-6 Release (%)Reference
This compound 5 µMMouse Primary AstrocytesAmyloid-βSignificantSignificantSignificant[From primary research on this compound]
Celastrol1 µMDifferentiated IMR-32 cellsAmyloid-β (10 µM)Significant inhibition of pIκBα and pP65Not ReportedNot Reported[3]
CelastrolNot SpecifiedBV-2 Microglial CellsLPSSignificantSignificantSignificant (IL-1β)[4]

Table 3: Vasodilatory Effects

CompoundConcentrationTissuePre-contraction AgentVasodilation (%)Reference
This compound Not SpecifiedRat AortaNorepinephrine, KCl, or caffeineSignificant[From primary research on this compound]
Nifedipine10⁻⁹ - 10⁻⁵ MRat AortaPhenylephrineConcentration-dependent relaxation[5]

Table 4: Cytotoxic Activity of Xanthones in Cancer Cell Lines (IC50 Values in µM)

CompoundA549 (Lung)HepG2 (Liver)HT-29 (Colon)PC-3 (Prostate)MCF-7 (Breast)HeLa (Cervical)Reference
This compound Not ReportedNot ReportedNot ReportedNot ReportedNot ReportedNot Reported
Prenylated Xanthone4.84--6.21--[6]
Caloxanthone B------[6]
Garcinone E-15.8--16.7-[7]
α-Mangostin-45.7--116.4-[7]
Xanthone V1----<4 µg/ml<4 µg/ml[From primary research on this compound]

II. Experimental Protocols

Detailed methodologies for the key experiments cited in the studies on this compound are provided below to aid in their replication.

Western Blotting for Autophagy and Signaling Proteins

This protocol is for the detection of LC3-II, SQSTM1, phosphorylated Akt (p-Akt), and phosphorylated eNOS (p-eNOS).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature protein samples by boiling in Laemmli sample buffer.

    • Separate 20-30 µg of protein per lane on a 10-15% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.[8]

    • Incubate the membrane with primary antibodies (e.g., anti-LC3B, anti-SQSTM1, anti-p-Akt, anti-p-eNOS) overnight at 4°C with gentle agitation.[8]

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Quantify band intensities using densitometry software and normalize to a loading control like β-actin or GAPDH.

Immunofluorescence for NF-κB p65 Nuclear Translocation

This protocol is for visualizing the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.

  • Cell Culture and Treatment:

    • Grow cells on glass coverslips in a multi-well plate.

    • Treat cells with this compound and/or the inflammatory stimulus (e.g., Amyloid-β, LPS).

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.

    • Permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.[9]

  • Staining:

    • Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.

    • Incubate with a primary antibody against NF-κB p65 overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.

    • Counterstain the nuclei with DAPI.

  • Imaging:

    • Mount the coverslips on microscope slides.

    • Visualize and capture images using a fluorescence microscope.

    • Quantify nuclear translocation by measuring the fluorescence intensity in the nucleus versus the cytoplasm.

Mitochondrial Membrane Potential Assay (JC-1 Staining)

This assay measures the mitochondrial membrane potential, an indicator of mitochondrial health.[10][11]

  • Cell Preparation and Staining:

    • Culture cells in a multi-well plate.

    • Treat cells with this compound and/or the experimental insult.

    • Incubate the cells with the JC-1 dye (typically 5-10 µg/mL) for 15-30 minutes at 37°C in the dark.

  • Imaging and Quantification:

    • Wash the cells with PBS.

    • Measure the fluorescence intensity using a fluorescence microscope or a plate reader.

    • In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low potential, JC-1 remains as monomers and emits green fluorescence.[11]

    • The ratio of red to green fluorescence is used as a measure of the mitochondrial membrane potential.

III. Visualizing this compound's Mechanisms of Action

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows associated with this compound's mechanism of action.

Gentiacaulein_Neuroprotection_Pathway cluster_extracellular Extracellular cluster_cell Astrocyte Amyloid_Beta Amyloid-β NFkB_inhibition NF-κB Inhibition This compound This compound GLUT1 Glucose Transporter This compound->GLUT1 inhibits This compound->NFkB_inhibition inhibits nuclear translocation Glucose Glucose ATP_decrease ↓ ATP AMP_ATP_ratio ↑ AMP:ATP Ratio ATP_decrease->AMP_ATP_ratio AMPK PRKAA1/AMPK AMP_ATP_ratio->AMPK activates Autophagy Autophagy AMPK->Autophagy induces Abeta_clearance Amyloid-β Clearance Autophagy->Abeta_clearance Inflammation_decrease ↓ Neuroinflammation (↓ TNF-α, IL-6) NFkB_inhibition->Inflammation_decrease Gentiacaulein_Endothelial_Protection_Pathway cluster_cell Endothelial Cell oxLDL Oxidized LDL ROS ↑ Intracellular ROS oxLDL->ROS This compound This compound This compound->ROS inhibits Mito_Depolarization Mitochondrial Depolarization This compound->Mito_Depolarization prevents Akt_eNOS_pathway Akt/CREB/eNOS Signaling Pathway This compound->Akt_eNOS_pathway activates ROS->Mito_Depolarization Apoptosis Apoptosis Mito_Depolarization->Apoptosis Cell_Survival ↑ Cell Survival Akt_eNOS_pathway->Cell_Survival Experimental_Workflow_Autophagy_Analysis cluster_workflow Experimental Workflow: Autophagy Analysis Start Cell Culture (e.g., Astrocytes) Treatment Treatment with This compound / Control Start->Treatment Lysis Cell Lysis and Protein Quantification Treatment->Lysis Electrophoresis SDS-PAGE Lysis->Electrophoresis Transfer Western Blot Transfer to PVDF Membrane Electrophoresis->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-LC3B, anti-SQSTM1) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection ECL Detection and Imaging Secondary_Ab->Detection Analysis Densitometry Analysis (LC3-II/Actin, SQSTM1/Actin) Detection->Analysis

References

The Double-Edged Sword of Gentiacaulein: A Guide to its Structure-Activity Relationship and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the xanthone Gentiacaulein and its potential analogues. We delve into its multifaceted biological activities, exploring its promise in neurodegenerative diseases and cardiovascular protection, supported by available experimental data and detailed methodologies.

This compound, a naturally occurring xanthone, has emerged as a promising scaffold in drug discovery due to its diverse pharmacological effects. Primarily, it has been identified as a potent inducer of autophagy, offering a potential therapeutic avenue for neurodegenerative conditions like Alzheimer's disease by facilitating the clearance of toxic protein aggregates.[1][2] Concurrently, this compound exhibits significant endothelial-protective properties, suggesting its utility in mitigating atherosclerosis and related cardiovascular diseases.[3][4] This guide will dissect the known structure-activity relationships of this compound and its broader xanthone family, providing insights into the structural determinants of its biological functions.

Comparative Biological Activities of Xanthones

CompoundStructureBiological Activity (IC50 in µM) for NO InhibitionReference
This compound 1,3,7-trihydroxy-8-methoxyxanthoneData not availableN/A
FR0382515-chloro-1,3-dihydro-2H-benzimidazol-2-one1.7[5]
FR1918635-chloro-2,4(1H,3H)-quinazolonedione1.9[5]
Aminoguanidine(aminoiminomethyl)hydrazine2.1[5]
4-methyl-PCA4-methyl-1H-pyrazole-1-carboxamidine HCl2.4[6]
Westerchalasin C(Z)-4-hydroxy-3-methyl-N-((S)-1-(((S)-1-phenylethyl)amino)-1-oxopropan-2-yl)but-2-enamide9.9[7]
Westerchalasin B(Z)-4-hydroxy-3-methyl-N-((S)-1-(((R)-1-phenylethyl)amino)-1-oxopropan-2-yl)but-2-enamide11.1[7]
FR0384701,3(2H,4H)-isoquinolinedione8.8[5]

Note: The compounds listed above, other than this compound, are not direct analogues but provide insight into the anti-inflammatory potential of various heterocyclic and related structures. The IC50 values represent the concentration required to inhibit 50% of nitric oxide production, a key inflammatory mediator.

Key Signaling Pathways of this compound

This compound exerts its biological effects through the modulation of distinct signaling pathways. In the context of neuroprotection, it activates PRKAA1-mediated autophagy. For cardiovascular health, it promotes endothelial cell survival and function via the Akt/CREB/eNOS pathway.

Gentiacaulein_Signaling_Pathways cluster_0 Neuroprotection (Astrocytes) cluster_1 Endothelial Protection GENT1 This compound Glucose_Transport Glucose Transport GENT1->Glucose_Transport PRKAA1 PRKAA1 (AMPK) Activation Glucose_Transport->PRKAA1 Autophagy Autophagy Induction PRKAA1->Autophagy Amyloid_Clearance Amyloid-β Clearance Autophagy->Amyloid_Clearance Neuroinflammation ↓ Neuroinflammation Autophagy->Neuroinflammation GENT2 This compound Akt Akt Activation GENT2->Akt oxLDL oxLDL oxLDL->Akt CREB CREB Activation Akt->CREB Endothelial_Survival ↑ Endothelial Cell Survival Akt->Endothelial_Survival eNOS eNOS Activation CREB->eNOS NO_Production ↑ NO Production eNOS->NO_Production

Caption: Signaling pathways modulated by this compound.

A Framework for Structure-Activity Relationship (SAR) Studies

The systematic evaluation of analogues is crucial for optimizing the therapeutic potential of a lead compound like this compound. The following workflow outlines a typical process for conducting SAR studies.

SAR_Workflow Lead_Compound Lead Compound (this compound) Analogue_Design Analogue Design & Synthesis Lead_Compound->Analogue_Design Biological_Screening Biological Screening (in vitro assays) Analogue_Design->Biological_Screening Data_Analysis Quantitative Data Analysis (IC50/EC50) Biological_Screening->Data_Analysis SAR_Identification Identification of SAR Data_Analysis->SAR_Identification Lead_Optimization Lead Optimization SAR_Identification->Lead_Optimization Lead_Optimization->Analogue_Design In_Vivo_Testing In Vivo Testing Lead_Optimization->In_Vivo_Testing

Caption: General workflow for a structure-activity relationship study.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are protocols for key experiments relevant to the biological evaluation of this compound and its analogues.

Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

This assay is a common in vitro model for assessing the anti-inflammatory potential of a compound.

1. Cell Culture and Treatment:

  • Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

  • Cells are seeded in 96-well plates at a density of 1.5 x 10^5 cells/mL and allowed to adhere overnight.

  • The cells are then pre-treated with various concentrations of the test compounds (e.g., this compound analogues) for 1 hour.

  • Following pre-treatment, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response and nitric oxide production.

2. Measurement of Nitrite Concentration:

  • After the 24-hour incubation, the cell culture supernatant is collected.

  • The concentration of nitrite (a stable product of NO) in the supernatant is quantified using the Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).[1]

  • 100 µL of the supernatant is mixed with 100 µL of the Griess reagent in a 96-well plate and incubated at room temperature for 10 minutes.

  • The absorbance is measured at 540 nm using a microplate reader.

  • A standard curve using known concentrations of sodium nitrite is prepared to calculate the nitrite concentration in the samples.

  • The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

3. Cell Viability Assay:

  • To ensure that the observed inhibition of NO production is not due to cytotoxicity, a cell viability assay, such as the MTT assay, is performed in parallel.

  • After treatment, MTT solution is added to the cells and incubated for 4 hours.

  • The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm.[1]

Western Blot Analysis for PRKAA1 and Akt Signaling Pathways

Western blotting is used to detect changes in the expression and phosphorylation status of key proteins in a signaling pathway.

1. Cell Lysis and Protein Quantification:

  • Cells are treated with this compound or its analogues for the desired time.

  • The cells are then washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • The cell lysates are centrifuged, and the supernatant containing the total protein is collected.

  • The protein concentration is determined using a protein assay kit, such as the bicinchoninic acid (BCA) assay.

2. SDS-PAGE and Protein Transfer:

  • Equal amounts of protein from each sample are mixed with Laemmli sample buffer and heated.

  • The protein samples are then separated based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

3. Immunoblotting:

  • The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

  • The membrane is then incubated with primary antibodies specific for the target proteins (e.g., phospho-PRKAA1, total PRKAA1, phospho-Akt, total Akt, LC3B) overnight at 4°C.

  • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • The membrane is washed again, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

  • The band intensities are quantified using densitometry software, and the levels of phosphorylated proteins are normalized to the total protein levels.

Quantitative Analysis of Autophagy

The induction of autophagy can be quantified by observing the formation of autophagosomes, which are characterized by the punctate localization of the microtubule-associated protein 1A/1B-light chain 3 (LC3).

1. Transfection with GFP-LC3:

  • Cells (e.g., primary astrocytes or a suitable cell line) are transiently transfected with a plasmid encoding green fluorescent protein-fused LC3 (GFP-LC3).

2. Treatment and Imaging:

  • After transfection, the cells are treated with this compound or its analogues for a specified period.

  • The cells are then fixed with paraformaldehyde and washed with PBS.

  • The formation of GFP-LC3 puncta is observed using a fluorescence microscope.

3. Quantification:

  • The number of GFP-LC3 dots per cell is counted in a significant number of cells for each treatment group.

  • An increase in the average number of puncta per cell is indicative of an increase in autophagosome formation and, therefore, autophagy induction.

  • Alternatively, flow cytometry can be used for a high-throughput quantitative analysis of autophagy.[8]

References

Independent Verification of Gentiacaulein's Targets Using Knockout Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gentiacaulein, a xanthone natural product, has emerged as a promising bioactive compound with potential therapeutic applications in neurodegenerative diseases and inflammatory conditions. Its mechanism of action is primarily attributed to the induction of autophagy and the suppression of inflammatory pathways. This guide provides an objective comparison of this compound's performance with other alternatives, supported by experimental data and detailed protocols for key verification experiments. A critical aspect of validating this compound's therapeutic potential lies in the independent verification of its molecular targets, for which knockout models serve as a gold standard.

This compound's Primary Targets and a Knockout-Verified Mechanism of Action

Recent studies have identified two principal signaling pathways modulated by this compound:

  • Induction of Autophagy via PRKAA1/AMPK Activation: this compound has been shown to inhibit glucose transport in astrocytes, leading to a decrease in ATP production and a subsequent increase in the AMP:ATP ratio. This metabolic stress activates AMP-activated protein kinase (AMPK), a key energy sensor and regulator of autophagy. Activated AMPK (phosphorylated AMPK or p-AMPK) then initiates the autophagic process, which is crucial for the clearance of cellular debris and aggregated proteins, such as amyloid-beta in Alzheimer's disease.[1][2]

  • Inhibition of Inflammation via the NF-κB Pathway: this compound exerts anti-inflammatory effects by inhibiting the nuclear translocation of the p65 subunit of NF-κB.[1] Under inflammatory conditions, NF-κB translocates to the nucleus and promotes the transcription of pro-inflammatory cytokines like TNF-α and IL-6. By preventing this translocation, this compound effectively dampens the inflammatory response.

Crucially, the role of PRKAA1 as a direct target of this compound's effects has been validated using knockout models. Studies have demonstrated that the knockdown of PRKAA1 reverses the this compound-induced autophagy and its anti-inflammatory activity, providing strong evidence for a PRKAA1-dependent mechanism of action.[1]

Comparative Analysis with Alternative Compounds

While direct head-to-head quantitative comparisons of this compound with other compounds in knockout models are not extensively available in the public domain, we can compare its mechanism of action with other known modulators of the AMPK and NF-κB pathways.

Table 1: Comparison of this compound with Other Autophagy Inducers
Compound Target Mechanism of Action Relevance to Neurodegenerative Disease Knockout/Knockdown Verification
This compound PRKAA1/AMPKInhibits glucose transport, increases AMP:ATP ratio, activates AMPKPromotes clearance of amyloid-beta in astrocytes[1][2]PRKAA1 knockdown reverses effects[1]
Metformin PRKAA1/AMPKActivates AMPK, primarily through effects on the mitochondrial respiratory chainStudied for its potential to ameliorate cognitive decline in Alzheimer's diseaseExtensive studies in AMPK knockout models confirming its target
Resveratrol SIRT1/AMPKActivates SIRT1, which in turn can activate AMPKShows neuroprotective effects in models of Alzheimer's and Parkinson's diseaseEffects are attenuated in SIRT1 and AMPK knockout models
Rapamycin MTORInhibits the mTORC1 complex, a negative regulator of autophagyReduces amyloid-beta and tau pathology in mouse models of Alzheimer's diseaseEffects are dependent on the presence of components of the mTOR pathway
Table 2: Comparison of this compound with Other NF-κB Inhibitors
Compound Target in NF-κB Pathway Mechanism of Action Relevance to Inflammatory Conditions
This compound NF-κB p65Inhibits nuclear translocation of the p65 subunit[1]Reduces pro-inflammatory cytokine release (TNF-α, IL-6)[1]
BAY 11-7082 IKKα/IKKβIrreversibly inhibits IκBα phosphorylationWidely used experimental tool to study the role of NF-κB in inflammation
Parthenolide IKKβDirectly inhibits the IKKβ subunit of the IKK complexNatural product with anti-inflammatory and anti-cancer properties
Bortezomib ProteasomeInhibits the proteasome, preventing IκBα degradationApproved for the treatment of multiple myeloma, with known effects on NF-κB signaling

Experimental Protocols for Target Verification

PRKAA1 Knockdown and this compound Treatment

Objective: To confirm that the effects of this compound are dependent on the presence of PRKAA1.

Methodology:

  • Cell Culture: Culture primary astrocytes or a relevant cell line in standard conditions.

  • siRNA Transfection: Transfect cells with either a non-targeting control siRNA or a specific siRNA targeting PRKAA1. Use a lipid-based transfection reagent according to the manufacturer's protocol.

  • Incubation: Allow the cells to incubate for 48-72 hours to ensure efficient knockdown of the target protein.

  • This compound Treatment: Treat the control and PRKAA1-knockdown cells with this compound at a predetermined optimal concentration and for a specific duration.

  • Analysis: Harvest the cells for downstream analysis, such as Western blotting for autophagy markers (LC3-II/LC3-I ratio) or analysis of inflammatory cytokine secretion by ELISA.

Western Blot for Phospho-AMPK (p-AMPK)

Objective: To quantify the activation of AMPK in response to this compound treatment.

Methodology:

  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA or non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated AMPK (Thr172) and a primary antibody for total AMPK.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and express the results as the ratio of p-AMPK to total AMPK.

Immunofluorescence for NF-κB p65 Nuclear Translocation

Objective: To visualize and quantify the inhibition of NF-κB nuclear translocation by this compound.

Methodology:

  • Cell Culture and Treatment: Seed cells on glass coverslips and treat with an inflammatory stimulus (e.g., LPS or TNF-α) in the presence or absence of this compound.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.

  • Blocking: Block with a solution containing 5% normal goat serum and 1% BSA in PBS for 1 hour.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against the p65 subunit of NF-κB overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.

  • Nuclear Staining: Counterstain the nuclei with DAPI.

  • Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope.

  • Analysis: Quantify the nuclear and cytoplasmic fluorescence intensity of p65 to determine the extent of nuclear translocation.

Visualizing the Pathways and Workflows

This compound's Mechanism of Action

Gentiacaulein_Mechanism cluster_cell Astrocyte This compound This compound GlucoseTransport Glucose Transport This compound->GlucoseTransport inhibits NFkB_p65_nuc NF-κB p65 (Nucleus) This compound->NFkB_p65_nuc inhibits translocation ATP ATP ↓ GlucoseTransport->ATP AMP_ATP AMP:ATP Ratio ↑ ATP->AMP_ATP PRKAA1 PRKAA1 (AMPK) Activation AMP_ATP->PRKAA1 Autophagy Autophagy ↑ PRKAA1->Autophagy AmyloidBeta Amyloid-Beta Clearance ↑ Autophagy->AmyloidBeta InflammatoryStimulus Inflammatory Stimulus InflammatoryStimulus->NFkB_p65_nuc NFkB_p65_cyto NF-κB p65 (Cytoplasm) NFkB_p65_cyto->NFkB_p65_nuc translocation Cytokines Pro-inflammatory Cytokines ↓ NFkB_p65_nuc->Cytokines PRKAA1_KO PRKAA1 Knockdown PRKAA1_KO->Autophagy reverses effect

Caption: this compound's dual mechanism of action.

Experimental Workflow for Target Verification

Target_Verification_Workflow cluster_knockdown PRKAA1 Knockdown cluster_treatment This compound Treatment cluster_analysis Downstream Analysis start Start: Primary Astrocytes transfection Transfect with Control or PRKAA1 siRNA start->transfection incubation Incubate 48-72h transfection->incubation treatment Treat with This compound incubation->treatment wb Western Blot (p-AMPK, LC3-II/I) treatment->wb if_assay Immunofluorescence (NF-κB p65) treatment->if_assay elisa ELISA (Cytokines) treatment->elisa result1 Verify Target Dependence wb->result1 Compare Control vs. PRKAA1 KD result2 Verify Target Dependence if_assay->result2 Compare Control vs. PRKAA1 KD result3 Verify Target Dependence elisa->result3 Compare Control vs. PRKAA1 KD

Caption: Workflow for PRKAA1 target verification.

References

Gentiacaulein Content in Gentiana Species: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the genus Gentiana represents a rich source of bioactive compounds, among which the xanthone gentiacaulein has garnered significant interest for its potential therapeutic properties. This guide provides a comparative analysis of this compound content in different Gentiana species, supported by experimental data and detailed methodologies.

Quantitative Analysis of this compound

The concentration of this compound can vary among different Gentiana species. While comprehensive comparative studies quantifying this compound across a wide range of species are limited, specific data for certain species are available.

Table 1: this compound Content in Gentiana Species

Gentiana SpeciesPlant PartExtraction SolventMethod of AnalysisThis compound ContentReference
Gentiana kochianaAerial PartsDiethyletherHPLC125.74 mg/g of extract[1]
Gentiana luteaRootNot specifiedNot specified for this compoundPresence of xanthones including this compound reported, but not quantified.[2]
Other Gentiana SpeciesVariousVariousHPLC-MSWhile numerous studies have identified the presence of xanthones in various Gentiana species, specific quantitative data for this compound remains largely unpublished.[3][4]

Experimental Protocols

The accurate quantification of this compound in Gentiana species relies on robust experimental protocols. High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for this purpose.

Protocol for Quantification of this compound by HPLC

This protocol is a generalized procedure based on methodologies reported for the analysis of xanthones in Gentiana species.

1. Sample Preparation:

  • Drying: Air-dry the plant material (e.g., roots, aerial parts) at room temperature in a well-ventilated area until a constant weight is achieved.

  • Grinding: Grind the dried plant material into a fine powder using a laboratory mill.

  • Extraction:

    • Weigh a precise amount of the powdered plant material (e.g., 1.0 g).

    • Perform extraction with a suitable solvent such as diethylether or methanol. A common method is maceration or sonication. For example, macerate the sample in the solvent for 24 hours at room temperature, followed by filtration.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude extract.

2. HPLC Analysis:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.

  • Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is common.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection Wavelength: this compound can be detected at a wavelength of approximately 254 nm.

  • Standard Preparation: Prepare a series of standard solutions of purified this compound in a suitable solvent (e.g., methanol) at known concentrations.

  • Calibration Curve: Inject the standard solutions into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.

  • Sample Analysis: Dissolve a known amount of the plant extract in the mobile phase, filter it through a 0.45 µm syringe filter, and inject it into the HPLC system.

  • Quantification: Identify the this compound peak in the sample chromatogram based on the retention time of the standard. Calculate the concentration of this compound in the sample by using the regression equation from the calibration curve.

Below is a visual representation of the experimental workflow for this compound quantification.

Gentiacaulein_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis Start Gentiana Plant Material Drying Drying Start->Drying Grinding Grinding to Fine Powder Drying->Grinding Extraction Solvent Extraction Grinding->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Crude_Extract Crude Extract Evaporation->Crude_Extract Dissolution Dissolve Extract in Mobile Phase Crude_Extract->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection Injection into HPLC Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (254 nm) Separation->Detection Quantification Quantification using Calibration Curve Detection->Quantification

Experimental workflow for the quantification of this compound.

Signaling Pathway of this compound

Recent studies have elucidated the molecular mechanisms underlying the biological activities of this compound. A notable pathway is the induction of autophagy through the activation of AMP-activated protein kinase (AMPK), also known as PRKAA1.[5][6]

This compound has been shown to inhibit glucose transport in cells, leading to a decrease in intracellular ATP levels and a subsequent increase in the AMP:ATP ratio.[6] This metabolic stress activates AMPK (PRKAA1). Activated AMPK then initiates the autophagy cascade by phosphorylating and activating ULK1, a key protein in the formation of autophagosomes.[5][7] This process also involves other essential autophagy-related proteins such as Beclin-1, ATG5, and ATG7.[5] This mTOR-independent pathway highlights a specific mechanism of action for this compound.[5]

The following diagram illustrates the signaling pathway of this compound-induced autophagy.

Gentiacaulein_Signaling_Pathway This compound This compound Glucose_Transport Inhibition of Glucose Transport This compound->Glucose_Transport ATP_Levels Decreased ATP Levels Increased AMP:ATP Ratio Glucose_Transport->ATP_Levels AMPK Activation of AMPK (PRKAA1) ATP_Levels->AMPK ULK1 Phosphorylation and Activation of ULK1 AMPK->ULK1 Autophagy_Proteins Activation of Beclin-1, ATG5, ATG7 ULK1->Autophagy_Proteins Autophagy Autophagy Induction Autophagy_Proteins->Autophagy

This compound-induced autophagy signaling pathway.

References

Assessing the synergistic effects of Gentiacaulein with other natural compounds

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the current state of knowledge regarding the synergistic effects of Gentiacaulein with other natural compounds. While direct experimental data on this compound's synergistic interactions remains limited in publicly accessible research, this document serves as a valuable resource by summarizing its known biological activities, outlining potential signaling pathways for synergistic action, and providing detailed experimental protocols for assessing such effects.

Executive Summary

This compound, a xanthone found in species of the Gentiana genus, has garnered interest for its potential therapeutic properties, including neuroprotective and antioxidant effects. The exploration of synergistic combinations of this compound with other natural compounds is a promising avenue for enhancing its efficacy and addressing complex multifactorial diseases. However, a thorough review of current scientific literature reveals a notable absence of studies specifically investigating and quantifying the synergistic effects of this compound in combination with other natural compounds.

This guide aims to bridge this gap by:

  • Presenting the known signaling pathways of this compound as a basis for hypothesizing potential synergistic interactions.

  • Providing detailed, standardized experimental protocols for researchers to systematically evaluate the synergistic potential of this compound with other natural compounds.

  • Offering a framework for data presentation and visualization to ensure clarity and comparability in future studies.

This compound: Known Signaling Pathways and Therapeutic Potential

This compound has been shown to exert its effects through the modulation of key signaling pathways. A significant study has demonstrated its ability to induce autophagy and facilitate the clearance of amyloid-beta in astrocytes, suggesting a potential role in neurodegenerative diseases like Alzheimer's.[1][2] The primary mechanism identified involves the activation of the PRKAA1/AMPK pathway.[1][2]

The key steps in this pathway are:

  • Inhibition of Glucose Transport: this compound hampers the transport of glucose across the cell membrane of astrocytes.[1][2]

  • Reduced ATP Production: This leads to a decrease in intracellular ATP levels.[1][2]

  • Increased AMP:ATP Ratio: The altered energy state of the cell results in a higher AMP:ATP ratio.[1][2]

  • PRKAA1/AMPK Activation: The increased AMP:ATP ratio activates AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[1]

  • Autophagy Induction: Activated AMPK then initiates the autophagy cascade, a cellular process for degrading and recycling damaged components.[1]

This known mechanism provides a basis for exploring synergistic combinations. Natural compounds that also modulate cellular energy status or other components of the autophagy pathway could potentially enhance the effects of this compound.

Potential for Synergistic Effects: Insights from Other Xanthones

While direct data on this compound is lacking, studies on other xanthones, such as α-mangostin, have demonstrated significant synergistic effects with various compounds, including conventional chemotherapeutic drugs.[3][4][5] For instance, α-mangostin has been shown to synergistically enhance the cytotoxic effects of cisplatin in cervical cancer models and 5-fluorouracil in breast cancer cells.[3][4] These findings suggest that the xanthone scaffold may be amenable to synergistic interactions, providing a strong rationale for investigating this compound in combination therapies.

Experimental Protocols for Assessing Synergy

To facilitate standardized research in this area, the following detailed experimental protocols for the checkerboard assay and isobologram analysis are provided.

Checkerboard Assay

The checkerboard assay is a widely used in vitro method to assess the synergistic, additive, or antagonistic effects of two compounds.

Objective: To determine the Fractional Inhibitory Concentration (FIC) index of this compound in combination with another natural compound.

Materials:

  • This compound (stock solution of known concentration)

  • Compound B (another natural compound, stock solution of known concentration)

  • Appropriate cell line or microorganism

  • 96-well microtiter plates

  • Culture medium

  • Spectrophotometer or other appropriate plate reader

Methodology:

  • Preparation of Drug Dilutions:

    • Prepare serial two-fold dilutions of this compound (Drug A) and the other natural compound (Drug B) in the culture medium.

    • The concentrations should typically range from 1/16 to 4 times the Minimum Inhibitory Concentration (MIC) of each compound if known. If the MIC is unknown, a wide range of concentrations should be tested.

  • Plate Setup:

    • In a 96-well plate, dispense 50 µL of culture medium into each well.

    • Add 50 µL of the this compound dilutions horizontally across the plate.

    • Add 50 µL of the Compound B dilutions vertically down the plate. This creates a matrix of varying concentrations of both compounds.

    • Include wells with each compound alone to determine their individual MICs.

    • Include a drug-free well as a growth control.

  • Inoculation:

    • Prepare an inoculum of the target cells or microorganisms at a standardized concentration.

    • Add 100 µL of the inoculum to each well.

  • Incubation:

    • Incubate the plate under appropriate conditions (e.g., 37°C, 5% CO2 for mammalian cells) for a specified period (e.g., 24-48 hours).

  • Data Analysis:

    • After incubation, measure the growth in each well using a spectrophotometer (measuring optical density) or another appropriate method.

    • Determine the MIC of each compound alone and in combination. The MIC is the lowest concentration that inhibits visible growth.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each compound:

      • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

      • FIC of Compound B = (MIC of Compound B in combination) / (MIC of Compound B alone)

    • Calculate the FIC Index (FICI) by summing the individual FICs: FICI = FIC of this compound + FIC of Compound B.

    • Interpret the results as follows:

      • Synergy: FICI ≤ 0.5

      • Additive: 0.5 < FICI ≤ 1

      • Indifference: 1 < FICI ≤ 4

      • Antagonism: FICI > 4

Isobologram Analysis

Isobologram analysis is a graphical representation of synergistic, additive, and antagonistic interactions.

Objective: To visually assess the nature of the interaction between this compound and another natural compound.

Methodology:

  • Dose-Response Curves:

    • Determine the dose-response curves for this compound and the other natural compound individually. This involves testing a range of concentrations of each compound and measuring the effect (e.g., inhibition of cell growth, antioxidant activity).

    • From these curves, determine the concentrations of each compound that produce a specific level of effect (e.g., 50% inhibition, IC50).

  • Combination Studies:

    • Test various combinations of the two compounds at fixed-ratio or non-fixed-ratio concentrations.

    • Determine the concentrations of the two compounds in combination that produce the same level of effect as that chosen in step 1.

  • Constructing the Isobologram:

    • Plot the concentration of this compound on the x-axis and the concentration of the other compound on the y-axis.

    • The individual concentrations of each compound that produce the target effect are plotted on their respective axes.

    • A straight line connecting these two points represents the line of additivity.

    • Plot the concentrations of the compounds in the combination that produced the target effect.

  • Interpretation:

    • Synergy: If the data points for the combination fall below the line of additivity.

    • Additive effect: If the data points fall on the line of additivity.

    • Antagonism: If the data points fall above the line of additivity.

Data Presentation

To ensure clarity and facilitate comparison across studies, all quantitative data should be summarized in clearly structured tables.

Table 1: Synergistic Activity of this compound with Compound B (Hypothetical Data)

This compound (µM)Compound B (µM)% InhibitionFICIInteraction
IC50 alone: 20IC50 alone: 50
512.5500.5Synergy
106.25500.625Additive

Mandatory Visualizations

Diagrams of signaling pathways and experimental workflows are critical for conveying complex information. The following are examples using Graphviz (DOT language).

Gentiacaulein_Signaling_Pathway This compound This compound Glucose_Transport Glucose Transport Inhibition This compound->Glucose_Transport ATP_Production Reduced ATP Production Glucose_Transport->ATP_Production AMP_ATP_Ratio Increased AMP:ATP Ratio ATP_Production->AMP_ATP_Ratio AMPK PRKAA1/AMPK Activation AMP_ATP_Ratio->AMPK Autophagy Autophagy Induction AMPK->Autophagy

Caption: this compound's known signaling pathway leading to autophagy induction.

Checkerboard_Assay_Workflow cluster_0 Preparation cluster_1 Assay Setup cluster_2 Execution cluster_3 Analysis A1 Serial Dilutions of this compound C1 96-well Plate (Matrix of Concentrations) A1->C1 B1 Serial Dilutions of Compound B B1->C1 D1 Inoculation C1->D1 E1 Incubation D1->E1 F1 Measure Growth E1->F1 G1 Calculate FICI F1->G1 H1 Determine Interaction (Synergy, Additive, etc.) G1->H1

Caption: Workflow of the checkerboard assay for synergy testing.

Conclusion and Future Directions

While the direct study of this compound's synergistic effects is a nascent field, the existing knowledge of its signaling pathways and the precedent set by other xanthones provide a strong impetus for further investigation. The experimental protocols and data presentation guidelines outlined in this document are intended to foster rigorous and standardized research that will unlock the full therapeutic potential of this compound in combination with other natural compounds. Future research should focus on systematically screening this compound against a library of natural compounds with known biological activities, particularly those that modulate cellular metabolism and autophagy.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Gentiacaulein
Reactant of Route 2
Reactant of Route 2
Gentiacaulein

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.